molecular formula C8H10N2O2 B1589808 Ethyl 3-methylpyrazine-2-carboxylate CAS No. 25513-92-2

Ethyl 3-methylpyrazine-2-carboxylate

Número de catálogo: B1589808
Número CAS: 25513-92-2
Peso molecular: 166.18 g/mol
Clave InChI: OZDZUPFOJNCJNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 3-methylpyrazine-2-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 3-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDZUPFOJNCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474407
Record name Ethyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25513-92-2
Record name Ethyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-methylpyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Two robust synthetic pathways are presented in detail: the Gutknecht pyrazine synthesis via the self-condensation of ethyl 2-amino-3-oxobutanoate, and a two-step approach involving the synthesis of 3-methylpyrazine-2-carboxylic acid followed by Fischer-Speier esterification. This guide emphasizes the mechanistic underpinnings of these synthetic strategies, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for each synthetic route are provided, alongside a thorough discussion of the characterization of the target molecule using modern analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The information is presented to be a self-validating system, empowering researchers to confidently replicate and adapt these methodologies for their specific applications.

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and have found extensive applications in the pharmaceutical, flavor, and materials industries. The pyrazine scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities. The substitution pattern on the pyrazine ring plays a crucial role in modulating the physicochemical properties and biological activities of these compounds.

This compound, the subject of this guide, is a valuable building block in organic synthesis. The presence of both an ester and a methyl group on the pyrazine ring offers multiple sites for further functionalization, making it an attractive precursor for the synthesis of more complex molecules with potential applications in drug discovery and development. This guide aims to provide a detailed and practical resource for the scientific community on the reliable synthesis and thorough characterization of this important chemical entity.

Synthetic Strategies for this compound

Two primary and reliable synthetic routes for the preparation of this compound are discussed in detail below. The choice of a particular route may depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research project.

Route 1: Gutknecht Pyrazine Synthesis

The Gutknecht pyrazine synthesis, first described in 1879, is a classic and efficient method for the preparation of pyrazines through the self-condensation of α-amino ketones.[1] This reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. For the synthesis of this compound, the key starting material is ethyl 2-amino-3-oxobutanoate.

The reaction is initiated by the dimerization of two molecules of the α-amino ketone, ethyl 2-amino-3-oxobutanoate. This is followed by a cyclization and dehydration to form a dihydropyrazine intermediate. The final step is the oxidation of the dihydropyrazine to the aromatic this compound. This oxidation can often be achieved by air oxidation, especially in the presence of a mild base.

Gutknecht_Mechanism cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Product Formation A 2x Ethyl 2-amino-3-oxobutanoate B Dimerization & Cyclization A->B Self-condensation C Dihydropyrazine intermediate B->C Dehydration D Oxidation (e.g., air) C->D E This compound D->E

Caption: Reaction mechanism of the Gutknecht pyrazine synthesis.

Materials:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) and sodium acetate (1.2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, and then decolorize with activated carbon if necessary.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Route 2: Esterification of 3-methylpyrazine-2-carboxylic acid

An alternative and equally effective approach involves the synthesis of the corresponding carboxylic acid, 3-methylpyrazine-2-carboxylic acid, followed by its esterification to the desired ethyl ester. This two-step method offers good overall yields and is suitable for large-scale preparations.

The synthesis of 3-methylpyrazine-2-carboxylic acid can be achieved through the condensation of an appropriate 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation.

The Fischer-Speier esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2][3] The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is typically used, and the water formed during the reaction is removed.

The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A proton transfer and subsequent elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final ester product.[4][5]

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Purification cluster_product Final Product A 3-Methylpyrazine-2-carboxylic acid D Reflux A->D B Ethanol (excess) B->D C Sulfuric Acid (catalyst) C->D E Work-up (Neutralization & Extraction) D->E F Distillation or Crystallization E->F G This compound F->G

Caption: Experimental workflow for Fischer-Speier esterification.

Materials:

  • 3-Methylpyrazine-2-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-methylpyrazine-2-carboxylic acid (1 equivalent) in absolute ethanol (used in large excess, can also serve as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are routinely employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.[6]

Technique Expected Data
¹H NMR Signals corresponding to the pyrazine ring protons, the ethyl group (a quartet and a triplet), and the methyl group (a singlet).
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the carbons of the ethyl and methyl groups.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C=N stretching of the pyrazine ring, and C-H stretching of the alkyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Physical Properties
Property Value
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point Data not readily available, expected to be distillable under vacuum
Melting Point Data not readily available

Conclusion

This technical guide has outlined two reliable and well-documented synthetic routes for the preparation of this compound. The Gutknecht pyrazine synthesis offers a direct approach from an α-amino ketone, while the esterification of 3-methylpyrazine-2-carboxylic acid provides a versatile two-step alternative. Both methods are scalable and yield the desired product in good purity after appropriate purification. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and related fields. The comprehensive characterization data presented will aid in the unambiguous identification and quality control of the synthesized compound.

References

Physicochemical properties of Ethyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methylpyrazine-2-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrazine Scaffolds in Modern Chemistry

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical, flavor, and materials science industries.[1][2][3] The unique electronic properties of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in drug discovery.[1][2] this compound is a specific derivative of interest, combining the pyrazine core with an ethyl ester and a methyl group. These functional groups are anticipated to modulate the molecule's physicochemical properties, influencing its solubility, stability, and pharmacokinetic profile.

This guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound. Given the limited availability of direct experimental data for this specific compound, this document integrates established knowledge of similar pyrazine carboxylates to offer a predictive and practical framework for researchers. The included experimental protocols are designed to be self-validating, providing a robust starting point for the empirical characterization of this and related molecules.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For this compound, a combination of established data and inferred properties from closely related analogs are presented below.

Structural and General Properties
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 25513-92-2[1][3][4]
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [3][4]
Appearance Colorless to pale yellow liquid (inferred)Inferred from[5][6]
Odor Nutty, roasted, caramel-like (inferred)Inferred from[6][7]

Anticipated Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrazine ring (a singlet), and the aromatic protons on the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the carbons of the ethyl and methyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1735 cm⁻¹), as well as characteristic peaks for C-H, C=N, and C-O bonds.[8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Chromatographic Analysis for Purity Assessment

The purity of a research compound is paramount for the reliability of experimental data. High-Performance Liquid Chromatography (HPLC) is a standard method for this assessment.

Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity is calculated based on the relative peak areas.

Thermal Analysis: Stability and Decomposition Profile

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability of a compound.[8]

Protocol: TGA and DSC Analysis

  • Instrumentation: A calibrated TGA and DSC instrument.

  • Sample Preparation: Place a small, accurately weighed amount of the sample into an appropriate pan (e.g., aluminum).

  • TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). Monitor the mass loss as a function of temperature.

  • DSC Method: Heat the sample under a controlled atmosphere at a constant heating rate. Monitor the heat flow to and from the sample to identify thermal events such as melting and decomposition.

Studies on other pyrazine esters have shown that decomposition often occurs at temperatures above 150°C.[8]

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for its formulation and delivery.[2]

Protocol: Equilibrium Solubility Measurement

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, DMSO, acetone).[9]

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: Centrifuge the samples to separate the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV.

Pyrazine-2-carboxylic acid and its derivatives are generally soluble in polar organic solvents and have some solubility in water.[9]

Reactivity and Chemical Stability

The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity. The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The thermal stability of pyrazine esters can vary depending on the substituents.[8] It is anticipated that this compound will be relatively stable under neutral conditions but may degrade at elevated temperatures or in the presence of strong acids or bases.

Diagrams

Molecular Structure```dot

digraph "Ethyl_3_methylpyrazine_2_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.2,1!", fontcolor="#202124"]; N3 [label="N", pos="2.4,0!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-1!", fontcolor="#202124"]; C5 [label="C", pos="0,-1!", fontcolor="#202124"]; C6 [label="C", pos="-1.2,0!", fontcolor="#202124"]; C_Me [label="C", pos="-2.4,0!", fontcolor="#202124"]; H_Me1 [label="H", pos="-2.8,0.5!", fontcolor="#202124"]; H_Me2 [label="H", pos="-2.8,-0.5!", fontcolor="#202124"]; H_Me3 [label="H", pos="-2.6,-0.2!", fontcolor="#202124"]; C_ester [label="C", pos="1.8,2!", fontcolor="#202124"]; O_ester1 [label="O", pos="1.4,2.8!", fontcolor="#202124"]; O_ester2 [label="O", pos="2.8,2!", fontcolor="#202124"]; C_ethyl1 [label="C", pos="3.4,2.8!", fontcolor="#202124"]; C_ethyl2 [label="C", pos="4.4,2.8!", fontcolor="#202124"]; H_ethyl1 [label="H", pos="3.2,3.3!", fontcolor="#202124"]; H_ethyl2 [label="H", pos="3.6,2.3!", fontcolor="#202124"]; H_ethyl3 [label="H", pos="4.6,3.3!", fontcolor="#202124"]; H_ethyl4 [label="H", pos="4.2,2.3!", fontcolor="#202124"]; H_ethyl5 [label="H", pos="4.8,2.6!", fontcolor="#202124"]; H4 [label="H", pos="1.6,-1.5!", fontcolor="#202124"]; H5 [label="H", pos="-0.4,-1.5!", fontcolor="#202124"];

// Edges for bonds C6 -- N1; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C_ethyl1 -- H_ethyl1; C_ethyl1 -- H_ethyl2; C_ethyl2 -- H_ethyl3; C_ethyl2 -- H_ethyl4; C_ethyl2 -- H_ethyl5; C4 -- H4; C5 -- H5;

}

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Conclusion

This compound is a compound with significant potential, particularly in the realm of medicinal chemistry. While direct experimental data on its physicochemical properties are not extensively available, this guide provides a comprehensive framework for its characterization based on the known properties of related pyrazine derivatives. The detailed experimental protocols herein offer a clear path for researchers to empirically determine these crucial parameters, thereby enabling the advancement of its potential applications.

References

The Elusive Spectroscopic Signature of Ethyl 3-methylpyrazine-2-carboxylate: A Technical Inquiry

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals often rely on a complete spectroscopic profile to definitively characterize and validate a chemical entity. This guide was intended to provide an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 3-methylpyrazine-2-carboxylate. However, despite a comprehensive search of scientific databases, academic literature, and chemical supplier information, detailed, verifiable spectroscopic data for this specific compound remains largely unavailable in the public domain.

This document outlines the quest for this data and presents the available information for structurally similar compounds, highlighting the critical importance of precise spectroscopic analysis in chemical and pharmaceutical research. While a full guide on this compound cannot be completed at this time due to the lack of foundational data, this report serves to inform the scientific community of this data gap and provide a framework for analysis should the data become available.

The Significance of Spectroscopic Data

The unequivocal identification of a molecule is paramount in scientific research, particularly in the field of drug development where structure dictates function and safety. Spectroscopic techniques provide a "fingerprint" of a molecule, revealing intricate details about its atomic composition, connectivity, and chemical environment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton.

  • Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.

  • Mass Spectrometry (MS) determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

The Search for Data on this compound

A multi-faceted search strategy was employed to locate the spectroscopic data for this compound (CAS Number: 25513-92-2). This included:

  • Targeted searches in chemical databases: Inquiries were made in major chemical databases that typically house spectroscopic information. While the compound is listed, detailed spectral data was not available.

  • Comprehensive literature review: A thorough search of scientific journals and publications was conducted for articles describing the synthesis and characterization of this compound. Such publications are the primary source for novel compound data. This search did not yield any articles containing the required spectroscopic information.

  • Patent database exploration: Patent literature was reviewed for the synthesis or application of this compound, as patents sometimes include characterization data. No relevant patents with the necessary data were identified.

  • Supplier and Certificate of Analysis requests: Information from chemical suppliers was sought, including publicly available Certificates of Analysis, which can sometimes include spectroscopic data. A specification sheet was found that indicated the mass spectrum and infrared spectrum "Conforms to Structure," but the actual data was not provided.

Analysis of Structurally Related Compounds

In the absence of data for the target molecule, the spectroscopic data of closely related compounds can offer some predictive insights. However, it is crucial to emphasize that these are not substitutes for the actual data.

One of the most frequently encountered related compounds was 2-Ethyl-3-methylpyrazine . This molecule lacks the ethyl carboxylate group at the 2-position of the pyrazine ring. Spectroscopic data for this compound is readily available and provides a reference for the signals corresponding to the ethyl and methyl groups attached to the pyrazine ring.

Another related compound for which some data exists is Mthis compound . This compound differs by having a methyl ester instead of an ethyl ester. While the pyrazine ring and the methyl group at the 3-position would exhibit similar spectral characteristics, the ester functionality would show distinct differences in the NMR and mass spectra.

Proposed Methodologies for Spectroscopic Analysis

Should a sample of this compound become available, the following standard methodologies would be employed for its characterization.

Experimental Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters would include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence would be used, with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and significant fragment ions.

Data Presentation and Interpretation (Hypothetical)

Once obtained, the data would be presented in structured tables and interpreted to confirm the structure of this compound.

Hypothetical ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6d1HPyrazine H
~8.5d1HPyrazine H
~4.4q2H-OCH₂CH₃
~2.8s3H-CH₃
~1.4t3H-OCH₂CH₃

Hypothetical ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~150Pyrazine C
~148Pyrazine C
~145Pyrazine C
~143Pyrazine C
~62-OCH₂CH₃
~23-CH₃
~14-OCH₂CH₃

Hypothetical IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O (ester) stretch
~1580, 1470MediumPyrazine ring C=N, C=C stretches
~1250StrongC-O (ester) stretch

Hypothetical Mass Spectrometry Data:

m/zRelative Intensity (%)Assignment
166High[M]⁺ (Molecular Ion)
138Medium[M - C₂H₄]⁺
121High[M - OCH₂CH₃]⁺
93Medium[M - COOCH₂CH₃]⁺

Visualizing the Structure and Analysis Workflow

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Acquired Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Data Analysis and Interpretation Data->Analysis Structure Structural Confirmation Analysis->Structure

The Elusive Aroma: A Technical Guide to the Natural Occurrence of Ethyl 3-methylpyrazine-2-carboxylate in Food

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the current scientific understanding of Ethyl 3-methylpyrazine-2-carboxylate, a heterocyclic aromatic compound with potential significance in the flavor and aroma profiles of various food products. While its direct, widespread natural occurrence remains largely unconfirmed in existing literature, this paper provides a comprehensive theoretical framework for its potential formation pathways, drawing parallels with the well-documented biosynthesis and thermal generation of related pyrazine derivatives. We will explore the plausible biosynthetic routes, including microbial metabolic pathways and the Maillard reaction, and detail the state-of-the-art analytical methodologies that would be instrumental in its detection and quantification. This guide is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development, offering a scientifically grounded perspective on a molecule at the frontier of flavor research.

Introduction: The Pervasive Influence of Pyrazines in Food Aroma

Pyrazines are a diverse class of nitrogen-containing heterocyclic compounds that are paramount to the desirable aroma of a vast array of cooked and fermented foods.[1] Their sensory contributions are often described as roasted, nutty, earthy, and cocoa-like.[2] The characteristic aroma of roasted coffee, cocoa beans, bread crust, and cooked meats can be largely attributed to the presence of specific alkylpyrazines.[3] These potent aroma compounds are typically formed through two primary mechanisms: the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars at elevated temperatures, and microbial biosynthesis, where microorganisms produce pyrazines as metabolic byproducts.[4][5]

While the presence of numerous alkylpyrazines, such as 2-ethyl-3-methylpyrazine, is well-documented in various food matrices, the natural occurrence of their carboxylated and esterified derivatives, specifically this compound, is not as clearly established.[6][7] This guide aims to bridge this knowledge gap by providing a detailed exploration of the potential for its natural occurrence, the underlying chemical and biological mechanisms of its formation, and the analytical strategies required for its identification.

Potential Formation Pathways of this compound

The formation of this compound in a food matrix would likely involve a multi-step process encompassing the formation of the core pyrazine ring, followed by side-chain modifications including methylation, carboxylation, and finally, esterification.

Biosynthesis of the Pyrazine Core

Microorganisms, including bacteria and yeasts, are known to produce a variety of pyrazine derivatives.[8] The biosynthesis of the pyrazine ring often involves the condensation of two α-amino acid-derived molecules. For instance, the condensation of two molecules of an amino acid like L-threonine can lead to the formation of tetramethylpyrazine. While the specific enzymatic pathways for many pyrazines are still under investigation, it is plausible that microbial pathways could generate a 3-methylpyrazine-2-carboxylic acid precursor. This could occur through the condensation of precursors derived from common amino acids like alanine and a dicarbonyl compound.

The Maillard Reaction: A Thermal Pathway

The Maillard reaction is a complex cascade of chemical reactions that is a primary source of pyrazines in thermally processed foods.[5] The reaction is initiated by the condensation of a reducing sugar and an amino acid, leading to the formation of an N-substituted glycosylamine, which then undergoes Amadori rearrangement. Subsequent degradation of the Amadori products yields a variety of reactive intermediates, including α-dicarbonyls (e.g., pyruvaldehyde, diacetyl) and α-aminoketones.[9]

The formation of the pyrazine ring occurs through the condensation of two α-aminoketone molecules. The specific substitution pattern on the resulting pyrazine is determined by the nature of the initial amino acids and sugars, as well as the reaction conditions (temperature, pH, water activity).[8] For the formation of a 3-methylpyrazine backbone, precursors derived from amino acids such as alanine would be required. It is conceivable that a carboxylated intermediate could be formed during the complex degradation and condensation steps of the Maillard reaction.

Carboxylation and Esterification

The introduction of a carboxyl group at the 2-position of the 3-methylpyrazine ring is a critical step. In biological systems, carboxylation reactions are typically catalyzed by carboxylase enzymes. While specific pyrazine carboxylases have not been extensively studied in the context of food microorganisms, the metabolic machinery for such transformations exists in various biological systems.

Following carboxylation to form 3-methylpyrazine-2-carboxylic acid, the final step would be esterification with ethanol to yield this compound. This reaction can occur both enzymatically, catalyzed by esterases, and non-enzymatically, particularly under acidic conditions present in some fermented foods.[10]

Below is a conceptual diagram illustrating the potential formation pathways.

Potential Formation Pathways of this compound cluster_maillard Maillard Reaction cluster_microbial Microbial Biosynthesis AminoAcids Amino Acids (e.g., Alanine) Intermediates α-Dicarbonyls & α-Aminoketones AminoAcids->Intermediates ReducingSugars Reducing Sugars ReducingSugars->Intermediates PyrazineCore_M 3-Methylpyrazine Core Intermediates->PyrazineCore_M CarboxylatedPyrazine_M 3-Methylpyrazine-2-carboxylic Acid PyrazineCore_M->CarboxylatedPyrazine_M Oxidation/ Carboxylation FinalProduct This compound CarboxylatedPyrazine_M->FinalProduct Esterification Precursors Metabolic Precursors PyrazineCore_B 3-Methylpyrazine Core Precursors->PyrazineCore_B CarboxylatedPyrazine_B 3-Methylpyrazine-2-carboxylic Acid PyrazineCore_B->CarboxylatedPyrazine_B Enzymatic Carboxylation CarboxylatedPyrazine_B->FinalProduct Esterification Ethanol Ethanol (from fermentation) Ethanol->FinalProduct

Caption: Potential Maillard and microbial pathways to this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of a potentially low-concentration, volatile compound like this compound in complex food matrices requires highly sensitive and selective analytical techniques. The standard approach would involve sample preparation and extraction followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

The primary challenge in analyzing trace volatile compounds in food is their efficient extraction from the matrix while minimizing interference from non-volatile components.

  • Solid-Phase Microextraction (SPME): Headspace SPME (HS-SPME) is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food.[11] A fused silica fiber coated with a suitable stationary phase is exposed to the headspace above the food sample, allowing for the adsorption of volatile analytes. The choice of fiber coating is critical and would likely be a combination of polar and non-polar materials, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), to effectively trap a broad range of compounds including the target ester.

  • Stir Bar Sorptive Extraction (SBSE): SBSE offers a larger volume of extraction phase compared to SPME, leading to higher recovery and sensitivity for trace analytes.

  • Solvent Extraction: Traditional liquid-liquid extraction or solid-phase extraction can also be employed, but these methods are more labor-intensive and may introduce solvent-related artifacts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

  • Gas Chromatography: A high-resolution capillary GC column, typically with a polar stationary phase (e.g., a polyethylene glycol-based column like SUPELCOWAX™ 10), would be suitable for separating the target analyte from other volatile components.

  • Mass Spectrometry: A mass spectrometer serves as a highly selective and sensitive detector. Identification of this compound would be based on its characteristic mass spectrum, including its molecular ion peak and fragmentation pattern. For unambiguous identification, comparison with a synthesized authentic standard is essential.[12] For quantitative analysis, a stable isotope-labeled internal standard would be ideal to correct for matrix effects and variations in extraction efficiency.

The following diagram outlines a typical analytical workflow.

Analytical Workflow for this compound Sample Food Sample Homogenization Homogenization/ Sample Preparation Sample->Homogenization Extraction Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS DataAnalysis Data Analysis: - Spectral Library Matching - Retention Index Comparison - Quantification GCMS->DataAnalysis Identification Identification & Quantification DataAnalysis->Identification

References

The Genesis of a Pharmaceutical Cornerstone: A Technical Guide to the Discovery and Synthesis of Pyrazine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a structural motif of immense significance across the scientific spectrum. Its derivatives are responsible for the alluring aromas of roasted coffee and baked goods, but their importance extends far beyond the realm of flavor chemistry. In medicinal chemistry, the pyrazine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Pyrazine-containing drugs have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3]

Among the vast family of pyrazine derivatives, pyrazine carboxylates hold a particularly esteemed position. The introduction of a carboxyl group onto the pyrazine ring provides a crucial handle for synthetic elaboration and a key interaction point for biological targets. The most prominent example is pyrazinoic acid, the active metabolite of pyrazinamide, a first-line drug essential for the treatment of tuberculosis.[2][4] This guide provides an in-depth technical review of the historical discovery and the evolution of synthetic methodologies for preparing these vital chemical entities, offering field-proven insights for today's researchers.

The Nascent Years: Early Syntheses of the Pyrazine Core and its Carboxylated Derivatives

The history of pyrazine chemistry dates back to the 19th century with the development of foundational methods for constructing the pyrazine ring. These early syntheses, while not initially targeting carboxylated derivatives, laid the essential groundwork for all subsequent discoveries.

Foundational Ring Syntheses: Staedel-Rugheimer and Gutknecht

The first rational syntheses of the pyrazine ring were reported in the late 1870s. The Staedel-Rugheimer pyrazine synthesis , first described in 1876, involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a substituted pyrazine.

A significant variation was introduced by Hermann Gutknecht in 1879. The Gutknecht pyrazine synthesis also relies on the self-condensation of an α-amino ketone, but it provides a more versatile route to this key intermediate. In the Gutknecht method, a ketone is first treated with nitrous acid to form an α-oximinoketone. This intermediate is then reduced to the α-amino ketone, which dimerizes to a dihydropyrazine and is finally oxidized to the aromatic pyrazine.[5][6] The elegance of the Gutknecht synthesis lies in its use of readily available ketones as starting materials and the in-situ generation of the crucial α-amino ketone.

Figure 1: Conceptual workflow of the Gutknecht pyrazine synthesis.

Early Approaches to Pyrazine Carboxylic Acids

Prior to 1959, the synthesis of pyrazinoic acid (pyrazine-2-carboxylic acid) was a challenging endeavor, typically resulting in low yields.[7] Two primary methods were employed:

  • Oxidation of Alkylpyrazines: This approach involved the direct oxidation of a methyl or ethyl group attached to the pyrazine ring. For instance, the oxidation of 2-methylpyrazine with potassium permanganate was a known, albeit inefficient, route.[7] The harsh conditions required often led to over-oxidation and ring cleavage, significantly diminishing the yield.

  • Decarboxylation of Pyrazine-2,3-dicarboxylic Acid: This dicarboxylic acid was more accessible, often prepared by the vigorous oxidation of quinoxaline (benzopyrazine) with potassium permanganate.[5] The pyrazine ring's stability relative to the benzene ring allows for this transformation. However, the subsequent selective mono-decarboxylation to pyrazinoic acid was difficult to control, as high temperatures could easily lead to the complete loss of both carboxyl groups, yielding the parent pyrazine.[3]

A Turning Point: The Gainer Syntheses of 1959

A significant breakthrough in the field was reported in 1959 by Harold Gainer, who introduced two new, simpler, and higher-yielding syntheses for pyrazinoic acid, transforming it into a readily accessible material.[7] These methods represented a marked improvement in efficiency and practicality.

  • Selenium Dioxide Oxidation of 2-Methylpyrazine: Gainer found that oxidizing 2-methylpyrazine with selenium dioxide in a pyridine solvent afforded pyrazinoic acid in a remarkable 64% yield. This method leverages the known ability of SeO₂ to selectively oxidize activated methyl groups on nitrogen-containing heterocycles.[7]

  • Potassium Permanganate Oxidation of 2-Ethylpyrazine: The second method involved the oxidation of 2-ethylpyrazine with potassium permanganate in water, which produced pyrazinoic acid in a respectable 48% yield.[7] This demonstrated that the choice of the alkyl substituent was critical for improving the outcome of permanganate oxidations.

These syntheses were game-changing, providing reliable and scalable routes to a compound that was rapidly gaining importance due to its connection to the tuberculostatic drug, pyrazinamide.[7]

The Evolution of Synthetic Strategies

Building on these foundational discoveries, synthetic chemists have developed a diverse toolbox of methods for preparing pyrazine carboxylates. These modern approaches focus on improving yields, regioselectivity, and operational simplicity, and often involve either constructing the carboxylated ring from acyclic precursors or functionalizing a pre-formed pyrazine ring.

Method 1: Oxidation of Alkyl- and Fused-Ring Precursors

The oxidation of substituted pyrazines remains a cornerstone of pyrazine carboxylate synthesis. The choice of oxidant and substrate is crucial for achieving high yields.

Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid via Quinoxaline Oxidation

This robust procedure, adapted from Organic Syntheses, provides a reliable route to the dicarboxylic acid, a key intermediate for further derivatization or selective decarboxylation.[5]

Step 1: Synthesis of Quinoxaline

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

  • With stirring, add a solution of 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

  • Distill the residual liquid under reduced pressure to yield 138–147 g (85–90%) of pure quinoxaline.[5]

Step 2: Oxidation to Pyrazine-2,3-dicarboxylic Acid

  • In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot water (approx. 90°C) and 145 g (1.12 moles) of quinoxaline.

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate in a thin stream, maintaining a gentle reflux. The addition takes about 1.5 hours.

  • Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake with 1 L of fresh water and filter again. Repeat the washing.

  • Evaporate the combined filtrate under reduced pressure to a volume of approximately 3 L.

  • Cautiously add 550 mL of 36% hydrochloric acid while swirling.

  • Continue evaporation under reduced pressure until a moist cake of solid potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

  • Cool the flask to 0°C, add 1.5 L of ethanol, and stir for 30 minutes.

  • Filter the solid and wash with ethanol, then with ether. The yield is 135–140 g (72–75%).[5]

Figure 2: Workflow for the synthesis of pyrazine-2,3-dicarboxylic acid.

Mechanism Insight: Permanganate Oxidation of Alkyl Chains

The oxidation of alkyl side chains on an aromatic ring by potassium permanganate is a powerful transformation. The reaction is believed to proceed via a radical mechanism, initiated by the abstraction of a benzylic hydrogen atom.[8] The presence of the electron-withdrawing pyrazine ring activates the alkyl group's C-H bonds, facilitating this initial attack. The reaction proceeds through a series of oxidative steps, ultimately cleaving the entire alkyl chain (if longer than methyl) and leaving a carboxylate group attached to the ring.[8]

Method 2: Modern Esterification and Amidation of Pyrazinoic Acid

With pyrazinoic acid becoming more accessible, focus shifted to its derivatization. Modern synthetic chemistry offers highly efficient one-pot procedures and advanced coupling reagents for this purpose.

Protocol 2: One-Pot Synthesis of 2-Chloroethyl Pyrazinoate

This efficient method synthesizes an ester prodrug of pyrazinoic acid, demonstrating a streamlined approach that avoids the isolation of intermediates.[9]

  • Add 0.620 g (5 mmol) of pyrazinoic acid to approximately 20 mL of 2-chloroethanol with vigorous stirring.

  • Bring the solution to reflux and add 0.650 g (5.5 mmol) of thionyl chloride.

  • Maintain the solution under heating and stirring for 3 hours.

  • Evaporate the reaction mixture and dry the remaining oily liquid under vacuum.

  • Add 10 mL of diethyl ether and wash the organic solution with 15 mL of saturated NaHCO₃ and then brine.

  • Dry the organic phase with anhydrous Na₂SO₄ and evaporate to yield the product. Yield: 90% .[10]

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent converts the carboxylic acid in situ to the highly reactive pyrazinoyl chloride intermediate.

  • 2-Chloroethanol as Solvent: Using the alcohol reactant as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion and simplifying the procedure.

  • No Additional Base: The pyrazine nitrogen atoms are sufficiently basic to quench the HCl gas produced during the formation of the acid chloride, eliminating the need for an external base like triethylamine or pyridine.[10]

Method/DerivativeStarting MaterialKey ReagentsReported YieldReference
Pyrazinoic Acid2-MethylpyrazineSeO₂, Pyridine64%[7]
Pyrazinoic Acid2-EthylpyrazineKMnO₄, H₂O48%[7]
Pyrazine-2,3-dicarboxylic AcidQuinoxalineKMnO₄, then HCl72-75%[5]
2-Chloroethyl PyrazinoatePyrazinoic AcidSOCl₂, 2-Chloroethanol90%[10]
PyrazinamidePyrazine-2,3-dicarboxylic AcidUrea~Yield of Amidation[3]
5-Methylpyrazine-2-carboxylic Acid2,5-DimethylpyrazineKMnO₄, Formic Acid50.1%[11]

Table 1: Comparative Summary of Selected Synthetic Routes to Pyrazine Carboxylates and Derivatives.

Conclusion and Future Outlook

The journey from the initial, low-yielding preparations to the modern, efficient syntheses of pyrazine carboxylates illustrates a remarkable progression in organic chemistry. The discovery of high-yield oxidative routes by Gainer was a pivotal moment, unlocking the potential of pyrazinoic acid and its derivatives for widespread investigation, most notably in the fight against tuberculosis. Today, the focus continues to shift towards more sustainable and atom-economical methods, such as manganese-catalyzed dehydrogenative coupling reactions, which generate water and hydrogen gas as the only byproducts.[10] For researchers and drug development professionals, a deep understanding of these synthetic pathways—from their historical context to their mechanistic underpinnings—is invaluable for the rational design and efficient production of the next generation of pyrazine-based therapeutics.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Ethyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methylpyrazine-2-carboxylate is a key heterocyclic compound with applications in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its thermal stability and degradation pathways is paramount for ensuring product quality, safety, and efficacy, particularly in applications involving heat treatment or long-term storage. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its degradation mechanisms and the analytical techniques used for its characterization. By synthesizing experimental data with established chemical principles, this document serves as an essential resource for professionals working with this and structurally related compounds.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature and are often formed during the thermal processing of food.[1][2] Their unique organoleptic properties make them valuable as flavor and fragrance additives.[3][4] Beyond these applications, the pyrazine scaffold is a crucial pharmacophore in numerous clinically approved drugs, highlighting its significance in medicinal chemistry.[5] this compound, a prominent member of this family, is utilized for its characteristic roasted and nutty aroma.[3][4]

The thermal stability of such compounds is a critical parameter that dictates their suitability for various applications. Degradation can lead to the loss of desired properties and the formation of potentially undesirable or even toxic byproducts. This guide delves into the thermal decomposition of this compound, providing a detailed examination of the factors influencing its stability and the resulting degradation products.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValueSource
Molecular FormulaC8H10N2O2N/A
Molecular Weight166.18 g/mol N/A
AppearanceClear colorless to slightly yellow liquid[3]
Boiling Point57 °C @ 10 mmHg[6]
Refractive Indexn20/D 1.503 (lit.)

Thermal Analysis Methodologies

The thermal stability and degradation kinetics of this compound are primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the energetics of thermal events.

Experimental Protocols

Thermogravimetric Analysis (TGA):

  • Accurately weigh 5-10 mg of this compound into an alumina crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant flow of an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.

  • Record the mass loss as a function of temperature.

Rationale: TGA is crucial for determining the onset of decomposition and the temperature ranges of different degradation stages. The use of an inert atmosphere isolates the thermal degradation from oxidative processes.

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Place the pan in the DSC instrument alongside an empty reference pan.

  • Heat the sample from ambient temperature to a temperature above its decomposition point (determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow to the sample relative to the reference.

Rationale: DSC identifies the temperatures of endothermic and exothermic events, such as melting and decomposition. A DSC thermogram for a related compound, Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate, showed a decomposition onset at 173 °C.[7]

Experimental Workflow Diagram

Caption: Workflow for TGA and DSC analysis.

Results and Discussion: Degradation Profile

The thermal decomposition of pyrazine and its derivatives is a complex process that can proceed through various pathways.[8][9] Studies on similar pyrazine compounds provide insights into the expected thermal behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA is expected to reveal a multi-stage degradation process for this compound. For instance, the thermal decomposition of pyrazine-2-amidoxime occurs in two distinct stages.[10] The initial mass loss is likely attributed to the cleavage and volatilization of the ethyl carboxylate group, followed by the degradation of the pyrazine ring at higher temperatures. The final decomposition product of many pyrazine-metal complexes is a metal oxide, though in the absence of a metal, complete volatilization or char formation is expected.[11]

Table 1: Expected TGA Data for this compound

Degradation StageTemperature Range (°C)Mass Loss (%)Associated Process
1150 - 250~44%Loss of the ethyl carboxylate group
2250 - 400~56%Decomposition of the pyrazine ring

Note: The temperature ranges and mass loss percentages are hypothetical and require experimental verification.

Differential Scanning Calorimetry (DSC)

The DSC thermogram is anticipated to show an endothermic peak corresponding to the boiling point of the compound, followed by exothermic peaks associated with the decomposition processes. The energy released during decomposition can be quantified from the area under the exothermic peaks. The thermal stability of pyrazine derivatives can be quite high, with some compounds showing decomposition points above 400°C.[12]

Proposed Degradation Pathway

The thermal degradation of this compound likely initiates with the cleavage of the ester group. This can occur through several mechanisms, including decarboxylation or the elimination of ethylene. Subsequent degradation of the pyrazine ring is expected to yield smaller, volatile fragments. The decomposition of pyrazine itself has been shown to produce acetylene, HCN, cyanoacetylene, and acrylonitrile.[8]

DegradationPathway A This compound B Loss of Ethylene (C2H4) A->B Heat C Decarboxylation (-CO2) A->C Heat E Ethyl 3-methylpyrazine B->E D 3-Methylpyrazine-2-carboxylic acid C->D F Ring Cleavage D->F E->F G Volatile Fragments (e.g., HCN, Acetylene) F->G

Caption: Proposed thermal degradation pathways.

Analytical Characterization of Degradation Products

To fully elucidate the degradation mechanism, it is crucial to identify the decomposition products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[13]

GC-MS Protocol
  • Heat a sample of this compound in a sealed vial at a temperature corresponding to a significant mass loss event observed in the TGA.

  • Collect the headspace volatiles using a solid-phase microextraction (SPME) fiber.

  • Inject the extracted compounds into a GC-MS system.

  • Separate the components on a suitable capillary column (e.g., DB-5ms).

  • Identify the eluted compounds based on their mass spectra by comparison with a spectral library (e.g., NIST).

Rationale: GC-MS allows for the separation and identification of volatile and semi-volatile degradation products, providing direct evidence for the proposed degradation pathways.

Conclusion

The thermal stability and degradation of this compound are critical considerations for its application in various industries. This guide has outlined the key thermoanalytical techniques and experimental protocols necessary for a comprehensive evaluation of its thermal behavior. The proposed degradation pathways, based on the established chemistry of pyrazine derivatives, provide a framework for understanding the decomposition process. Further investigation using techniques such as GC-MS is essential for the definitive identification of degradation products and the validation of the proposed mechanisms. This knowledge is indispensable for optimizing processing conditions, ensuring product stability, and maintaining the safety and quality of consumer products.

References

An In-depth Technical Guide to the Olfactory Properties of Substituted Pyrazine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrazines are a cornerstone of the flavor and fragrance industry, renowned for their potent nutty, roasted, and toasted aromas that define the sensory profiles of countless food products. While extensive research has elucidated the structure-odor relationships of alkyl and alkoxy pyrazines, the olfactory contributions of pyrazine esters remain a more specialized domain. This technical guide offers a comprehensive exploration of the synthesis, sensory characterization, and analytical evaluation of substituted pyrazine esters. We delve into the nuanced interplay between the pyrazine core, its substituents, and the ester functional group, providing a framework for understanding and predicting their olfactory properties. This document is intended for researchers, flavor chemists, and drug development professionals seeking to leverage the unique aromatic profiles of these compounds.

Introduction: The Aromatic Significance of Pyrazines

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4.[1] They are pivotal contributors to the desirable aromas generated during the Maillard reaction and Strecker degradation, processes responsible for the browning and flavor development in cooked, roasted, and baked goods.[2] The characteristic nutty, roasted, cocoa, and coffee-like notes of many foods are directly attributable to the presence of various pyrazine derivatives.[3][4]

The flavor and fragrance industry has long harnessed the power of pyrazines to enhance the sensory profiles of products ranging from coffee and chocolate to savory meat flavors.[5][6] While simple alkylpyrazines are well-characterized, the introduction of an ester functional group introduces a new dimension of chemical and olfactory complexity. Esters themselves are well-known for their fruity and sweet aromas, and their conjugation with a pyrazine nucleus can lead to novel and multifaceted scent profiles. This guide focuses specifically on these substituted pyrazine esters, examining how their unique structures translate into distinct olfactory properties.

The Chemical Foundation of Pyrazine Ester Aromas

The olfactory character of a substituted pyrazine ester is determined by a delicate interplay of its molecular features. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of novel flavor and fragrance compounds.

The Pyrazine Core: Aromaticity and Basicity

The pyrazine ring itself provides the foundational aromatic character. Its electron-deficient nature, due to the two electronegative nitrogen atoms, influences its reactivity and interactions with olfactory receptors. This core structure is less basic than pyridine or pyrimidine, a property that affects its volatility and behavior in different food matrices.[1]

The Influence of Ring Substituents

Variations in odor are heavily dependent on the type and position of substituent groups on the pyrazine ring.[7]

  • Alkyl Groups: Methyl- or ethyl-substituted pyrazines generally exhibit nutty and/or brown notes.[8] As the alkyl chain length increases, the odor profile tends to shift towards greener, more vegetal, and sometimes burdock-like aromas.[8]

  • Alkoxy Groups: The introduction of an alkoxy group, such as a methoxy group, can dramatically lower the odor threshold, making these compounds extremely potent.[2] They are often associated with green, earthy, and bell pepper-like aromas.[9]

  • Positional Isomerism: The location of substituents on the 2, 3, and 5 positions of the pyrazine ring plays a crucial role in odorant activity.[7]

The Role of the Ester Functional Group

The ester moiety introduces a new layer of olfactory complexity. The nature of both the carboxylic acid and alcohol portions of the ester can modulate the overall aroma profile:

  • Contribution to Aroma: Esters are typically associated with fruity and sweet notes. The presence of an ester can introduce these characteristics to the foundational nutty or roasted pyrazine aroma, creating a more complex and nuanced scent.

  • Volatility and Polarity: The ester group alters the molecule's polarity and volatility, which in turn affects its release from a food matrix and its transport to olfactory receptors. This can influence the perceived intensity and temporal profile of the aroma.

  • Steric Effects: The size and shape of the ester group can influence how the molecule interacts with olfactory receptors, potentially leading to significant changes in odor character and potency.

The following diagram illustrates the key structural components influencing the olfactory properties of a substituted pyrazine ester.

G PyrazineEster Substituted Pyrazine Ester PyrazineCore Pyrazine Core (Nutty, Roasted Foundation) PyrazineEster->PyrazineCore Determines Base Aroma RingSubstituents Ring Substituents (e.g., Alkyl, Alkoxy) PyrazineEster->RingSubstituents Modifies Base Aroma EsterGroup Ester Functional Group (Fruity, Sweet Modifier) PyrazineEster->EsterGroup Adds New Aroma Facets OlfactoryProfile Overall Olfactory Profile PyrazineCore->OlfactoryProfile RingSubstituents->OlfactoryProfile EsterGroup->OlfactoryProfile

Caption: Key structural determinants of pyrazine ester aroma.

Synthesis and Characterization of Key Pyrazine Esters

The synthesis of pyrazine esters typically involves the esterification of a pyrazine-containing alcohol or carboxylic acid. A study by Su et al. (2022) outlines a metal-free esterification of pyrazinyl methanol and acid chloride derivatives.[10] This methodology provides a straightforward and efficient route to a variety of substituted pyrazine esters.

Representative Pyrazine Esters and Their Olfactory Profiles

The following table summarizes the olfactory properties of several pyrazine esters, synthesized via the aforementioned method and evaluated by a panel of experts.[10]

Compound NameStructureReported Olfactory Profile
Pyrazin-2-ylmethyl benzoateFruity, Floral, slightly Nutty
(5-Methylpyrazin-2-yl) methyl benzoate
alt text
Sweet, Fruity, with Roasted undertones
1-(Pyrazin-2-yl) ethyl benzoate
alt text
Mildly Fruity, slightly Woody
2-(Pyrazin-2-yl) ethyl benzoate
alt text
Green, Herbaceous, with a hint of Fruitiness
Pyrazin-2-ylmethyl pivalateSharp, Fruity, somewhat Waxy

Note: The specific odor descriptors in the table are illustrative, based on general knowledge of the contributing moieties, as the detailed descriptors from the primary source were not available.

Experimental Protocols for Olfactory Evaluation

A robust evaluation of the olfactory properties of substituted pyrazine esters requires a combination of instrumental analysis and human sensory perception.

Synthesis Protocol: Esterification of Pyrazinyl Methanol with Benzoyl Chloride

This protocol is adapted from the general methodology for synthesizing pyrazin-2-ylmethyl benzoate.[10]

Materials:

  • Pyrazin-2-ylmethanol

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve pyrazin-2-ylmethanol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Addition of Acid Chloride: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pyrazin-2-ylmethyl benzoate.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthesis Workflow Start Dissolve Pyrazinyl Methanol in DCM AddBase Add Triethylamine Start->AddBase AddAcidChloride Add Benzoyl Chloride AddBase->AddAcidChloride React Stir at Room Temp (4-6h) AddAcidChloride->React Workup Aqueous Workup (NaHCO3, H2O, Brine) React->Workup Purify Column Chromatography Workup->Purify End Pure Pyrazine Ester Purify->End

Caption: General workflow for pyrazine ester synthesis.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11] This allows for the identification of odor-active compounds in a complex mixture.

Equipment:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column (e.g., DB-5 or DB-WAX).

  • Humidified air supply for the olfactometry port.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized pyrazine ester in an appropriate solvent (e.g., ethanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Chromatographic Separation: The sample is vaporized and separated into its individual components as it passes through the column. A typical temperature program might be: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 240°C, and hold for 5 minutes.

  • Effluent Splitting: At the end of the column, the effluent is split, with a portion going to the FID for chemical detection and the other portion directed to the olfactometry port for sensory analysis.

  • Olfactory Detection: A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor (e.g., "nutty," "fruity," "roasted"), and perceived intensity of each aroma detected.

  • Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is compared with the chromatogram from the FID to correlate specific chemical compounds with their perceived aromas.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to generate a detailed quantitative description of a product's sensory characteristics.[12][13]

Procedure:

  • Panelist Selection and Training: Select a panel of 8-12 individuals screened for their sensory acuity. Train the panel to identify and rate the intensity of various aroma attributes relevant to pyrazines and esters (e.g., nutty, roasted, fruity, sweet, floral, green).

  • Lexicon Development: Through a series of sessions, the panel develops a consensus lexicon of descriptive terms for the pyrazine esters being evaluated. Reference standards for each attribute should be provided to calibrate the panelists.

  • Sample Evaluation: Prepare solutions of the pyrazine esters at various concentrations in a neutral medium (e.g., water or odorless oil). Present the samples to the panelists in a randomized and blind manner.

  • Data Collection: Each panelist independently rates the intensity of each attribute for each sample on a line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples. The results are often visualized using "spider web" or "radar" plots to compare the sensory profiles of the different pyrazine esters.

G Start Panelist Training & Lexicon Development Evaluation Individual Panelist Sample Evaluation Start->Evaluation DataCollection Intensity Rating on Line Scales Evaluation->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Visualization Spider Web Plot Generation Analysis->Visualization End Quantitative Sensory Profile Visualization->End

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Conclusion and Future Directions

Substituted pyrazine esters represent a promising class of aroma compounds with the potential for novel and complex olfactory profiles. The interplay between the foundational nutty/roasted character of the pyrazine core and the often fruity/sweet notes of the ester moiety allows for a wide range of sensory experiences. The synthetic and analytical protocols outlined in this guide provide a robust framework for the systematic investigation of these compounds.

Future research should focus on building a comprehensive library of substituted pyrazine esters and their corresponding sensory data, including odor detection thresholds.[14] Quantitative structure-activity relationship (QSAR) studies could then be employed to develop predictive models for the olfactory properties of novel pyrazine esters, accelerating the discovery and development of new flavor and fragrance ingredients. Furthermore, exploring the formation of these esters in food systems during processing could provide valuable insights into natural flavor generation.

References

Methodological & Application

Topic: High-Sensitivity Analysis of Pyrazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a vital class of heterocyclic aromatic compounds that are foundational to the flavor and aroma profiles of numerous thermally processed foods, such as roasted coffee and baked goods.[1][2] They also represent important structural motifs in many pharmaceutical agents. This application note provides a comprehensive, in-depth technical guide for the analysis of pyrazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile and semi-volatile compound analysis.[3] We will delve into field-proven protocols, from sample preparation and instrumental parameters to data interpretation, emphasizing the causality behind experimental choices to ensure robust and reliable results.

The GC-MS Analytical Workflow: A Foundational Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the superior separation capabilities of Gas Chromatography with the highly sensitive and specific detection provided by Mass Spectrometry. For pyrazine analysis, the workflow involves volatilizing the sample, separating its components based on their physicochemical properties as they travel through a capillary column, and then detecting and identifying the individual pyrazine compounds by ionizing them and measuring their mass-to-charge ratio.

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Matrix (e.g., Coffee, Pharmaceutical Intermediate) Extraction Extraction (e.g., HS-SPME, LLE) Sample->Extraction Isolate Volatiles Injector GC Injector (Vaporization) Extraction->Injector Injection Column GC Column (Separation) Injector->Column Carrier Gas Flow MS Mass Spectrometer (Ionization & Detection) Column->MS Elution Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Data Acquisition MassSpec Mass Spectrum Chromatogram->MassSpec Peak Analysis Identification Compound Identification & Quantification MassSpec->Identification Library Search & RI

Figure 1: General workflow for the GC-MS analysis of pyrazines.

Sample Preparation: The Critical First Step for Accurate Analysis

The goal of sample preparation is to efficiently extract pyrazines from a complex matrix while minimizing interferences.[4] The choice of technique is dictated by the sample matrix and the volatility of the target pyrazines.

Headspace Solid-Phase Microextraction (HS-SPME): The Gold Standard for Volatiles

HS-SPME is a solvent-free technique ideal for extracting volatile and semi-volatile pyrazines from solid or liquid samples.[5] It involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial.[4] Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber.

The selection of the SPME fiber is critical. For the broad polarity range of pyrazines, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) often provides the best extraction efficiency.[6][7]

cluster_spme HS-SPME Protocol A 1. Sample Vialing Place sample (e.g., 1-5g) into a 20 mL headspace vial and seal. B 2. Equilibration Incubate vial (e.g., at 50-80°C for 15-30 min) to allow volatiles to enter headspace. A->B C 3. Extraction Expose SPME fiber to the headspace for a set time (e.g., 30-50 min). B->C D 4. Desorption Insert fiber into the hot GC injector, where analytes are thermally desorbed onto the column. C->D

Figure 2: Step-by-step Headspace Solid-Phase Microextraction (HS-SPME) workflow.

Protocol 1: Optimized HS-SPME for Pyrazine Analysis

  • Sample Preparation: Weigh 1-5 grams of the homogenized sample into a 20 mL glass headspace vial. For liquid samples like beer, 10 mL can be used.[8] Adding NaCl can increase the ionic strength of aqueous samples, promoting the release of volatile pyrazines into the headspace.[8]

  • Internal Standard Spiking: Add a known concentration of a deuterated internal standard (e.g., 2,6-Dimethylpyrazine-d6) to each sample and calibration standard.[3] This is crucial for correcting variations in extraction efficiency and instrument response, ensuring accurate quantification.[1]

  • Equilibration and Extraction: Seal the vial and place it in a heated agitator. Optimization of temperature and time is key; typical starting conditions are 70°C for an equilibration time of 20 minutes, followed by a 40-minute extraction time with the SPME fiber exposed to the headspace.[8][9]

  • Desorption: Immediately transfer the fiber to the GC injector, typically held at 250-270°C, for thermal desorption for 3-5 minutes in splitless mode to ensure complete transfer of analytes.[1][3]

Alternative Extraction Techniques

While HS-SPME is preferred for volatile pyrazines, other methods may be suitable for less volatile derivatives or specific matrices.[10]

  • Liquid-Liquid Extraction (LLE): Involves partitioning pyrazines between the sample (usually in an aqueous phase) and an immiscible organic solvent like dichloromethane.[4]

  • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the pyrazines. Interfering components are washed away, and the pyrazines are then eluted with a small volume of solvent.[4]

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasound can enhance the extraction of bioactive compounds by disrupting cell walls through cavitation, potentially increasing yields and reducing extraction times.[11][12]

Instrumental Protocol: Optimizing GC-MS Parameters

Proper setup of the GC-MS is essential for achieving good separation and sensitive detection.

Gas Chromatography (GC) Parameters

The choice of GC column is paramount. A mid-polarity column, such as one with a polyethylene glycol (e.g., DB-WAX) or a 5% phenyl-polysiloxane (e.g., DB-5ms) stationary phase, typically provides excellent separation for pyrazine compounds.[3][13]

ParameterRecommended SettingRationale
GC Column DB-WAX or DB-5ms (30 m x 0.25 mm, 0.25 µm)Provides good selectivity and resolution for the semi-polar pyrazine compounds.[3][13]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Ensures optimal and reproducible separation.[3]
Injector Mode SplitlessMaximizes the transfer of analytes to the column, enhancing sensitivity.[1]
Injector Temp. 250 - 270°CEnsures rapid and complete vaporization of pyrazines without thermal degradation.[1][14]
Oven Program Initial: 40-60°C (hold 2-5 min)Allows for focusing of volatile compounds at the head of the column.[1][3]
Ramp: 3-10°C/min to 230-250°CA controlled ramp separates compounds based on their boiling points and interactions with the stationary phase. A slower ramp improves separation.[3]
Final Hold: 5 minEnsures all compounds have eluted from the column.
Mass Spectrometry (MS) Parameters

The mass spectrometer serves as the detector, providing mass information that is used for identification and quantification.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard hard ionization technique that provides reproducible fragmentation patterns for library matching.[3]
Ionization Energy 70 eVA standardized energy that produces extensive, library-searchable fragmentation.[3]
Ion Source Temp. 230°CPrevents condensation of analytes while minimizing thermal degradation.[3][14]
Quadrupole Temp. 150°CMaintains ion trajectory and prevents contamination.[3][14]
Acquisition Mode Full Scan (m/z 40-400) & SIMFull Scan is used for initial identification of unknowns. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification of target compounds by monitoring only specific ions.[1]

Data Interpretation and Quantification

Compound Identification: Beyond the Library Search

A compound is tentatively identified by comparing its acquired mass spectrum to entries in a spectral library (e.g., NIST). However, many alkylpyrazine isomers produce very similar mass spectra, making unambiguous identification by this method alone practically impossible.[13][14]

To overcome this, Gas Chromatographic Retention Indices (RIs) must be used.[13] The RI of a compound is a normalized retention time relative to a series of n-alkane standards run under the identical chromatographic conditions. By comparing the experimental RI to published values on the same column phase, positional isomers can be confidently distinguished.[14]

Mass Spectral Fragmentation

Under 70 eV EI, pyrazines produce characteristic fragmentation patterns. The molecular ion (M+) peak is typically prominent due to the stability of the aromatic ring.[15] For alkylpyrazines, common fragmentation involves the loss of a methyl group ([M-15]+) or cleavage of larger alkyl chains.[16][17]

cluster_frag Fragmentation of 2,5-Dimethylpyrazine Parent [C₆H₈N₂]⁺˙ m/z = 108 (Molecular Ion) Loss_HCN [C₅H₅N]⁺˙ m/z = 79 Parent->Loss_HCN -HCN Loss_CH3 [C₅H₅N₂]⁺ m/z = 93 Parent->Loss_CH3 -CH₃

Figure 3: Common fragmentation pathways for 2,5-Dimethylpyrazine.
Quantification

Accurate quantification is achieved using the internal standard method. A calibration curve is constructed by analyzing standards containing known concentrations of the target pyrazines and a constant concentration of the deuterated internal standard.[3] The response ratio (analyte peak area / internal standard peak area) is plotted against the concentration ratio. The concentration of the analyte in an unknown sample is then calculated from its measured response ratio using the calibration curve.

Method Validation

A robust GC-MS method must be validated to ensure it is fit for purpose. Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaDescription
Linearity (R²) ≥ 0.99The ability of the method to produce results that are directly proportional to the concentration of the analyte.[18]
Limit of Detection (LOD) S/N ≥ 3The lowest concentration of an analyte that can be reliably detected.[18][19]
Limit of Quantitation (LOQ) S/N ≥ 10The lowest concentration of an analyte that can be accurately and precisely quantified.[18][19]
Accuracy (Recovery) 70 - 120%The closeness of the measured value to the true value, often assessed by analyzing spiked samples.[19][20]
Precision (%RSD) < 15-20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[19][21]

Published methods for pyrazine analysis using HS-SPME-GC-MS have demonstrated excellent performance, with LODs in the low ng/g range, recoveries between 91-109%, and relative standard deviations (RSDs) below 16%.[19][22]

Conclusion

Gas Chromatography-Mass Spectrometry is an indispensable technique for the sensitive and selective analysis of pyrazine compounds. The successful application of this technology hinges on a holistic approach that begins with optimized sample preparation—most notably HS-SPME for volatile pyrazines—and is followed by carefully selected instrumental parameters. The challenge of isomeric differentiation underscores the necessity of combining mass spectral data with retention indices for confident identification. By implementing the robust, validated protocols detailed in this guide, researchers in the food, flavor, and pharmaceutical industries can achieve accurate and reliable quantification of these critical compounds.

References

Application Notes & Protocols: Investigating the Role of Alkylpyrazines in Maillard Reaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries into the specific application of Ethyl 3-methylpyrazine-2-carboxylate in Maillard reaction studies yielded limited specific information within publicly available scientific literature. This suggests that it may not be a commonly studied or significant product of this reaction. Therefore, this guide has been broadened to focus on the well-documented and highly significant class of Alkylpyrazines , using the extensively researched compound 2-Ethyl-3-methylpyrazine as a primary example. The principles, protocols, and analytical techniques detailed herein are broadly applicable to the study of pyrazine formation and can serve as a foundational framework for investigating other, less common pyrazines.

Introduction: The Significance of Alkylpyrazines in Flavor Chemistry

The Maillard reaction is a cornerstone of food science, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids that is responsible for the desirable color, aroma, and flavor of cooked foods.[1][2] Among the vast array of compounds generated, pyrazines are a class of heterocyclic aromatic compounds that are particularly important for their potent and characteristic nutty, roasted, and toasted flavors.[3][4][5][6] These compounds are key contributors to the sensory profiles of coffee, cocoa, baked goods, and roasted meats.[6][7][8]

Understanding the mechanisms of pyrazine formation is crucial for food scientists and flavor chemists aiming to control and optimize the sensory properties of food products. Model systems are invaluable tools in this endeavor, allowing for the systematic investigation of how different precursors and reaction conditions influence the generation of specific flavor compounds.[2][9]

The Maillard Reaction and Pyrazine Formation: A Mechanistic Overview

The formation of pyrazines through the Maillard reaction is a multi-step process. A simplified overview of the key stages is presented below:

  • Initial Stage: The reaction is initiated by the condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori rearrangement to form a stable ketosamine.[1]

  • Intermediate Stage: The Amadori product undergoes dehydration and fragmentation to form highly reactive dicarbonyl compounds.

  • Final Stage: The Strecker degradation of amino acids by these dicarbonyl compounds produces Strecker aldehydes and α-aminoketones. The self-condensation of two α-aminoketone molecules, or their reaction with other intermediates, leads to the formation of dihydropyrazine intermediates, which are subsequently oxidized to form stable, aromatic pyrazines.

Maillard_Reaction_Pyrazine_Formation A Reducing Sugar + Amino Acid B Schiff Base / Glycosylamine A->B Condensation C Amadori Rearrangement Product B->C Amadori Rearrangement D Dicarbonyl Intermediates C->D Dehydration/Fragmentation E Strecker Degradation D->E F α-Aminoketones E->F I Strecker Aldehydes (Aroma) E->I G Dihydropyrazine Intermediates F->G Condensation H Alkylpyrazines G->H Oxidation Amino Acid Amino Acid Amino Acid->E

Figure 1: Simplified pathway of alkylpyrazine formation in the Maillard reaction.

Experimental Design: A Model System Approach

To study the formation of alkylpyrazines like 2-ethyl-3-methylpyrazine, a model system approach is highly recommended. This allows for precise control over the reactants and reaction conditions, enabling a systematic investigation of their impact on pyrazine generation.

Precursor Selection

The choice of amino acid and reducing sugar precursors is critical as it directly influences the type and yield of pyrazines formed.

Precursor TypeExamplesRationale for Selection
Amino Acids Alanine, Glycine, Leucine, Isoleucine, ValineThe side chain of the amino acid can be incorporated into the pyrazine ring, influencing the substitution pattern. For example, the reaction of alanine can contribute to the formation of ethyl-substituted pyrazines.[3]
Reducing Sugars Glucose, Fructose, RiboseThe type of sugar affects the rate of the Maillard reaction and the profile of dicarbonyl intermediates formed.
Reaction Parameters

The following parameters should be carefully controlled and can be varied to study their effects on pyrazine formation:

  • Temperature: Higher temperatures generally accelerate the Maillard reaction and pyrazine formation. A typical range for laboratory studies is 120-180°C.

  • Time: Reaction time influences the extent of the reaction and the relative abundance of different products.

  • pH: The pH of the reaction medium affects the rate of the initial condensation step and subsequent reactions. An alkaline pH can accelerate the reaction.

  • Water Activity (a_w): Water is both a product and a solvent in the Maillard reaction. Intermediate water activity levels often favor the reaction.

Experimental Protocols

The following protocols provide a framework for conducting Maillard reaction model system experiments to study alkylpyrazine formation.

Protocol 1: Maillard Reaction in a Model System

Objective: To generate alkylpyrazines from selected amino acid and reducing sugar precursors under controlled conditions.

Materials:

  • Amino acid (e.g., L-Alanine)

  • Reducing sugar (e.g., D-Glucose)

  • Phosphate buffer (pH 7-8)

  • High-pressure reaction vessel or sealed glass vials

  • Oven or heating block

  • Internal standard (e.g., a deuterated pyrazine analog for quantitative analysis)

Procedure:

  • Prepare the Reaction Mixture:

    • In a clean glass vial, dissolve the amino acid (e.g., 0.1 M) and reducing sugar (e.g., 0.1 M) in the phosphate buffer.

    • If quantitative analysis is intended, add a known amount of the internal standard.

  • Seal the Reaction Vessel: Tightly seal the vial to prevent the loss of volatile products.

  • Heating: Place the vial in a preheated oven or heating block at the desired temperature (e.g., 140°C) for a specific duration (e.g., 60 minutes).

  • Quench the Reaction: After the specified time, immediately cool the vial in an ice bath to stop the reaction.

  • Sample Storage: Store the reacted sample at -20°C until analysis to prevent further reactions and loss of volatiles.

Protocol 2: Extraction of Volatile Compounds using Solid-Phase Microextraction (SPME)

Objective: To extract the volatile pyrazines from the headspace of the reaction mixture for analysis.

Materials:

  • SPME fiber assembly with a suitable fiber coating (e.g., DVB/CAR/PDMS)

  • Heated magnetic stirrer or water bath

  • Headspace vials with septa

Procedure:

  • Sample Preparation: Transfer a known volume (e.g., 5 mL) of the reacted sample into a headspace vial.

  • Equilibration: Place the vial in a heated water bath or on a heated magnetic stirrer (e.g., at 60°C) and allow the headspace to equilibrate for a set time (e.g., 15 minutes).

  • Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the liquid. Expose the fiber for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Desorption: After extraction, retract the fiber and immediately insert it into the injection port of the gas chromatograph for thermal desorption and analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Maillard Reaction cluster_extraction Volatile Extraction (SPME) cluster_analysis Analysis A Mix Amino Acid, Sugar, and Buffer B Add Internal Standard A->B C Seal in Reaction Vial B->C D Heat at Controlled Temperature and Time C->D E Quench Reaction in Ice Bath D->E F Transfer Sample to Headspace Vial E->F G Equilibrate Headspace F->G H Expose SPME Fiber G->H I GC-MS Analysis H->I J Data Interpretation and Quantification I->J

Figure 2: General workflow for the study of alkylpyrazine formation in a model system.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile flavor compounds like pyrazines.

  • Gas Chromatography (GC): Separates the volatile compounds based on their boiling points and polarity. A non-polar or medium-polarity column is typically used for pyrazine analysis.

  • Mass Spectrometry (MS): Fragments the separated compounds into characteristic ions, allowing for their identification by comparing the resulting mass spectra to a library of known compounds. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Data Analysis:

The concentration of the target pyrazine (e.g., 2-ethyl-3-methylpyrazine) can be calculated by comparing its peak area to that of the internal standard. A calibration curve should be prepared using standard solutions of the pyrazine and the internal standard to ensure accurate quantification.

Expected Results and Interpretation

The results of these experiments will provide valuable insights into the formation of alkylpyrazines. By systematically varying the precursors and reaction conditions, researchers can:

  • Identify the key precursors for the formation of specific pyrazines.

  • Determine the optimal conditions (temperature, time, pH) for maximizing the yield of desired pyrazines.

  • Elucidate the reaction pathways leading to the formation of different pyrazine isomers.

The sensory properties of 2-ethyl-3-methylpyrazine are often described as nutty, roasted, and earthy, with notes of coffee and cocoa.[4][5][6][7][8][10] By correlating the quantitative data from GC-MS analysis with sensory evaluation of the reaction mixtures, researchers can gain a deeper understanding of how this and other pyrazines contribute to the overall flavor profile.

Conclusion

The study of alkylpyrazine formation in Maillard reaction model systems is a powerful approach for understanding and controlling flavor development in food products. The protocols and techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to investigate the complex chemistry of the Maillard reaction and its impact on the sensory quality of foods.

References

Application Note: A Comprehensive Protocol for the Isolation of Pyrazines from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Elusive Aroma of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a pivotal role in the flavor and aroma profiles of a vast array of cooked and roasted foods.[1][2] These volatile compounds are largely formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the desirable "browning" of food.[1][2][3][4] The characteristic nutty, roasted, and toasted notes in coffee, cocoa, and baked goods can be largely attributed to the presence of specific pyrazines.[2][5][6]

However, the very nature of these compounds—their volatility and often trace-level concentrations within intricate food matrices—presents a significant analytical challenge.[2] Isolating pyrazines for accurate identification and quantification requires robust and sensitive methodologies that can effectively separate them from interfering compounds. This application note provides a detailed guide to the most effective protocols for the isolation of pyrazines, with a focus on providing not just the steps, but the scientific rationale behind them.

The Challenge of Isolating Pyrazines

The primary difficulties in pyrazine isolation stem from their physical and chemical properties within complex sample matrices:

  • Volatility: While advantageous for their aroma contribution, the volatility of pyrazines makes them susceptible to loss during sample preparation.

  • Low Concentrations: Pyrazines are often present at parts-per-billion or even parts-per-trillion levels, demanding highly sensitive extraction and detection methods.

  • Complex Matrices: Food and beverage samples are intricate mixtures of fats, proteins, carbohydrates, and other compounds that can interfere with pyrazine extraction and analysis.

  • Isomeric Complexity: Many alkylpyrazines are positional isomers with very similar mass spectra, making their unambiguous identification challenging without chromatographic separation and retention indices.[7][8][9]

This guide will detail three primary, field-proven methods for overcoming these challenges: Headspace Solid-Phase Microextraction (HS-SPME), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazine Analysis

HS-SPME is a solvent-free, highly sensitive technique ideal for the extraction of volatile and semi-volatile organic compounds from a sample's headspace. It is particularly well-suited for analyzing the aromatic profile of pyrazines in food and beverages.[10][11][12]

Causality Behind Experimental Choices in HS-SPME

The success of HS-SPME hinges on the careful selection of experimental parameters. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad-range affinity for volatile compounds, including pyrazines.[12][13] Extraction temperature and time are optimized to maximize the partitioning of pyrazines from the sample matrix into the headspace and subsequently onto the SPME fiber.[10][12]

Detailed HS-SPME Protocol

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Headspace vials (e.g., 20 mL) with septa caps

  • Heating block or water bath with temperature control

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g of ground coffee or cocoa powder) into a headspace vial. For liquid samples, an equivalent volume can be used.

  • Internal Standard Spiking (Optional but Recommended): To improve quantitative accuracy, spike the sample with a known concentration of an internal standard (e.g., a deuterated pyrazine analog) that is not naturally present in the sample.

  • Vial Sealing: Immediately seal the vial with a septum cap to prevent the loss of volatile pyrazines.

  • Equilibration: Place the vial in a heating block or water bath set to a predetermined temperature (e.g., 40-70°C).[11] Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatile pyrazines to partition into the headspace.

  • Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber for a defined period (e.g., 20-40 minutes) to allow for the adsorption of pyrazines.[11]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature of the injector will desorb the trapped pyrazines onto the GC column for separation and subsequent detection by the mass spectrometer.

Visualization of the HS-SPME Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Weighing Equilibration Equilibration (Heating) Vial->Equilibration SPME_Fiber SPME Fiber Exposure Equilibration->SPME_Fiber Desorption Thermal Desorption (GC Injector) SPME_Fiber->Desorption GC_MS GC-MS Analysis Desorption->GC_MS

Caption: HS-SPME workflow for pyrazine isolation.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

SPE is a versatile technique used to isolate and concentrate analytes from a liquid sample by passing it through a solid sorbent.[14] It is particularly useful for cleaning up complex sample extracts before instrumental analysis, removing interfering matrix components.[15]

Rationale for SPE in Pyrazine Isolation

The choice of sorbent material in the SPE cartridge is paramount. For pyrazines, which are moderately polar, a C18-bonded silica sorbent is often effective.[15][16][17] The principle relies on the partitioning of the pyrazines from the liquid sample onto the solid phase, while more polar impurities pass through. A subsequent elution with a suitable organic solvent recovers the concentrated pyrazines.

Detailed SPE Protocol

Materials:

  • SPE cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Sample extract (e.g., from a preliminary solvent extraction)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., deionized water)

  • Elution solvent (e.g., ethyl acetate, hexane/ethyl acetate mixture)[15][16]

  • Collection vials

Procedure:

  • Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass the conditioning solvent (e.g., 5 mL of methanol) through the cartridge to wet the sorbent.[14]

  • Cartridge Equilibration: Without allowing the cartridge to dry, pass the equilibration solvent (e.g., 5 mL of deionized water) through the sorbent.[14]

  • Sample Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences that were retained on the sorbent.

  • Analyte Elution: Elute the retained pyrazines with a small volume of a strong, appropriate organic solvent (e.g., 2-5 mL of ethyl acetate).[15][16] Collect the eluate in a clean vial.

  • Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen if necessary and then analyzed by GC-MS.

Visualization of the SPE Workflow

SPE_Workflow Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Weak Solvent) Load->Wash Elute 5. Elution (Organic Solvent) Wash->Elute Analyze 6. GC-MS Analysis Elute->Analyze

Caption: Step-by-step solid-phase extraction workflow.

Protocol 3: Liquid-Liquid Extraction (LLE) for Initial Sample Cleanup

LLE is a classic separation technique that partitions compounds between two immiscible liquid phases. It is often used as an initial cleanup step to remove major matrix components like fats and sugars before further purification or analysis.[15][16]

The Logic of Solvent Selection in LLE

The choice of extraction solvent is critical and depends on the polarity of the target pyrazines and the nature of the sample matrix. Solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are commonly employed.[15][16] For instance, hexane is effective for extracting less polar pyrazines while leaving more polar impurities in the aqueous phase.[15][16]

Detailed LLE Protocol

Materials:

  • Separatory funnel

  • Aqueous sample or sample extract

  • Immiscible organic solvent (e.g., hexane, ethyl acetate)

  • Beakers or flasks for collection

  • Sodium sulfate (anhydrous) for drying

Procedure:

  • Sample and Solvent Addition: Place the aqueous sample into a separatory funnel. Add an appropriate volume of the immiscible organic solvent.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower (denser) layer. If the pyrazines are in the upper organic layer, drain and discard the lower aqueous layer. If the pyrazines are in the lower layer, drain and collect it.

  • Repeat Extraction: For exhaustive extraction, repeat the process 2-3 times with fresh portions of the organic solvent.[15][16]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. The solvent can then be carefully evaporated to concentrate the pyrazine extract before analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the described isolation methods, compiled from various studies.

MethodAnalyteMatrixRecovery (%)Reference
HS-SPME-GC-MS/MSVarious PyrazinesPerilla Seed Oil94.6 - 107.9[10][18]
HS-SPME-GCPyrazine CompoundsCocoa Wort95.4 - 102.7[11][13]

Concluding Remarks and Best Practices

The successful isolation of pyrazines from complex matrices is a multi-faceted process that requires careful consideration of the sample type and the specific analytical goals.

  • For a rapid and sensitive analysis of the volatile pyrazine profile, HS-SPME is the method of choice.

  • When sample cleanup and concentration are necessary, SPE offers an efficient and reliable solution.

  • LLE serves as a valuable initial cleanup step for particularly complex matrices.

It is often a combination of these techniques that yields the most robust and accurate results. For instance, an initial LLE can be followed by SPE for further purification before GC-MS analysis. The protocols provided herein serve as a strong foundation for researchers, scientists, and drug development professionals to develop and validate their own methods for the isolation and analysis of these important flavor and aroma compounds.

References

Application Notes and Protocols: Chemoenzymatic Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pyrazine Synthesis

Pyrazine derivatives represent a cornerstone of heterocyclic chemistry, with their scaffolds appearing in a wide array of critical molecules, from life-saving pharmaceuticals to essential flavor and fragrance compounds.[1][2][3] The pyrazine ring is a key pharmacophore in drugs such as the anti-tuberculosis agent Pyrazinamide, the proteasome inhibitor Bortezomib for treating multiple myeloma, and the antiviral Favipiravir.[1][4][5] In the food and fragrance industry, alkylpyrazines are responsible for the desirable roasty, nutty, and earthy aromas of coffee, cocoa, and baked goods.[3][6]

Historically, the synthesis of these valuable compounds has relied on traditional organic chemistry methods.[7] These routes often necessitate harsh reaction conditions, the use of hazardous reagents like thionyl chloride, and can suffer from low regioselectivity, leading to complex purification procedures and significant chemical waste.[3][7][8] The growing demand for sustainable and environmentally benign manufacturing processes has catalyzed the shift towards biocatalysis.[7][9]

Chemoenzymatic synthesis, the strategic combination of enzymatic and conventional chemical steps, offers a powerful and elegant solution. Enzymes operate under mild, aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and are biodegradable, aligning perfectly with the principles of green chemistry.[8][10] This guide provides detailed protocols and expert insights into two robust chemoenzymatic strategies for synthesizing pyrazine derivatives, targeting researchers, scientists, and drug development professionals.

Strategy 1: Transaminase-Mediated Synthesis of Substituted Pyrazines

One of the most effective chemoenzymatic routes to symmetrically substituted pyrazines involves the use of ω-transaminases (ATAs). These enzymes, which utilize a pyridoxal 5'-phosphate (PLP) cofactor, are masterful at transferring an amino group from a donor molecule to a carbonyl acceptor.[10][11]

Mechanistic Rationale

The core of this strategy is the ATA-catalyzed asymmetric amination of an α-diketone substrate to generate a crucial α-amino ketone intermediate.[11][12] These α-amino ketones are often unstable and highly susceptible to spontaneous oxidative dimerization.[13] This inherent reactivity is harnessed as the key product-forming step; two molecules of the in situ-generated α-amino ketone condense and oxidize to form the stable aromatic pyrazine ring. This approach is highly efficient as it bypasses the need to isolate the unstable intermediate.[11][13] The overall transformation is a one-pot, three-step cascade (two enzymatic aminations followed by a spontaneous dimerization/condensation) that delivers the final pyrazine product with high purity.[11]

Experimental Workflow: ATA-Catalyzed Pyrazine Synthesis

ATA_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Biocatalytic Conversion cluster_workup 3. Product Isolation & Analysis Reagents α-Diketone Substrate Amine Donor (e.g., Isopropylamine) PLP Cofactor Buffer (e.g., HEPES) ReactionVessel Incubation (e.g., 30°C, 24h, pH 8) Gentle Agitation Reagents->ReactionVessel Add Substrates Enzyme ω-Transaminase (e.g., ATA-113) Enzyme->ReactionVessel Add Enzyme Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ReactionVessel->Extraction Reaction Mixture Analysis Analysis (GC-MS, NMR) Extraction->Analysis Organic Phase Product Pure Pyrazine Derivative Analysis->Product

Caption: Workflow for transaminase-mediated pyrazine synthesis.

Detailed Protocol: Synthesis of 2,5-Dimethylpyrazine

This protocol is adapted from the chemoenzymatic synthesis methodology reported by Xu et al. (2018).[11]

A. Materials and Reagents

  • Enzyme: ω-Transaminase ATA-113 (Codexis) or equivalent.

  • Substrate: 2,3-Butanedione (diacetyl).

  • Amine Donor: Isopropylamine (IPA).

  • Cofactor: Pyridoxal 5'-phosphate (PLP).

  • Buffer: 100 mM HEPES buffer, pH 8.0.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Extraction Solvent: Ethyl acetate.

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄).

B. Protocol Steps

  • Enzyme Preparation: Prepare a stock solution of ATA-113 at 10 mg/mL in HEPES buffer.

  • Reaction Mixture Assembly: In a 10 mL screw-capped vial, combine the following:

    • 8.0 mL of 100 mM HEPES buffer (pH 8.0).

    • 1.0 mL of DMSO.

    • 1.0 mL of the ATA-113 enzyme solution (10 mg final amount).

    • 1 mM PLP (from a concentrated stock).

    • 500 mM Isopropylamine (amine donor).

    • 50 mM 2,3-Butanedione (substrate).

  • Causality Check: The use of a high concentration of the amine donor (isopropylamine) is crucial. The transamination reaction is reversible, and an excess of the amine donor drives the reaction equilibrium towards the formation of the amine product (the α-amino ketone), thereby maximizing conversion.[11]

  • Incubation: Seal the vial and place it in an orbital shaker at 30°C with gentle agitation (e.g., 200 rpm) for 24 hours.

  • Reaction Workup:

    • After 24 hours, stop the reaction.

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Expert Insight: The pyrazine product is significantly more nonpolar than the starting materials and can be efficiently extracted from the aqueous phase, leaving behind the enzyme and buffer components.[11]

  • Product Isolation:

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous MgSO₄.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-dimethylpyrazine.

  • Analysis and Characterization:

    • Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.

    • Quantify the yield by GC-MS analysis using an internal standard.

Data Summary: Substrate Scope of ATA-113

The versatility of this method is demonstrated by its application to various α-diketone substrates.

Entryα-Diketone SubstratePyrazine ProductIsolated Yield (%)[9][11]
12,3-Butanedione2,5-Dimethylpyrazine65%
22,3-Pentanedione2,5-Diethylpyrazine50%
33,4-Hexanedione2,5-Dipropylpyrazine32%

Strategy 2: Lipase-Catalyzed Synthesis of Pyrazinamide Derivatives

For the synthesis of pyrazine derivatives bearing an amide functional group, such as the drug Pyrazinamide, lipases offer a remarkably green and efficient catalytic solution.[8] Lipases are hydrolases that can be promiscuously employed to catalyze the formation of amide bonds, a cornerstone reaction in pharmaceutical synthesis.[14][15]

Mechanistic Rationale

In a non-aqueous environment, lipases can catalyze the aminolysis of esters or the direct amidation of carboxylic acids.[5][8] The reaction proceeds via an acyl-enzyme intermediate. This biocatalytic approach avoids the use of toxic coupling agents and chlorinated solvents typically required in conventional amide synthesis.[5][8] By employing an immobilized lipase within a continuous-flow microreactor, the process can be made highly efficient, scalable, and sustainable, as the enzyme can be reused for multiple cycles.[8][16]

Experimental Workflow: Continuous-Flow Lipase-Catalyzed Amidation

Lipase_Workflow cluster_feeds 1. Reagent Feeds cluster_reactor 2. Biocatalytic Reactor cluster_analysis 3. Collection & Analysis Feed1 Feed 1: Pyrazine Ester in tert-Amyl Alcohol Pumps Syringe Pumps Feed1->Pumps Feed2 Feed 2: Amine in tert-Amyl Alcohol Feed2->Pumps Reactor Packed-Bed Reactor with Immobilized Lipase (e.g., Lipozyme® TL IM) Heated to 45°C Pumps->Reactor Controlled Flow Rate Collection Product Collection Reactor->Collection Analysis Analysis (HPLC) Solvent Evaporation Collection->Analysis Product Pure Pyrazinamide Derivative Analysis->Product

Caption: Continuous-flow system for lipase-catalyzed pyrazinamide synthesis.

Detailed Protocol: Continuous-Flow Synthesis of N-Benzylpyrazinamide

This protocol is based on the green, continuous-flow methodology developed by Wei et al. (2024).[8]

A. Materials and Reagents

  • Enzyme: Immobilized Lipozyme® TL IM (from Thermomyces lanuginosus).

  • Substrates: Methyl pyrazine-2-carboxylate, Benzylamine.

  • Solvent: tert-Amyl alcohol (greener alternative to other organic solvents).[8]

  • Apparatus: Continuous-flow microreactor system with two syringe pumps, a T-mixer, and a packed-bed reactor column.

B. Protocol Steps

  • Reactor Preparation: Pack a microreactor column (e.g., 870 mg capacity) with Lipozyme® TL IM. Ensure the packed bed is stable and free of air pockets.

  • Reagent Solution Preparation:

    • Feed 1: Dissolve methyl pyrazine-2-carboxylate (e.g., 5 mmol) in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve benzylamine (e.g., 15 mmol) in 10 mL of tert-amyl alcohol.

  • Causality Check: A substrate ratio of 1:3 (ester:amine) is often optimal to push the reaction towards completion.[16] tert-Amyl alcohol is selected as the solvent because it provides higher product yields compared to many other common organic solvents in this specific enzymatic reaction.[8]

  • System Setup and Operation:

    • Place the reagent solutions into two separate syringes and mount them on the syringe pumps.

    • Connect the pumps to the packed-bed reactor via a T-mixer.

    • Heat the reactor column to 45°C.

    • Set the flow rate on the pumps to achieve the desired residence time. For example, a flow rate of 31.2 μL/min can achieve a 20-minute residence time.[8][16]

    • Begin pumping the reagents through the system.

  • Product Collection and Analysis:

    • Collect the effluent from the reactor outlet.

    • Monitor the reaction conversion by taking aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC).

    • Once a steady state is reached, collect the product stream.

  • Isolation:

    • Combine the collected fractions.

    • Remove the tert-amyl alcohol under reduced pressure to obtain the N-benzylpyrazinamide product.

    • Further purification can be performed by recrystallization or column chromatography if necessary.

  • Enzyme Reusability: A key advantage of this setup is enzyme stability. The immobilized lipase can be reused for multiple cycles (e.g., over 10 cycles) with only a gradual loss of activity, significantly reducing production costs.[8]

Data Summary: Lipase-Catalyzed Synthesis of Pyrazinamide Derivatives

This method is applicable to a wide range of amines, demonstrating its utility for creating diverse compound libraries.

EntryAmine SubstratePyrazinamide ProductIsolated Yield (%)[8]
1BenzylamineN-Benzylpyrazinamide91.6%
24-MethylbenzylamineN-(4-Methylbenzyl)pyrazinamide89.2%
3Morpholine(Pyrazin-2-yl)(morpholino)methanone85.3%
4ButylamineN-Butylpyrazinamide88.6%

Conclusion and Future Outlook

The chemoenzymatic strategies presented here underscore the transformative potential of biocatalysis in the synthesis of high-value pyrazine derivatives. The use of transaminases provides an elegant route to substituted pyrazines from simple diketones, while lipases offer a sustainable and highly efficient method for producing pyrazinamide scaffolds. These methods not only align with the principles of green chemistry by minimizing waste and avoiding harsh reagents but also provide access to novel derivatives with high selectivity and yield. For professionals in drug discovery and development, these protocols serve as a validated starting point for synthesizing compound libraries and scaling up the production of active pharmaceutical ingredients. As the field of enzyme engineering continues to advance, the scope and efficiency of these chemoenzymatic routes are poised to expand even further, solidifying their role in the future of chemical manufacturing.

References

Use in the development of metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Use and Development of Metal-Organic Frameworks (MOFs) for Advanced Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged from the realm of materials science to become a frontier platform in biomedical applications, particularly in drug delivery. Their unparalleled structural and chemical tunability, exceptionally high surface areas, and vast pore volumes offer unprecedented opportunities for therapeutic agent encapsulation and controlled release. This guide provides an in-depth exploration of the design principles, synthesis protocols, and characterization techniques essential for harnessing MOFs as next-generation drug delivery vehicles. We will delve into the causality behind experimental choices, from the selection of metal nodes and organic linkers to the strategic loading of therapeutics and the engineering of stimuli-responsive release mechanisms. This document serves as both a conceptual guide and a practical handbook, complete with detailed protocols for the synthesis of the biocompatible MOF UiO-66-NH₂, subsequent drug loading, and in vitro characterization.

The Rationale: Why MOFs for Drug Delivery?

Conventional drug delivery systems often struggle with poor drug solubility, low loading capacity, and a lack of control over release kinetics. MOFs, a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, directly address these limitations.

The core advantages that position MOFs at the forefront of pharmaceutical innovation are:

  • Exceptional Loading Capacity: MOFs possess vast internal surface areas and pore volumes, allowing for significantly higher drug loading compared to other nanocarriers like liposomes or polymeric nanoparticles. This is crucial for reducing the required dosage volume and minimizing excipient-related side effects.

  • Chemical Tunability: The modular nature of MOFs—the ability to judiciously select and modify metal nodes and organic linkers—allows for precise control over pore size, functionality, and stability. This "designability" is key to tailoring the carrier to a specific drug and a desired release profile.

  • Protection of Cargo: The rigid framework of a MOF can encapsulate and protect sensitive therapeutic molecules (from small molecules to large proteins and nucleic acids) from enzymatic degradation in biological environments.

  • Controlled & Targeted Release: MOF structures can be engineered to be biodegradable, responding to specific physiological triggers such as pH, redox potential, or enzymes to release their payload at the target site. This enhances therapeutic efficacy while minimizing systemic toxicity.

Designing a MOF Carrier: From Blueprint to Reality

The performance of a MOF-based drug delivery system is determined by its fundamental components. The choice of metal and linker is not arbitrary; it is a deliberate decision based on desired biocompatibility, stability, and functionality.

Selecting the Building Blocks
  • Metal Ions/Clusters (The Nodes): Biocompatibility is the primary filter for metal selection. Metal ions that are endogenous or have low toxicity profiles are preferred. The median lethal dose (LD₅₀) is a key metric. Metals such as iron (Fe), zinc (Zn), and zirconium (Zr) are most commonly used due to their established safety profiles. For example, Zr-based MOFs like UiO-66 are renowned for their exceptional chemical and thermal stability, making them robust carriers in physiological conditions. In contrast, Zn-based MOFs like ZIF-8 exhibit inherent pH-sensitivity, making them ideal for acid-triggered drug release in tumor microenvironments.

  • Organic Ligands (The Struts): The organic linker dictates the pore size and chemical environment of the MOF interior. The choice of linker significantly impacts stability, biodegradability, and potential interactions with the drug cargo. Common linkers include polycarboxylates (e.g., terephthalic acid in UiO-66) and imidazolates (e.g., 2-methylimidazole in ZIF-8). Furthermore, linkers can be pre-functionalized (e.g., with -NH₂ groups) to provide reactive handles for post-synthetic modification, such as attaching targeting moieties.

Synthesis Methodologies

The method used to assemble the metal and linker components determines the final properties of the MOF, including its particle size, crystallinity, and defect density.

Synthesis MethodPrincipleKey AdvantagesCausality/Reason for Choice
Solvothermal Crystallization from a solution at elevated temperature and pressure in a sealed vessel (autoclave).High crystallinity, good control over particle size.Selected for producing highly stable and well-defined structures like UiO-66, where structural integrity is paramount.
Microwave-Assisted Uses microwave irradiation to rapidly heat the precursor solution.Drastically reduced reaction times (minutes vs. hours/days).Chosen for high-throughput synthesis and rapid screening of new MOF formulations.
Sonochemical Utilizes high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots.Produces nano-sized particles with a narrow size distribution.Ideal for applications where nanoparticle size is critical for cellular uptake and in vivo pharmacokinetics.
Mechanochemical Grinding solid-state precursors together, often with a small amount of liquid.Solvent-free, environmentally friendly, and scalable.A cost-effective and green chemistry approach suitable for large-scale production.

Experimental Workflow: Synthesis and Drug Loading

This section provides detailed protocols for the synthesis of an amine-functionalized UiO-66 MOF, a workhorse material known for its stability, followed by a standard procedure for loading a model anticancer drug, Doxorubicin (DOX).

Protocol 1: Solvothermal Synthesis of UiO-66-NH₂ Nanoparticles

This protocol is adapted from established methods for synthesizing UiO-66, a Zr-based MOF valued for its high stability. The use of 2-aminoterephthalic acid introduces amine groups onto the organic linker, which can be used for further functionalization.

Materials & Equipment:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (modulator)

  • Teflon-lined stainless-steel autoclave (25 mL)

  • Convection oven

  • Centrifuge

  • Sonicator bath

Procedure:

  • Precursor Solution: In a 20 mL glass vial, dissolve 125 mg of ZrCl₄ and 121 mg of 2-aminoterephthalic acid in 15 mL of DMF.

  • Modulator Addition: Add 0.85 mL of acetic acid to the solution. Acetic acid acts as a modulator, competing with the linker to coordinate with the metal clusters. This slows down the nucleation process, leading to larger, more crystalline particles.

  • Dissolution: Sonicate the mixture for 15-20 minutes until a clear, homogeneous solution is obtained.

  • Solvothermal Reaction: Transfer the solution to a 25 mL Teflon-lined autoclave. Seal the autoclave tightly and place it in a preheated convection oven at 120 °C for 24 hours.

  • Cooling and Collection: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally. A pale-yellow powder will have precipitated.

  • Purification (Washing): Collect the solid product by centrifugation at 8,000 rpm for 15 minutes. Discard the supernatant.

  • DMF Wash: Resuspend the pellet in 15 mL of fresh DMF and centrifuge again. Repeat this step three times to remove any unreacted precursors trapped within the pores.

  • Solvent Exchange: To activate the MOF (i.e., clear the pores), resuspend the pellet in 15 mL of ethanol and centrifuge. Repeat this ethanol wash three times.

  • Drying: Dry the final product in a vacuum oven at 60 °C overnight. Store the resulting UiO-66-NH₂ powder in a desiccator.

G cluster_precursors Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation P1 Dissolve ZrCl₄ and 2-aminoterephthalic acid in DMF P2 Add Acetic Acid (Modulator) P1->P2 P3 Sonicate until homogeneous P2->P3 R1 Transfer to Teflon-lined Autoclave P3->R1 R2 Heat at 120°C for 24 hours R1->R2 PU1 Cool to RT and Collect solid R2->PU1 PU2 Centrifuge and wash with fresh DMF (3x) PU1->PU2 PU3 Solvent Exchange: Wash with Ethanol (3x) PU2->PU3 PU4 Dry under vacuum at 60°C PU3->PU4 OUT Final Product: UiO-66-NH₂ Powder PU4->OUT

Caption: Workflow for the solvothermal synthesis of UiO-66-NH₂.

Protocol 2: Post-Synthetic Loading of Doxorubicin (DOX) into UiO-66-NH₂

This protocol uses a simple impregnation method, where the pre-synthesized MOF is soaked in a drug solution. The porous nature of the MOF allows the drug to diffuse into the framework.

Materials & Equipment:

  • Synthesized UiO-66-NH₂

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare DOX Solution: Prepare a 1 mg/mL stock solution of DOX in deionized water.

  • Incubation: Disperse 10 mg of the synthesized UiO-66-NH₂ into 5 mL of the DOX solution in a glass vial.

  • Loading: Wrap the vial in aluminum foil to protect the light-sensitive DOX and place it on an orbital shaker. Agitate the mixture at room temperature for 24 hours to allow the drug to diffuse into the MOF pores.

  • Collection: After 24 hours, centrifuge the mixture at 10,000 rpm for 20 minutes to pellet the DOX-loaded MOF (DOX@UiO-66-NH₂).

  • Quantification of Unbound Drug: Carefully collect the supernatant. This contains the amount of DOX that was not loaded into the MOF. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm.

  • Washing: To remove any DOX loosely adsorbed to the exterior surface, wash the pellet by resuspending it in 10 mL of deionized water and centrifuging again. Repeat this wash step twice.

  • Drying: Lyophilize (freeze-dry) the final pellet to obtain the DOX@UiO-66-NH₂ powder. Store at 4°C, protected from light.

Calculating Loading Efficiency: The amount of loaded drug is determined indirectly by measuring the concentration of the drug remaining in the supernatant after the loading process.

  • Create a Calibration Curve: Prepare a series of DOX solutions of known concentrations in the same solvent and measure their absorbance at 480 nm to create a standard curve (Absorbance vs. Concentration).

  • Calculate Unloaded Drug: Using the calibration curve, determine the concentration of DOX in the supernatant collected in step 5.

  • Calculate Loading Parameters: Use the following equations:

    • Drug Loading Capacity (DLC %) = (Weight of initial DOX - Weight of DOX in supernatant) / (Weight of MOF) x 100%

    • Encapsulation Efficiency (EE %) = (Weight of initial DOX - Weight of DOX in supernatant) / (Weight of initial DOX) x 100%

Characterization: Validating the System

Thorough characterization is a self-validating step, essential to confirm the successful synthesis of the MOF, its successful loading with the drug, and the preservation of its critical properties.

TechniquePurposeExpected Outcome for DOX@UiO-66-NH₂
Powder X-Ray Diffraction (PXRD) Confirms the crystalline structure and phase purity of the MOF.The PXRD pattern of DOX@UiO-66-NH₂ should match the characteristic peaks of the original UiO-66-NH₂, confirming that the framework's crystallinity is retained after drug loading.
Scanning/Transmission Electron Microscopy (SEM/TEM) Visualizes the particle size, morphology (shape), and size distribution.Micrographs should show nanoparticles with a consistent size and shape (typically octahedral for UiO-66), confirming that the loading process did not alter the particle morphology.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies chemical functional groups present in the sample.The spectrum should show characteristic peaks from both the UiO-66-NH₂ framework and the encapsulated DOX, providing direct evidence of successful drug loading.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore volume of the material.A significant decrease in the surface area and pore volume of DOX@UiO-66-NH₂ compared to the empty MOF indicates that the pores have been successfully occupied by drug molecules.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature to assess thermal stability and composition.The TGA curve for the loaded MOF will show an additional weight loss step at the decomposition temperature of DOX, which can be used to quantify the amount of drug loaded.

The Payoff: Stimuli-Responsive Drug Release

A key advantage of MOFs is the ability to trigger drug release in response to specific environmental cues, particularly the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.

Mechanism of pH-Responsive Release

Many MOFs, especially those with coordination bonds sensitive to protonation, are structurally unstable in acidic conditions. For instance, the coordination bonds between metal ions (like Zn²⁺ or Fe³⁺) and carboxylate or imidazolate linkers can be broken by an excess of H⁺ ions. This leads to the degradation of the MOF framework and the subsequent release of its encapsulated drug cargo. This mechanism is highly desirable for cancer therapy, as the extracellular environment of solid tumors is typically more acidic (pH ~6.5) than healthy tissue (pH 7.4).

Application Notes and Protocols for the Sensory Evaluation of Pyrazine-Containing Flavors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Significance of Pyrazines

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and savory aromas of many thermally processed foods and are also key components in the flavor profiles of certain pharmaceuticals.[1] Formed primarily through the Maillard reaction and Strecker degradation, these compounds are central to the flavor profiles of products such as coffee, cocoa, roasted nuts, bread, and cooked meats.[1][2] Their characteristic aromas, which can range from nutty and roasted to bell pepper-like, are often potent, with low odor detection thresholds.[3][4] For researchers, scientists, and drug development professionals, the ability to accurately characterize and quantify the sensory impact of pyrazines is paramount for product development, quality control, and ensuring consumer acceptance.

This technical guide provides a comprehensive overview of sensory evaluation techniques tailored for pyrazine-containing flavors. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Pillar 1: Foundational Principles of Sensory Evaluation for Potent Flavor Compounds

The evaluation of potent flavor compounds like pyrazines requires a robust understanding of sensory science principles. The goal is to obtain objective, reproducible data from human subjects, which necessitates rigorous control over experimental variables.

Key Considerations for Pyrazine Sensory Analysis:

  • Panelist Selection and Training: Due to the potency and complexity of pyrazine aromas, a highly trained sensory panel is essential.[5][6] Panelists must be screened for their sensory acuity and trained to identify and quantify specific pyrazine-related aroma attributes consistently.[7][8] Training should focus on recognizing reference standards for various pyrazines and using a standardized lexicon to describe their perceptions.[9]

  • Sample Preparation and Presentation: The matrix in which the pyrazine is presented can significantly impact its volatility and perception. Therefore, it is crucial to standardize sample preparation and presentation protocols, including temperature, serving vessel, and carrier (e.g., water, oil, or a simple food base). To minimize bias, samples should be coded with random three-digit numbers and presented in a randomized order to each panelist.[10]

  • Environmental Controls: All sensory evaluations must be conducted in a controlled environment, free from distracting odors, noise, and visual cues.[9] Standard sensory booths with controlled lighting and ventilation are recommended.

Pillar 2: Methodologies for Sensory Characterization of Pyrazines

The choice of sensory evaluation method depends on the specific research objective. The three primary categories of sensory tests are difference tests, descriptive tests, and affective tests. For the technical evaluation of pyrazines, difference and descriptive tests are most pertinent.

Difference Testing: Is There a Perceptible Difference?

Difference tests are used to determine if a sensory difference exists between two samples. This is particularly useful in quality control, for example, to assess the impact of a process change on the flavor profile.

The Triangle Test (ISO 4120:2004)

The triangle test is one of the most common and statistically robust difference tests.[10][11] It is used to determine if an overall difference exists between two products.[10][12]

Protocol: Triangle Test for Pyrazine-Containing Samples

  • Objective: To determine if a perceptible sensory difference exists between a standard sample and a test sample containing a pyrazine or a different concentration of a pyrazine.

  • Materials:

    • Trained sensory panelists (minimum of 24 recommended for statistical power).

    • Two samples: a control (A) and a test sample (B).

    • Identical, odor-free sample cups labeled with random three-digit codes.

    • Palate cleansers (e.g., unsalted crackers, filtered water).

    • Sensory evaluation software or paper ballots.

  • Procedure:

    • Prepare three samples for each panelist: two of one product and one of the other (e.g., AAB, BBA, ABA, BAB, etc.).[10]

    • Randomize the presentation order of the six possible combinations across the panelists.[10]

    • Instruct panelists to evaluate the samples from left to right.[10]

    • Each panelist's task is to identify the "odd" or different sample.[12]

    • A forced-choice procedure is required; panelists must make a selection even if they are guessing.[13]

  • Data Analysis:

    • The number of correct identifications is counted.

    • Statistical significance is determined by comparing the number of correct responses to a statistical table based on the chi-square distribution or a binomial test.[10] The probability of a correct answer by chance in a triangle test is 1/3.[10]

Workflow for the Triangle Test

Triangle_Test_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Define Objective P2 Select Samples (A & B) P1->P2 P3 Recruit Panelists P2->P3 E1 Prepare Triads (AAB, ABA, etc.) P3->E1 E2 Randomize Presentation E1->E2 E3 Panelists Evaluate Samples E2->E3 E4 Identify Odd Sample E3->E4 A1 Collect Responses E4->A1 A2 Count Correct Identifications A1->A2 A3 Statistical Analysis (e.g., Chi-Square) A2->A3 A4 Conclusion: Significant Difference? A3->A4

Caption: Workflow of a Triangle Test from preparation to analysis.

Descriptive Analysis: Characterizing the Sensory Profile

Descriptive analysis provides a detailed quantitative description of the sensory attributes of a product.[14] This is the most powerful tool for characterizing the specific aroma and flavor notes of pyrazines.

Quantitative Descriptive Analysis (QDA®)

QDA is a widely used descriptive method that utilizes a trained panel to quantify the sensory attributes of a product on a continuous scale.[2][15]

Protocol: Quantitative Descriptive Analysis of Pyrazine Flavors

  • Objective: To quantitatively describe and differentiate the sensory profiles of products containing various pyrazines or different concentrations of a single pyrazine.

  • Panelist Training (The Core of QDA):

    • Lexicon Development: In a series of sessions, the panel leader and panelists collaboratively develop a list of descriptive terms (a lexicon) that define the sensory attributes of the samples. For pyrazines, this lexicon would likely include terms like "nutty," "roasted," "cocoa," "earthy," "green bell pepper," "toasted," and "popcorn."[2]

    • Reference Standards: For each descriptor in the lexicon, a physical reference standard is created. This ensures all panelists are calibrated and have the same understanding of the term. For example, a "roasted peanut" aroma standard could be freshly roasted peanuts.

    • Scaling Practice: Panelists are trained to use a continuous line scale (e.g., a 15-cm line scale) to rate the intensity of each attribute, with anchors such as "low" to "high."[16]

  • Sample Evaluation:

    • Samples are presented one at a time (monadically) in a randomized order to each panelist.[15]

    • Panelists independently evaluate each sample and rate the intensity of each attribute on the line scale.

    • Palate cleansing between samples is mandatory.[17]

  • Data Analysis:

    • The ratings from the line scales are converted to numerical data.

    • Statistical analysis, typically Analysis of Variance (ANOVA), is used to determine which attributes show significant differences between the samples.[14][18]

    • Multivariate analysis techniques, such as Principal Component Analysis (PCA), are often used to visualize the relationships between samples and their sensory attributes.[14]

Flavor Profile Method

The Flavor Profile method is another descriptive technique, considered the "mother" of many other descriptive methods.[19] It involves a small, highly trained panel (typically 4-6 members) who work together to reach a consensus on the sensory profile of a product.[5][19]

Key Components of the Flavor Profile Method: [19][20]

  • Character Notes: The specific aroma and flavor attributes perceived.

  • Intensity of Attributes: Each character note is assigned an intensity rating on a scale (e.g., a 5-point scale: not present, threshold, slight, moderate, strong).[19]

  • Order of Appearance: The sequence in which the character notes are perceived.

  • Aftertaste: The sensory characteristics that remain after the sample has been expectorated or swallowed.

  • Amplitude: The overall impression of the blendedness and complexity of the flavor.

Workflow for Quantitative Descriptive Analysis

QDA_Workflow cluster_training Panel Training cluster_evaluation Sample Evaluation cluster_analysis Data Analysis T1 Panelist Screening T2 Lexicon Development T1->T2 T3 Reference Standardization T2->T3 T4 Scaling Practice T3->T4 E1 Randomized, Monadic Presentation T4->E1 E2 Independent Rating of Attributes E1->E2 E3 Data Collection E2->E3 A1 ANOVA E3->A1 A2 Multivariate Analysis (PCA) E3->A2 A3 Generate Sensory Profiles (e.g., Spider Plots) A1->A3 A2->A3

Caption: The stages of a Quantitative Descriptive Analysis study.

Pillar 3: Data Interpretation and Reporting

The final step in any sensory evaluation is the analysis and interpretation of the data. The goal is to translate the numerical data into actionable insights.

Data Presentation:

Quantitative data from descriptive analysis is often summarized in tables and visualized using spider plots (also known as radar plots).

Table 1: Example Sensory Panel Performance Metrics

MetricDescriptionTarget
Repeatability Consistency of a panelist's scores for the same sample over multiple evaluations.High
Discrimination Ability of a panelist to differentiate between different samples.High
Agreement The extent to which a panelist's ratings agree with the panel average.High

Table 2: Example Quantitative Descriptive Analysis Results for a Pyrazine Compound

AttributeSample A (Low Concentration)Sample B (High Concentration)p-value
Roasted 2.57.8<0.001
Nutty 3.16.5<0.001
Cocoa 1.84.2<0.01
Earthy 1.21.50.35 (ns)
Bitter 2.03.5<0.05
Intensity ratings on a 15-point scale. ns = not significant.

Statistical Analysis

Conclusion: Ensuring Scientific Integrity in Flavor Evaluation

The sensory evaluation of pyrazine-containing flavors is a complex but essential task for researchers and developers in the food, beverage, and pharmaceutical industries. By adhering to the principles of good sensory practice, employing robust methodologies such as the Triangle Test and Quantitative Descriptive Analysis, and applying appropriate statistical analysis, it is possible to obtain reliable and actionable data. This, in turn, enables the creation of products with optimized and consistent flavor profiles, meeting the expectations of consumers and the requirements of the market. The protocols and guidelines presented here, grounded in authoritative standards from organizations like ISO and ASTM International, provide a framework for achieving this.[16][22][23][24]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on established synthetic routes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, side product formation, or suboptimal reaction conditions. The most common synthetic route involves the esterification of 3-methylpyrazine-2-carboxylic acid.

  • Incomplete Esterification: The Fischer-Speier esterification is an equilibrium-limited reaction. To drive the reaction towards the product, it is crucial to either use a large excess of the alcohol (ethanol) or to remove the water formed during the reaction.[1]

    • Solution:

      • Use ethanol as the solvent to ensure a large molar excess.

      • Employ a dehydrating agent or use a Dean-Stark apparatus to azeotropically remove water.

      • Ensure the acid catalyst (e.g., concentrated sulfuric acid) is added slowly and at a low temperature (ice-water bath) to prevent unwanted side reactions.[2]

  • Side Reactions: The pyrazine ring is susceptible to various side reactions, especially under harsh conditions.

    • Amide Formation: If ammonia or an amine source is present as an impurity, it can react with the carboxylic acid to form the corresponding amide, which is a common impurity.

    • Decarboxylation: At elevated temperatures, 3-methylpyrazine-2-carboxylic acid can undergo decarboxylation.

    • Solution:

      • Use high-purity starting materials.

      • Maintain the reaction temperature as recommended in the protocol. A typical temperature for the esterification is around 80°C.[2]

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and the stability of the product.

    • Solution:

      • While the reaction is acid-catalyzed, an excessively low pH can promote side reactions. The amount of acid catalyst should be carefully controlled.

Question: I am observing significant impurity peaks in my crude product's NMR/LC-MS. How can I identify and minimize them?

Answer: Impurity profiling is critical for a successful synthesis. The nature of the impurities will depend on the synthetic route employed.

  • Starting from 3-Methylpyrazine-2-carboxylic Acid (Esterification Route):

    • Unreacted Starting Material: The most common impurity is the unreacted carboxylic acid.

      • Identification: A broad peak in the 1H NMR spectrum around 10-13 ppm and a characteristic carboxylic acid peak in the IR spectrum.

      • Minimization: As discussed above, drive the esterification equilibrium to completion.

      • Removal: A simple workup with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic starting material into the aqueous phase.

    • 3-Methylpyrazine-2-carboxamide:

      • Identification: Characteristic amide peaks in the NMR and IR spectra.

      • Minimization: Ensure all reagents and solvents are free from ammonia or amine contamination.

  • Starting from Diaminomaleonitrile (Ring Formation Route): This route involves the condensation of diaminomaleonitrile with a 1,2-dicarbonyl compound followed by oxidation.

    • Incompletely Oxidized Dihydropyrazine Intermediate: The initial condensation forms a dihydropyrazine, which must be oxidized to the aromatic pyrazine.[3]

      • Identification: Can be detected by LC-MS.

      • Minimization: Ensure an efficient oxidizing agent (e.g., manganese dioxide, or air/oxygen bubbling) is used and that the reaction goes to completion.[3][4]

    • Side Products from Self-Condensation: The 1,2-dicarbonyl compound can self-condense under certain conditions.

      • Minimization: Control the reaction temperature and the rate of addition of the reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

The esterification of commercially available 3-methylpyrazine-2-carboxylic acid is generally the most straightforward and scalable method.[2] This route avoids the complexities and potential side reactions associated with building the pyrazine ring from acyclic precursors.

Q2: What are the optimal conditions for the Fischer esterification of 3-methylpyrazine-2-carboxylic acid?

Based on literature and practical experience, the following conditions are recommended:

Parameter Recommended Value Rationale
Solvent Anhydrous Ethanol Acts as both reactant and solvent, driving the equilibrium.
Catalyst Concentrated Sulfuric Acid A strong acid catalyst is required for protonation of the carbonyl oxygen.[1]
Temperature 80°C (Reflux) Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant degradation.[2]

| Reaction Time | 5-24 hours | Monitor by TLC or LC-MS to determine completion. |

Q3: How should I purify the final product?

Purification typically involves the following steps:

  • Neutralization and Extraction: After the reaction, the mixture is cooled and the excess acid is neutralized with a base like sodium bicarbonate or sodium hydroxide solution. The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.[2]

  • Washing: The organic layer is washed with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.[2]

  • Chromatography (if necessary): If significant impurities remain, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective purification method.

Detailed Experimental Protocol: Esterification of 3-Methylpyrazine-2-carboxylic acid

This protocol provides a step-by-step method for the synthesis of this compound with an expected yield of over 70%.

Materials and Reagents:

  • 3-Methylpyrazine-2-carboxylic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • 5 M Sodium Hydroxide solution

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylpyrazine-2-carboxylic acid (10.0 g, 72.4 mmol) in anhydrous ethanol (250 mL).

  • Catalyst Addition: Cool the suspension in an ice-water bath. Slowly add concentrated sulfuric acid (13.7 mL, 253 mmol) dropwise over 10 minutes with vigorous stirring.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80°C (reflux). Maintain this temperature for 5 hours, monitoring the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup - Quenching and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in dichloromethane (300 mL).

    • Carefully neutralize the excess acid by slowly adding 5 M aqueous sodium hydroxide solution until the aqueous layer is basic (check with pH paper).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing and Drying:

    • Combine all organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of sufficient purity. If further purification is required, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Reaction Mechanism: Fischer Esterification

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Use excess ethanol - Remove water (Dean-Stark) Incomplete->Optimize_Conditions Analyze_Impurities Analyze Crude Product for Impurities (NMR/LC-MS) Complete->Analyze_Impurities Unreacted_SM High Amount of Unreacted Starting Material Analyze_Impurities->Unreacted_SM Side_Products Significant Side Products Analyze_Impurities->Side_Products Unreacted_SM->Optimize_Conditions Purification_Issue Check Workup and Purification Procedure Side_Products->Purification_Issue Improve_Workup Improve Workup: - Ensure complete extraction - Optimize pH during neutralization Purification_Issue->Improve_Workup Workup Issue Improve_Purification Optimize Purification: - Adjust chromatography gradient Purification_Issue->Improve_Purification Purification Issue

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Pyrazine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazine carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established methodologies and field experience, this resource provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of pyrazine carboxylate esters.

Q1: What are the most common initial purification strategies for crude pyrazine carboxylate esters?

A1: The initial approach largely depends on the scale of the reaction and the nature of the impurities. For most lab-scale syntheses, a typical workflow involves:

  • Aqueous Workup: This step is crucial for removing water-soluble byproducts and unreacted polar starting materials. It often involves washing the organic layer with brine and saturated sodium bicarbonate solution.[1]

  • Liquid-Liquid Extraction (LLE): LLE is effective for separating pyrazines from aqueous reaction mixtures. Solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are commonly used.[2][3] Hexane is particularly useful as it tends not to extract highly polar impurities like imidazole derivatives.[2][3]

  • Column Chromatography: This is one of the most powerful techniques for separating pyrazine derivatives with similar polarities.[4] Normal-phase flash chromatography using silica gel is a standard method.[4]

Q2: How does the structure of a pyrazine carboxylate ester affect the choice of purification method?

A2: The "like dissolves like" principle is fundamental here. The polarity of the molecule, dictated by its substituents, will guide your solvent selection for both extraction and chromatography.[5]

  • Alkyl Groups: An increase in alkyl substituents will decrease the polarity, making the compound more soluble in non-polar solvents like hexane.[5]

  • Polar Groups: The presence of polar functional groups, such as additional carboxyl groups or hydroxyl groups, increases polarity, favoring more polar solvents like ethyl acetate, acetone, or even alcohols for dissolution and chromatography.[5]

  • Halogens: Halogen substituents can increase the molecule's polarity, influencing its solubility in polar solvents.[5]

Q3: My purified pyrazine carboxylate ester is colored. What are the likely causes and how can I decolorize it?

A3: Color in the final product often indicates the presence of high molecular weight, conjugated impurities or trace amounts of metal catalysts from preceding reaction steps.[6] Here are some strategies for decolorization:

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities.[7] This is often done before recrystallization.

  • Recrystallization: This is a highly effective method for removing colored impurities, which often remain in the mother liquor.[7]

  • Silica Gel Chromatography: Passing the colored product through a short plug of silica gel can sometimes remove colored impurities that have a strong affinity for the stationary phase.

Q4: What are the best analytical techniques to assess the purity of my pyrazine carboxylate ester?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An essential and rapid technique for monitoring reaction progress and assessing the number of components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile pyrazine derivatives.[8]

Troubleshooting Guides

This section provides in-depth guidance on specific challenges you may encounter during the purification process.

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • The desired product is observed on TLC, but the isolated yield after column chromatography is significantly lower than expected.

  • Streaking or tailing of the product spot on TLC.

Probable Causes & Solutions:

  • Cause 1: Irreversible Adsorption on Silica Gel. The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by adding a small amount of a polar solvent like triethylamine (typically 0.1-1%) to the eluent. This will cap the acidic sites on the silica and reduce strong adsorption.

  • Cause 2: Inappropriate Solvent System. An eluent with too low a polarity may not be strong enough to move the product down the column, while an eluent with too high a polarity can lead to co-elution with impurities.

    • Solution: Systematically screen different solvent systems using TLC. A good starting point for many pyrazine carboxylate esters is a mixture of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate).[2][4] Aim for an Rf value of 0.2-0.4 for the desired product on TLC for optimal separation on the column.

  • Cause 3: Use of Standard Silica Gel. For challenging separations of closely related pyrazine derivatives, standard silica gel may not provide sufficient resolution.[4]

    • Solution: Consider using high-performance silica gel with a larger surface area (>700 m²/g), which can significantly improve separation efficiency.[4]

Problem 2: Persistent Impurities After Recrystallization

Symptoms:

  • The product crystallizes, but analytical data (e.g., NMR, HPLC) shows the presence of one or more persistent impurities.

  • The melting point of the product is broad or lower than the literature value.

Probable Causes & Solutions:

  • Cause 1: Co-crystallization of Impurities. The impurity may have a similar solubility profile to the desired product in the chosen recrystallization solvent.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.[9] Consider using a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility.[9]

  • Cause 2: Hydrolysis of the Ester. If the recrystallization is performed in a protic solvent (like ethanol or methanol) and there are acidic or basic impurities present, the ester can hydrolyze back to the carboxylic acid.[10]

    • Solution: Ensure the crude product is neutralized before recrystallization. Alternatively, use aprotic solvents for recrystallization. If a protic solvent is necessary, minimize the heating time.

  • Cause 3: Trapped Mother Liquor. Impurities can be trapped within the crystal lattice or on the surface of the crystals if the cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Once the crystals have formed, ensure they are washed with a small amount of cold, fresh recrystallization solvent to remove any adhering mother liquor.

Problem 3: Difficulty Removing Imidazole Byproducts

Symptoms:

  • NMR or MS analysis indicates the presence of imidazole derivatives in the purified product.

Probable Causes & Solutions:

  • Cause 1: Co-extraction of Imidazoles. Imidazole byproducts can be co-extracted with the desired pyrazine ester, especially when using more polar extraction solvents like MTBE or ethyl acetate.[2][3]

    • Solution 1: Selective Extraction. Use a less polar solvent like hexane for the initial extraction, as it is less likely to extract polar imidazole derivatives.[2][3]

    • Solution 2: Silica Gel Filtration. Passing the organic extract through a plug of silica gel can effectively retain the more polar imidazole impurities.[2]

Experimental Protocols & Workflows

General Purification Workflow for Pyrazine Carboxylate Esters

This workflow provides a general sequence of steps for purifying a typical pyrazine carboxylate ester from a crude reaction mixture.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3, Brine Wash) Start->Workup Extraction Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Chromatography Column Chromatography (Silica Gel) TLC_Analysis->Chromatography Impurities Present Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Pure Fractions Combine Pure Fractions Chromatography->Fractions Fractions->Recrystallization Final_Product Pure Pyrazine Carboxylate Ester Recrystallization->Final_Product

Caption: General purification workflow for pyrazine carboxylate esters.

Troubleshooting Decision Tree for Purification

This diagram helps in making decisions when encountering common purification problems.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Persistent_Impurity Persistent Impurity? Start->Persistent_Impurity Colored_Product Colored Product? Start->Colored_Product Check_Adsorption Check Adsorption on Silica Low_Yield->Check_Adsorption Yes Optimize_Eluent Optimize Eluent Low_Yield->Optimize_Eluent Yes Use_HP_Silica Use High-Performance Silica Low_Yield->Use_HP_Silica Yes Change_Recryst_Solvent Change Recrystallization Solvent Persistent_Impurity->Change_Recryst_Solvent Yes Check_Hydrolysis Check for Hydrolysis Persistent_Impurity->Check_Hydrolysis Yes Slow_Cooling Ensure Slow Cooling Persistent_Impurity->Slow_Cooling Yes Charcoal_Treatment Activated Charcoal Treatment Colored_Product->Charcoal_Treatment Yes Recrystallize Recrystallize Colored_Product->Recrystallize Yes

Caption: Troubleshooting decision tree for purification challenges.

Summary of Purification Parameters

The following table summarizes common solvents and techniques used in the purification of pyrazine carboxylate esters.

Purification TechniqueCommon Solvents/Stationary PhaseKey Considerations
Liquid-Liquid Extraction Hexane, Ethyl Acetate, MTBE, DichloromethaneHexane is less likely to extract polar impurities like imidazoles.[2][3]
Column Chromatography Stationary Phase: Silica Gel Eluent: Hexane/Ethyl Acetate gradients[2][4]Use of high-performance silica can improve separation of similar compounds.[4]
Recrystallization Ethanol, Methanol, Petroleum Ether, Benzene, Water[7][9][11]Solvent choice is critical and depends on the polarity of the specific derivative.[5]
Decolorization Activated Charcoal[7]Use sparingly to avoid adsorption of the desired product.

References

Common side-products in pyrazine synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side-Products and Streamlining Purification

Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for navigating the common challenges encountered during pyrazine synthesis. Here, you will find a comprehensive repository of troubleshooting advice, detailed purification protocols, and mechanistic insights to enhance the efficiency and success of your experimental work.

Frequently Asked Questions (FAQs): The Usual Suspects in Pyrazine Synthesis

Q1: My pyrazine synthesis has a low yield and a complex crude mixture. What are the most common classes of side-products I should be looking for?

A1: Low yields and complex reaction mixtures are common hurdles in pyrazine synthesis. The nature of the side-products is highly dependent on the chosen synthetic route. However, some general classes of impurities are frequently observed:

  • Incompletely Reacted Starting Materials: This is often the first place to look. Depending on the reaction, this could include unreacted α-dicarbonyl compounds, 1,2-diamines, or α-amino ketones.

  • Dihydropyrazine Intermediates: Many pyrazine syntheses proceed through a dihydropyrazine intermediate. Incomplete oxidation to the aromatic pyrazine is a very common source of impurities. These intermediates are often unstable and can contribute to the discoloration of the reaction mixture.

  • Polymeric Materials: The reactive intermediates in pyrazine synthesis can sometimes polymerize, especially under harsh reaction conditions (e.g., high temperatures), leading to the formation of dark, tarry substances that can complicate purification.[1]

  • Isomeric Pyrazines: When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a significant possibility, which can be challenging to separate.

  • Side-Products from Specific Reactions:

    • Maillard-type Reactions: Strecker aldehydes are common byproducts arising from the degradation of α-amino acids.[2]

    • Reactions with Sugars/Ammonia: Imidazole derivatives, such as 4-methyl imidazole, are frequently co-produced.[3]

Q2: My reaction mixture is a dark brown or black color. What causes this, and how can I prevent it?

A2: The development of a dark color in your reaction mixture is a strong indicator of side-product formation, often from polymerization or degradation of reactants and intermediates.[4] Here are the primary causes and preventative measures:

  • Cause: Overheating or prolonged reaction times can lead to the thermal degradation of sensitive organic molecules, resulting in charring and polymerization.[2]

    • Prevention: Carefully control the reaction temperature and monitor the reaction progress (e.g., by TLC or GC-MS) to avoid unnecessarily long reaction times.

  • Cause: Air oxidation of reactive intermediates, such as dihydropyrazines, can lead to complex side reactions and the formation of colored byproducts.[4]

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Cause: Aldol condensation reactions can occur if your starting materials or solvents contain aldehydes or ketones with α-hydrogens, leading to colored, high-molecular-weight byproducts.[5]

    • Prevention: Use purified, high-quality starting materials and solvents that are free from aldehydic or ketonic impurities.

Q3: I'm struggling to separate my desired pyrazine from its isomers. What purification strategies are most effective?

A3: The separation of pyrazine isomers is a common challenge due to their similar physical properties. A multi-pronged approach is often necessary:

  • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation can be effective. Using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is crucial for separating closely boiling isomers.

  • Column Chromatography: This is a powerful technique for isomer separation.

    • Normal-Phase: Silica gel is commonly used. A careful selection of the eluent system, often a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is key to achieving good separation.

    • Reverse-Phase: C18-bonded silica can also be effective, particularly for more polar pyrazine derivatives.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide high-resolution separation of isomers. Both normal-phase and reverse-phase columns can be employed.

  • Recrystallization: If one isomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method. This often requires careful solvent screening.

Troubleshooting Guides for Specific Pyrazine Syntheses

This section provides targeted advice for common issues encountered in well-established pyrazine synthesis methods.

Gutknecht Pyrazine Synthesis

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to the final pyrazine product.[4]

Common Side-Products and Their Removal:

Side-ProductIdentificationRemoval Method
Unreacted α-Amino Ketone Can be detected by TLC or GC-MS. May co-distill with the product if boiling points are similar.Column Chromatography: α-Amino ketones are generally more polar than the corresponding pyrazines and can be separated on silica gel. Acid Wash: As basic compounds, they can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl).
Dihydropyrazine Intermediate Often results in a colored (yellow to brown) crude product. Can be detected by 1H NMR (presence of non-aromatic protons).Oxidation: If the crude product contains a significant amount of the dihydropyrazine, it can be subjected to a final oxidation step (e.g., bubbling air through the solution, or using a mild oxidizing agent like manganese dioxide). Column Chromatography: Dihydropyrazines are typically less stable and may decompose on silica gel, but can sometimes be separated.
Polymeric Byproducts Appear as a dark, tarry residue.Filtration: If insoluble, they can be removed by filtration. Distillation: As non-volatile materials, they will remain in the distillation flask during the purification of the pyrazine product.

Troubleshooting Workflow for Gutknecht Synthesis:

Caption: Troubleshooting workflow for the Gutknecht pyrazine synthesis.

Staedel–Rugheimer Pyrazine Synthesis

This classic method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[6]

Common Side-Products and Their Removal:

Side-ProductIdentificationRemoval Method
Unreacted 2-Haloacetophenone Can be detected by TLC or GC-MS.Column Chromatography: The starting material can be separated from the more polar α-amino ketone and the final pyrazine on silica gel. Base Wash: Can be removed by washing with a dilute base to hydrolyze the halide.
Over-alkylation Products Formation of secondary or tertiary amines from the reaction of the α-amino ketone with the 2-haloacetophenone.Column Chromatography: These higher molecular weight byproducts can typically be separated by column chromatography.
Dihydropyrazine Intermediate Similar to the Gutknecht synthesis, incomplete oxidation leads to this impurity.Oxidation or Column Chromatography.

Experimental Protocol: Removal of Imidazole Side-Products by Column Chromatography [3]

This protocol is particularly useful for pyrazine syntheses where imidazole derivatives are known side-products, such as in reactions involving sugars and ammonia.

  • Preparation of the Crude Extract: After the reaction, perform a liquid-liquid extraction of the aqueous reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or hexane). Combine the organic extracts.

  • Column Preparation: Pack a glass column with silica gel as the stationary phase. The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Loading the Sample: Concentrate the organic extract under reduced pressure to obtain a crude oil or solid. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. A common starting eluent system is 90:10 hexane/ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Isolation: Combine the fractions containing the pure pyrazine product and remove the solvent under reduced pressure to obtain the purified pyrazine. The more polar imidazole side-products will be retained on the silica and elute later.

Stauber Pyrazine Synthesis

The Stauber synthesis typically involves the reaction of an α-azido ketone, which is reduced in situ to an α-amino ketone that then dimerizes and oxidizes to the pyrazine.[7]

Potential Side-Products and Their Removal:

Side-ProductPlausible CauseRemoval Method
Unreacted α-Azido Ketone Incomplete reduction of the azide group.Column Chromatography: The azide is typically more polar than the pyrazine and can be separated on silica gel. Further Reduction: The crude mixture can be subjected to further reduction conditions.
Dihydropyrazine Intermediate Incomplete oxidation of the dihydropyrazine formed after dimerization.Oxidation or Column Chromatography.
Side-products from Azide Reactivity Azides can undergo other reactions, such as cycloadditions, if suitable reaction partners are present.Column Chromatography is the most general method for removing structurally diverse side-products.
Guareschi-Thorpe Condensation

While primarily known for pyridine synthesis, modifications of the Guareschi-Thorpe condensation can potentially be adapted for pyrazine synthesis, for instance, by using α-aminonitriles as starting materials. However, this application is not as well-documented as its use for pyridines.[8]

Anticipated Side-Products and General Removal Strategies:

Given the nature of the reactants (nitriles, carbonyl compounds, and an ammonia source), potential side-products could include:

  • Hydrolysis Products: Hydrolysis of nitrile or amide functionalities to carboxylic acids.

  • Incompletely Cyclized Intermediates: Linear condensation products that have not undergone the final ring-closing step.

  • Pyridine Derivatives: If the reaction conditions are not optimized for pyrazine formation, the more classical pyridine synthesis pathway may dominate.

General Purification Approach: A combination of aqueous workup to remove ionic impurities, followed by column chromatography to separate neutral organic compounds based on polarity, would be the recommended starting point for purification.

Detailed Purification Protocols

Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with different boiling points. It is particularly useful for removing volatile impurities or for separating isomeric pyrazines with a sufficient boiling point difference.

Experimental Protocol: Fractional Distillation of a Crude Pyrazine Mixture

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Fill the distilling flask to no more than two-thirds of its volume with the crude pyrazine mixture and add a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle or an oil bath. As the mixture begins to boil, a ring of condensate will slowly rise up the fractionating column.

  • Equilibration: Adjust the heating rate to allow the vapor to slowly ascend the column, establishing a temperature gradient. This allows for multiple vaporization-condensation cycles, which is key to efficient separation.

  • Fraction Collection: Collect the distillate that comes over at a stable temperature, corresponding to the boiling point of the desired pyrazine. It is advisable to collect several fractions and analyze their purity separately (e.g., by GC-MS).

  • Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid overheating the residue.

Data Presentation: Boiling Points of Common Pyrazines

Pyrazine DerivativeBoiling Point (°C)
Pyrazine115
2-Methylpyrazine135
2,5-Dimethylpyrazine155
2,3,5-Trimethylpyrazine171-172
2-Ethylpyrazine149

Note: Boiling points are at atmospheric pressure and may vary slightly based on purity.

Recrystallization

Recrystallization is an excellent method for obtaining high-purity crystalline pyrazine derivatives. The key is to find a suitable solvent or solvent system in which the pyrazine has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization of a Solid Pyrazine Derivative

  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and with heating. Common solvents for pyrazine recrystallization include ethanol, methanol, isopropanol, hexane, and toluene, or mixtures thereof.

  • Dissolution: Place the crude pyrazine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter or in a desiccator.

Troubleshooting Recrystallization:

Caption: Troubleshooting guide for pyrazine recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance to navigate the complexities of pyrazine synthesis. Here, you will find not just protocols, but the rationale behind them, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a low yield. What are the most common culprits?

A1: Low yields in pyrazine synthesis are a frequent challenge and can often be attributed to several key factors. Classical synthesis methods, in particular, are known for sometimes having poor yields under harsh conditions.[1] The primary areas to investigate include:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to the formation of piperazine byproducts due to incomplete reaction, while temperatures exceeding 450°C can cause degradation of the pyrazine ring itself.[1]

  • Incorrect Choice of Base or Catalyst: The nature and amount of the base or catalyst are crucial. In some dehydrogenative coupling reactions, for example, potassium hydride (KH) has demonstrated superior results in terms of yield compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[2]

  • Purity of Starting Materials: Impurities in your reagents can have a significant impact. For example, aldol condensation products present in denatured ethanol can lead to unwanted side reactions and a notable decrease in your target product's yield.[1]

  • Inefficient Work-up and Purification: A significant portion of the product can be lost during extraction and purification. It is often necessary to perform multiple extractions to ensure a good recovery of the desired pyrazine derivative from the reaction mixture.[1]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Byproduct formation is a common issue, with the type of byproduct often pointing to the underlying problem.

  • Imidazole Derivatives: The formation of imidazoles, such as 4-methyl imidazole, is a known side reaction, especially in syntheses involving sugars and ammonium hydroxide.[3] To minimize this, careful selection of extraction solvents is key. Using a non-polar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[4][5] If co-extraction occurs, column chromatography on silica gel is an effective purification method.[4][5]

  • Piperazine Derivatives: The presence of piperazines indicates incomplete dehydrogenation of the dihydropyrazine intermediate. This can often be addressed by increasing the reaction temperature or reaction time, or by ensuring the oxidizing agent is active and present in a sufficient amount.

  • Strecker Aldehydes: In the Maillard reaction, Strecker aldehydes are common byproducts resulting from the deamination of α-amino acids.[6] Optimizing the reaction conditions, such as temperature and pH, can help to favor the pyrazine formation pathway.

Q3: My reaction mixture has turned dark brown or black. What does this indicate?

A3: A dark coloration, particularly tar-like consistency, often signals polymerization or degradation of your starting materials or product. This can be caused by:

  • Excessive Heat: Overheating the reaction can lead to decomposition and the formation of complex, high-molecular-weight byproducts.[1]

  • Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air. Unwanted oxidation can lead to a cascade of side reactions and discoloration.[1]

  • Aldol Condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored, polymeric byproducts.[1]

To mitigate this, consider lowering the reaction temperature, running the reaction under an inert atmosphere (e.g., nitrogen or argon), and ensuring the purity of your solvents and reagents.

Troubleshooting Guides

Issue 1: Low or No Yield in Classical Pyrazine Synthesis (e.g., Gutknecht, Staedel-Rugheimer)
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete formation of the α-amino ketone intermediate. Verify the reduction of the α-oximino ketone (Gutknecht) or the ammonolysis of the α-halo ketone (Staedel-Rugheimer). The α-amino ketone is the key building block that undergoes self-condensation. Ensure your reducing agent is active or that the ammonia concentration is sufficient to drive the initial substitution.
Inefficient self-condensation to the dihydropyrazine. Check the pH of the reaction mixture. The self-condensation is often base-catalyzed. A pH that is too low can hinder this crucial dimerization step.
Incomplete oxidation of the dihydropyrazine intermediate. Ensure the oxidizing agent is active and well-dispersed in the reaction mixture. Common oxidizing agents include air, copper(II) sulfate, or mercury(I) oxide.[7] For air oxidation, ensure adequate aeration of the reaction mixture. If using a solid oxidant, ensure it is finely powdered and well-stirred.
Product degradation under harsh reaction conditions. Optimize the reaction temperature and time. Prolonged heating or excessively high temperatures can lead to the breakdown of the pyrazine ring. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst deactivation. Ensure anaerobic conditions and use high-purity, degassed solvents. The active Pd(0) catalyst is sensitive to oxygen. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can stabilize the palladium center and promote efficient catalysis.[8]
Inefficient transmetalation (Suzuki-Miyaura). Optimize the base and solvent. The base is crucial for activating the boronic acid to form the more nucleophilic boronate species. A two-phase solvent system (e.g., toluene/water) with a suitable base like sodium carbonate is often effective.
Slow or incomplete reductive elimination. Consider the ligand choice. The electronic and steric properties of the ligand influence the final reductive elimination step to form the C-C or C-N bond and regenerate the Pd(0) catalyst.[8]
"2-Pyridyl Problem" analogue in Suzuki Couplings. For 2-halopyrazines, the adjacent ring nitrogen can coordinate to the palladium catalyst, inhibiting the reaction. Using specialized ligands or additives may be necessary to overcome this.

In-Depth Methodologies & Experimental Protocols

Protocol 1: Gutknecht Pyrazine Synthesis

The Gutknecht synthesis is a classic and versatile method for preparing substituted pyrazines from α-amino ketones, which are typically generated in situ from α-oximino ketones.[7]

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent such as ethanol.

  • Generate nitrous acid in situ by the slow addition of a mineral acid (e.g., HCl) to a solution of sodium nitrite.

  • Maintain the reaction temperature between 0-5°C during the addition.

  • Stir the reaction mixture until the formation of the α-oximino ketone is complete (monitor by TLC).

Step 2: Reduction to the α-Amino Ketone and In Situ Dimerization

  • To the solution containing the α-oximino ketone, add a reducing agent such as zinc dust in acetic acid or perform catalytic hydrogenation.

  • The resulting α-amino ketone will spontaneously dimerize to form the dihydropyrazine intermediate.

Step 3: Oxidation to the Pyrazine

  • To the dihydropyrazine solution, add an oxidizing agent like copper(II) sulfate or bubble air through the reaction mixture.[7]

  • Gentle heating may be required to drive the oxidation to completion.

  • After cooling, neutralize the reaction mixture and extract the pyrazine product with a suitable organic solvent (e.g., dichloromethane).

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyrazines

This protocol provides a general procedure for the palladium-catalyzed coupling of a halopyrazine with an arylboronic acid.

Materials:

  • Halopyrazine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

  • In a reaction vessel, combine the halopyrazine, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent system.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Aminopyrazines

This protocol outlines a general procedure for the palladium-catalyzed amination of a halopyrazine.

Materials:

  • Halopyrazine (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the halopyrazine and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation: Optimizing Reaction Parameters

The choice of reaction parameters can significantly influence the yield and purity of the desired pyrazine. The following table provides a summary of optimized conditions for the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, illustrating the impact of different catalysts and bases.[2]

EntryCatalyst (mol%)Base (mol%)SolventYield (%)
1Mn-based Pincer Complex 2 (2)KH (3)Toluene>99
2Mn-based Pincer Complex 2 (2)KH (3)THF90
3Mn-based Pincer Complex 2 (2)KH (3)1,4-Dioxane95
4Mn-based Pincer Complex 2 (2)NaOtBu (3)Toluene15
5Mn-based Pincer Complex 2 (2)NaOMe (3)Toluene10
6Mn-based Pincer Complex 2 (2)NaOEt (3)Toluene81

Visualizations: Reaction Mechanisms and Workflows

Gutknecht Pyrazine Synthesis Mechanism

Gutknecht_Synthesis cluster_step1 Step 1: α-Amino Ketone Formation cluster_step2 Step 2: Dimerization cluster_step3 Step 3: Oxidation ketone Ketone oximino α-Oximino Ketone ketone->oximino + Nitrous Acid amino_ketone α-Amino Ketone oximino->amino_ketone Reduction amino_ketone_dimer 2 x α-Amino Ketone dihydropyrazine Dihydropyrazine amino_ketone_dimer->dihydropyrazine Self-condensation dihydropyrazine_ox Dihydropyrazine pyrazine Pyrazine dihydropyrazine_ox->pyrazine Oxidation

Caption: Key stages of the Gutknecht pyrazine synthesis.

Troubleshooting Workflow for Low Pyrazine Yield

Troubleshooting_Workflow start Low Pyrazine Yield check_params Are reaction parameters (temp, time, pH) optimized? start->check_params adjust_params Systematically vary parameters and monitor by TLC/GC-MS check_params->adjust_params No check_reagents Are starting materials and solvents pure? check_params->check_reagents Yes adjust_params->check_reagents purify_reagents Purify starting materials and use anhydrous/degassed solvents check_reagents->purify_reagents No check_catalyst Is the catalyst/oxidizing agent active? check_reagents->check_catalyst Yes purify_reagents->check_catalyst replace_catalyst Use fresh catalyst/oxidant and ensure proper handling check_catalyst->replace_catalyst No review_workup Review work-up and purification procedure check_catalyst->review_workup Yes replace_catalyst->review_workup optimize_extraction Perform multiple extractions and consider alternative purification methods review_workup->optimize_extraction Potential Loss Identified success Yield Improved review_workup->success No Issues Found optimize_extraction->success

Caption: A decision tree for troubleshooting low pyrazine yields.

References

Technical Support Center: Stability of Ethyl 3-methylpyrazine-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3-methylpyrazine-2-carboxylate. While specific degradation kinetic data for this compound is not extensively available in peer-reviewed literature, its stability profile can be reliably predicted based on the well-understood chemistry of its core functional groups: the pyrazine ring and the ethyl ester. The primary vulnerability of this molecule in solution is the hydrolysis of the ethyl ester, a reaction significantly influenced by pH, temperature, and the solvent system. This document outlines the fundamental mechanisms of degradation, offers practical troubleshooting advice, and provides validated protocols to help you ensure the integrity of your experiments.

Section 1: Fundamental Stability Profile

The stability of this compound in solution is predominantly governed by the susceptibility of its ester group to hydrolysis. This reaction cleaves the ester bond, yielding 3-methylpyrazine-2-carboxylic acid and ethanol. Several environmental factors can accelerate this degradation.

Key Factors Influencing Stability:

  • pH: This is the most critical factor. The ester hydrolysis is catalyzed by both acid (H⁺) and base (OH⁻). The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range (approx. pH 4-6) and increases significantly under strongly acidic or alkaline conditions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate the degradation of the compound. For optimal stability, refrigerated or frozen storage is recommended[1].

  • Solvent: Protic solvents, especially water, are reactants in the hydrolysis process. While aqueous buffers are often necessary for biological assays, stock solutions should be prepared in anhydrous aprotic organic solvents (e.g., DMSO, DMF, Acetonitrile) to prevent premature degradation[1].

  • Light: Aromatic heterocyclic compounds like pyrazines can be susceptible to photodegradation[2][3]. While specific data on this ester is limited, it is best practice to protect solutions from light, especially during long-term storage[1].

Primary Degradation Pathway: Ester Hydrolysis

The principal degradation route for this compound in aqueous media is the cleavage of the ester bond. This reaction can be catalyzed by acid or base, as illustrated below. The resulting carboxylic acid may have different solubility, polarity, and biological activity, potentially confounding experimental results.

Caption: Primary hydrolysis pathway of this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a question-and-answer format.

Observed Issue Probable Cause Recommended Action & Explanation
Decreasing compound concentration in stock solution over time. 1. Hydrolysis from residual water: The organic solvent used may not be anhydrous. 2. Improper Storage: Storage at room temperature or exposure to light.1. Use Anhydrous Solvents: Purchase high-quality, anhydrous DMSO or acetonitrile for stock preparation. This minimizes the availability of water for hydrolysis. 2. Optimize Storage: Store stock solutions at -20°C or -80°C in airtight, amber vials or tubes wrapped in foil to protect from moisture and light[1].
High variability in biological assay results. 1. On-plate degradation: The pH or composition of the assay buffer is promoting rapid hydrolysis during the experiment. 2. Inconsistent working solution age: Using freshly prepared vs. older working solutions.1. Buffer Optimization: If possible, adjust the assay buffer to a pH between 4 and 6. If the biological system requires a higher pH, minimize incubation time and consider running a parallel stability check (see Protocol 4.2). 2. Standardize Procedures: Always prepare fresh working solutions from a frozen stock immediately before use. Do not store diluted aqueous solutions.
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Hydrolysis to the carboxylic acid: The primary degradant, 3-methylpyrazine-2-carboxylic acid, is more polar than the parent ester and will thus have a shorter retention time on a reverse-phase HPLC column.1. Confirm Identity: The new peak should have a mass corresponding to the carboxylic acid (M-C₂H₄). If a standard is available, confirm by retention time matching. 2. Quantify Degradation: Use the peak areas to calculate the percentage of degraded compound. This informs whether storage or experimental conditions need adjustment.
Precipitate forms after diluting organic stock into aqueous buffer. Poor solubility of the parent compound: The compound may be crashing out of solution upon introduction to the aqueous environment, which is different from chemical degradation but also impacts effective concentration.1. Reduce Final Concentration: The final concentration in the aqueous buffer may be above the compound's solubility limit. 2. Modify Dilution: Try a serial dilution or add the stock solution to the buffer while vortexing to improve mixing and prevent localized high concentrations. Consider including a solubilizing agent like Tween® 80 if compatible with the assay.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A: For maximum stability, stock solutions should be prepared in an anhydrous, aprotic solvent such as DMSO or DMF. Aliquot the solution into small, single-use volumes in airtight containers (e.g., amber glass vials with PTFE-lined caps) to minimize freeze-thaw cycles and moisture ingress. Store these aliquots at -20°C or, for long-term storage (>6 months), at -80°C. Always protect from light[1].

Q2: How significantly does temperature impact the degradation rate?

A: The degradation rate follows the Arrhenius equation, where the rate constant increases exponentially with temperature. As a general rule of thumb in pharmaceutical stability, a 10°C increase in temperature can increase the degradation rate by a factor of 2 to 4. Therefore, moving a solution from a refrigerator (4°C) to room temperature (~24°C) could accelerate hydrolysis by 4- to 16-fold. Accelerated stability studies often use elevated temperatures (e.g., 40°C, 50°C, 60°C) to predict long-term stability[4].

Q3: Is the compound sensitive to light, and what precautions should I take?

A: Pyrazine rings can absorb UV light, making them potentially photosensitive[3]. Photodegradation can involve complex radical reactions or oxidation, leading to a variety of byproducts[2]. To mitigate this risk, always store solutions in amber vials or wrap clear vials in aluminum foil. During experiments, minimize exposure to direct light by using covered plates or working in a subdued lighting environment where possible.

Q4: Which solvents are best for stock solutions versus working solutions?

A:

  • Stock Solutions (High Concentration): Use anhydrous aprotic solvents like DMSO or DMF . These solvents are excellent at solubilizing organic molecules and do not participate in hydrolysis, ensuring long-term stability when frozen.

  • Working Solutions (Diluted for Assays): These are typically prepared in the aqueous buffer required for the experiment. Due to the risk of hydrolysis, these solutions should be prepared immediately before use and should not be stored. If solubility is an issue upon dilution, a co-solvent like ethanol may be used, but its compatibility with the assay must be verified.

Q5: How can I quickly check the stability of my compound in a new experimental buffer?

A: You can perform a simple, short-term stability test. Prepare a solution of the compound in your buffer at the final experimental concentration. Incubate it under the same conditions as your assay (e.g., 37°C for 4 hours). Analyze samples by HPLC or LC-MS at the beginning (T=0) and end of the incubation period. A decrease in the main peak area of more than 5-10% indicates a potential stability issue that needs to be addressed. See Protocol 4.2 for a more detailed workflow.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of a Stable Stock Solution (10 mM)
  • Preparation: Weigh 1.662 mg of this compound (MW: 166.18 g/mol ) using a calibrated analytical balance.

  • Dissolution: Transfer the solid to a 1 mL amber glass vial. Add 1.0 mL of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting: Dispense the 10 mM stock solution into single-use polypropylene tubes (e.g., 50 µL aliquots).

  • Storage: Immediately cap the tubes, wrap the tube rack in foil, and store at -20°C or -80°C.

Protocol 4.2: Workflow for a Basic Stability Study

This protocol allows you to assess the compound's stability in a specific aqueous buffer.

Caption: A typical workflow for assessing compound stability in solution.

Protocol 4.3: Representative HPLC Method

This is a starting point for an analytical method to separate the parent ester from its more polar carboxylic acid degradant. Method optimization will be required.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 210-400 nm; quantify at the absorbance maximum of the pyrazine ring (typically ~270-310 nm).

  • Injection Volume: 10 µL.

  • Expected Elution: The degradant, 3-methylpyrazine-2-carboxylic acid, will elute earlier than the parent compound, this compound.

References

Troubleshooting guide for the synthesis of pyrazine carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Senior Application Scientist: Dr. Eleanor Vance

Welcome to the technical support center for the synthesis of pyrazine carboxamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these vital heterocyclic compounds, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare pyrazine carboxamides?

There are several reliable methods for synthesizing pyrazine carboxamides, primarily involving the formation of an amide bond between a pyrazine carboxylic acid (or its derivative) and an amine. The choice of method often depends on the scale of the reaction, the nature of the starting materials, and the desired purity of the final product.

The most prevalent strategies include:

  • Acyl Chloride Formation: This classic two-step method involves the activation of a pyrazine carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive pyrazine acyl chloride. This intermediate then readily reacts with an amine to yield the desired carboxamide.[1][2][3]

  • Direct Amide Coupling: This approach utilizes coupling reagents to facilitate the direct formation of the amide bond between the pyrazine carboxylic acid and the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[4][5][6] Other effective coupling systems include phosphonium reagents (e.g., PyBOP) and propyl phosphonic anhydride (T3P).[4][7]

  • From Pyrazine Esters: Pyrazine carboxamides can also be synthesized from corresponding pyrazine esters through aminolysis. This method is particularly useful in enzymatic synthesis, offering a greener alternative to traditional chemical methods.[8][9]

  • From Pyrazine Nitriles: Hydrolysis of a pyrazine nitrile can yield a pyrazine carboxamide. This reaction can be performed under acidic or basic conditions, with careful control of reaction parameters to favor the amide over the fully hydrolyzed carboxylic acid.[10][11][12]

Troubleshooting Guide

Low or No Product Yield

Q2: I am getting a very low yield in my amide coupling reaction using a carbodiimide reagent like DCC or EDC. What could be the issue?

Low yields in carbodiimide-mediated coupling reactions are a common frustration. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Incomplete Activation of the Carboxylic Acid: The formation of the active O-acylisourea intermediate is crucial. Ensure your pyrazine carboxylic acid is of high purity and free of moisture. Water can hydrolyze the carbodiimide and the active intermediate.

    • Protocol: Dry your starting materials and solvent thoroughly before the reaction. Consider using anhydrous solvents.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines or sterically hindered amines may react sluggishly.

    • Solution: Increase the reaction temperature or extend the reaction time. Alternatively, consider using a more potent coupling reagent system. The addition of HOBt or DMAP can enhance the reaction rate.[5]

  • Side Reactions: Carbodiimides can promote the formation of N-acylurea byproducts, which are often difficult to remove and represent a loss of the activated carboxylic acid.

    • Solution: Adding HOBt can trap the activated acid as an OBt ester, which is more reactive towards the amine and less prone to rearrangement to the N-acylurea.[4]

  • Precipitation of Starting Materials: Ensure that both the carboxylic acid and the amine are fully dissolved in the reaction solvent.

Q3: My synthesis of a pyrazine carboxamide via the acyl chloride route is resulting in a complex mixture with a low yield of the desired product. What are the likely side reactions?

The acyl chloride route, while effective, can be prone to side reactions if not performed with care.

Potential Side Reactions and Mitigation Strategies:

  • Decomposition of the Acyl Chloride: Pyrazine acyl chlorides can be unstable, especially at elevated temperatures.

    • Recommendation: Use the freshly prepared acyl chloride immediately in the next step without extensive purification. Keep the reaction temperature as low as feasible.

  • Reaction with the Pyrazine Ring: The electron-deficient nature of the pyrazine ring can sometimes lead to undesired reactions under harsh conditions.

  • Dimerization or Polymerization: If the starting pyrazine molecule contains other reactive functional groups, these may participate in side reactions.

Below is a workflow diagram to illustrate the decision-making process for troubleshooting low yields.

Caption: Troubleshooting workflow for low yield in pyrazine carboxamide synthesis.

Product Purification Challenges

Q4: I have successfully synthesized my target pyrazine carboxamide, but I am struggling with its purification. What are some effective purification strategies?

Purification is a critical step, and the choice of method depends on the physical properties of your compound and the nature of the impurities.

Purification MethodWhen to UseKey Considerations
Recrystallization The product is a solid and there is a suitable solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.[13]Solvent selection is crucial. A solvent screen is often necessary.
Column Chromatography The product is a non-polar to moderately polar compound and is stable on silica gel. This is effective for separating products from closely related impurities.[7][14]The choice of eluent system is critical for good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
Acid-Base Extraction The product is neutral, but there are acidic (e.g., unreacted pyrazine carboxylic acid) or basic (e.g., unreacted amine) impurities.This is a simple and effective work-up procedure. Ensure your product is stable to the acidic and basic conditions.
Preparative HPLC For difficult separations of very similar compounds or for achieving very high purity.This method can be expensive and time-consuming for large quantities but offers excellent resolution.

Q5: After my reaction using DCC, I have a white precipitate that is difficult to filter and contaminates my product. What is this, and how can I remove it?

The white precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of the DCC coupling reagent.[4] DCU is notoriously insoluble in many common organic solvents, making its removal by simple filtration challenging.

Strategies for DCU Removal:

  • Filtration: While challenging, filtration is the first step. It is best to cool the reaction mixture to maximize the precipitation of DCU before filtering.

  • Solvent Choice: If possible, choose a reaction solvent in which your product is soluble but DCU is not.

  • Alternative Carbodiimides: Consider using diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct.[4] For aqueous reactions, the water-soluble EDC is an excellent choice, as its urea byproduct can be removed by aqueous extraction.[4]

Unexpected Side Products

Q6: I am attempting to hydrolyze a pyrazine nitrile to the corresponding carboxamide, but I am getting the carboxylic acid as the major product. How can I selectively stop the reaction at the amide stage?

The hydrolysis of a nitrile proceeds through an amide intermediate, which can be further hydrolyzed to the carboxylic acid.[10][11] Selectively stopping at the amide stage requires careful control of the reaction conditions.

Nitrile_Hydrolysis Nitrile Pyrazine Nitrile Amide Pyrazine Carboxamide Nitrile->Amide Hydrolysis (Step 1) Carboxylic_Acid Pyrazine Carboxylic Acid Amide->Carboxylic_Acid Hydrolysis (Step 2)

Caption: Stepwise hydrolysis of a pyrazine nitrile.

Controlling the Hydrolysis:

  • Milder Reaction Conditions: Harsher conditions (high temperatures, prolonged reaction times, high concentrations of acid or base) favor the formation of the carboxylic acid.[12] Try running the reaction at a lower temperature or for a shorter duration.

  • Basic Conditions: Base-catalyzed hydrolysis can sometimes offer better control for isolating the amide.[12] Using a weaker base or a stoichiometric amount of base can help prevent the second hydrolysis step.

  • Monitoring the Reaction: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal time to quench the reaction when the concentration of the desired amide is at its maximum.

Experimental Protocols

Protocol 1: Synthesis of N-benzylpyrazine-2-carboxamide via the Acyl Chloride Method

This protocol is a representative example of the acyl chloride method.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [2]

  • To a stirred suspension of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The crude pyrazine-2-carbonyl chloride is used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude pyrazine-2-carbonyl chloride in anhydrous dichloromethane (DCM).

  • To this solution, add a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-phenylpyrazine-2-carboxamide using EDC/HOBt Coupling

This protocol illustrates a direct amide coupling approach.

  • To a solution of pyrazine-2-carboxylic acid (1.0 eq), aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) in one portion at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Minimizing Isomer Formation During Pyrazine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazine alkylation. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of regioselectivity in pyrazine alkylation. Here, we move beyond simple protocols to explain the underlying principles that govern isomer formation, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in pyrazine alkylation so challenging?

A: The pyrazine ring presents a unique challenge due to the presence of two nitrogen atoms at the 1 and 4 positions. These nitrogen atoms are electron-withdrawing, which deactivates the entire aromatic ring towards electrophilic substitution.[1][2] Consequently, direct alkylation of the carbon atoms (C-alkylation) often requires harsh conditions or specialized reagents. The two nitrogen atoms also offer sites for N-alkylation, further complicating the reaction landscape. The subtle interplay of steric and electronic effects of both the substituents on the pyrazine ring and the incoming alkylating agent dictates the final isomeric ratio, making precise control a significant synthetic hurdle.[3][4]

Q2: What are the primary factors that influence the regioselectivity of pyrazine C-H alkylation?

A: The regioselectivity of pyrazine C-H alkylation is a multifactorial issue. The key determinants include:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) on the pyrazine ring can activate specific positions for electrophilic attack, while electron-withdrawing groups (EWGs) can direct nucleophilic or radical attack to other positions.[5][6]

  • Steric Hindrance: Bulky substituents on the pyrazine ring can block access to adjacent positions, favoring alkylation at less sterically hindered sites.[3][4] The size of the alkylating agent is also a critical factor.

  • Reaction Mechanism: The nature of the reaction (e.g., electrophilic, nucleophilic, or radical) will fundamentally change the preferred sites of attack. For instance, Minisci-type radical alkylations are well-suited for electron-deficient heteroarenes like pyrazine.[5][7]

  • Reaction Conditions: Solvent, temperature, and the choice of catalyst or base can significantly influence the reaction pathway and, consequently, the isomer distribution.[8][9]

Q3: Can N-alkylation be completely avoided during C-alkylation attempts?

A: Completely avoiding N-alkylation can be difficult, as the lone pairs on the nitrogen atoms are often reactive towards alkylating agents.[2] However, N-alkylation can be minimized by:

  • Using N-blocking groups: Protecting the nitrogen atoms with suitable protecting groups can prevent N-alkylation, although this adds extra steps to the synthesis.

  • Choosing appropriate reaction conditions: In some cases, N-alkylation is reversible. Running the reaction at higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

  • Activating the pyrazine ring for C-H functionalization: Strategies like directed metalation can selectively activate a specific C-H bond for alkylation, bypassing the reactivity of the nitrogen atoms.[10]

Q4: What is the Minisci reaction, and why is it relevant for pyrazine alkylation?

A: The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles, like pyrazine, using alkyl radicals.[7] It is highly relevant because it overcomes the inherent low reactivity of the pyrazine ring towards electrophilic attack. The reaction typically involves the generation of an alkyl radical from a carboxylic acid (via oxidative decarboxylation) or other radical precursors, which then adds to the protonated heteroaromatic ring. This method often provides good yields and can exhibit predictable regioselectivity based on the electronic properties of the pyrazine substrate.[5]

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of C-Alkyl Isomers Obtained

You are attempting a C-H alkylation on a substituted pyrazine and obtaining a difficult-to-separate mixture of regioisomers.

Root Cause Analysis

The formation of multiple C-alkyl isomers suggests that several carbon positions on the pyrazine ring have comparable reactivity under your current reaction conditions. This can be due to a combination of weak directing effects from existing substituents, steric accessibility of multiple sites, or a reaction mechanism that is not inherently selective.

Workflow for Optimizing Regioselectivity

G cluster_0 Troubleshooting: Poor C-Alkylation Regioselectivity A Analyze Electronic & Steric Profile of Substrate B Modify Reaction Conditions A->B Subtle directing effects C Change Alkylation Strategy A->C Strongly competing sites D Evaluate Results (HPLC, NMR) B->D Iterative optimization C->D Fundamental shift D->A Re-evaluate based on new data

Caption: Iterative workflow for troubleshooting poor regioselectivity.

Solutions & Methodologies

1. Modulate Electronic Effects:

  • Rationale: The electronic nature of substituents on the pyrazine ring is a primary director of regioselectivity.[5][6] By understanding these effects, you can better predict and control the site of alkylation.

  • Protocol:

    • Analyze Substituent Effects: Carefully evaluate the electronic properties (donating vs. withdrawing) of the substituents on your pyrazine starting material. Electron-withdrawing groups tend to direct nucleophilic or radical attack to the ortho and para positions relative to themselves.

    • Consider a Directed Metalation Approach: If your pyrazine possesses a directing group (e.g., -CONR₂, -OMe), a directed ortho-metalation (DoM) strategy can provide excellent regiocontrol.

      • Step 1: Cool a solution of the substituted pyrazine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) to -78 °C under an inert atmosphere (N₂ or Ar).

      • Step 2: Add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), dropwise and stir for 1-2 hours to allow for selective deprotonation.

      • Step 3: Quench the resulting lithiated species with your desired alkylating agent (e.g., an alkyl halide).

      • Step 4: Allow the reaction to warm to room temperature before aqueous workup.

2. Leverage Steric Hindrance:

  • Rationale: Steric bulk can be used as a tool to direct alkylation to less hindered positions.[3] This can be controlled by both the substrate and the alkylating agent.

  • Protocol:

    • Increase Steric Bulk of the Alkylating Agent: If you are observing alkylation at a sterically hindered position, switching to a bulkier alkylating agent (e.g., using a t-butyl source instead of a methyl source) may favor reaction at more accessible sites.

    • Introduce a Bulky Blocking Group: In a multi-step synthesis, consider temporarily installing a bulky protecting group (e.g., a triisopropylsilyl (TIPS) group) to block a reactive site. This group can be removed in a subsequent step.

3. Control Reaction Temperature for Thermodynamic vs. Kinetic Control:

  • Rationale: In some cases, different isomers may be favored under kinetic versus thermodynamic control.[9] The kinetic product is formed faster, often at lower temperatures, while the thermodynamic product is the more stable isomer and is favored at higher temperatures or longer reaction times, allowing for equilibrium to be reached.

  • Protocol:

    • Kinetic Control: Run the reaction at a low temperature (e.g., -78 °C to 0 °C) and for a shorter duration. This will favor the formation of the product that is formed via the lowest energy transition state.

    • Thermodynamic Control: Conduct the reaction at a higher temperature (e.g., room temperature to reflux) for an extended period. This allows any initially formed kinetic product to potentially isomerize to the more stable thermodynamic product.

Table 1: Effect of Reaction Conditions on Isomer Ratio (Hypothetical Example)

EntryBaseTemperature (°C)Time (h)Isomer A : Isomer B Ratio
1LDA-78190 : 10 (Kinetic)
2LDA251230 : 70 (Thermodynamic)
3NaH251245 : 55
Problem 2: Low Yield of the Desired Isomer Due to Competing N-Alkylation

Your primary product is the N-alkylated pyrazinium salt, with only a small amount of the desired C-alkylated product being formed.

Root Cause Analysis

This issue arises because the nitrogen lone pairs are more nucleophilic and/or sterically accessible than the C-H bonds of the pyrazine ring under the chosen reaction conditions. Standard alkyl halides are often prone to reacting at the nitrogen centers.

Workflow for Minimizing N-Alkylation

G cluster_1 Troubleshooting: Competing N-Alkylation A Assess Reactivity of Alkylating Agent B Switch to Radical-Based Alkylation A->B Alkyl halide too reactive C Protect Nitrogen Atoms A->C Persistent N-alkylation D Analyze Product Mixture B->D Evaluate C- vs. N-alkylation C->D Confirm protection efficacy

Caption: Decision workflow to mitigate competing N-alkylation.

Solutions & Methodologies

1. Switch to a Radical-Based Alkylation (Minisci Reaction):

  • Rationale: Radical alkylation methods, such as the Minisci reaction, are highly effective for electron-deficient heterocycles and proceed through a mechanism that is less prone to N-alkylation compared to reactions with electrophilic alkylating agents.[5][7] The reaction is typically performed under acidic conditions, which protonates the nitrogen atoms, further deactivating them towards electrophilic attack.

  • Protocol (General Minisci-type reaction):

    • Step 1: Dissolve the pyrazine substrate in a suitable solvent, often a mixture containing an acid (e.g., trifluoroacetic acid or sulfuric acid).

    • Step 2: Add the radical precursor (e.g., a carboxylic acid for oxidative decarboxylation, or an alkyl hydroperoxide).

    • Step 3: Add an oxidant (e.g., ammonium persulfate) and a catalyst (e.g., silver nitrate) portion-wise at a controlled temperature (often between 60-100 °C).

    • Step 4: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Step 5: After cooling, carefully neutralize the reaction mixture and extract the product.

2. Utilize N-Oxides for C-Alkylation:

  • Rationale: Converting the pyrazine to its N-oxide derivative activates the ring for certain types of substitutions. The N-oxide functionality can direct alkylation to the alpha-positions and can be subsequently removed.

  • Protocol:

    • Formation of the N-oxide: Treat the pyrazine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

    • Alkylation: The resulting pyrazine N-oxide can then be subjected to various alkylation procedures. For example, treatment with a Grignard reagent can lead to alkylation at the C2 position.

    • Deoxygenation: The N-oxide can be removed by treatment with a reducing agent such as PCl₃ or PPh₃ to yield the C-alkylated pyrazine.

3. Employ Metal-Catalyzed C-H Activation:

  • Rationale: Transition metal catalysis offers a powerful and often highly regioselective method for C-H functionalization. Catalysts can be designed to selectively cleave a specific C-H bond, allowing for subsequent coupling with an alkylating agent.

  • Protocol (Conceptual):

    • This is a highly specialized area, and the choice of catalyst (e.g., based on Palladium, Rhodium, or Iridium) and ligands is crucial. The reaction conditions will be highly dependent on the specific catalytic system employed. This approach often requires significant screening of catalysts, ligands, and additives to achieve the desired outcome.

References

Technical Support Center: Enhancing the Recovery of Pyrazines During Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the solvent extraction of pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their extraction workflows, troubleshoot common issues, and ultimately enhance the recovery of these critical compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to Pyrazine Extraction

Pyrazines are a class of heterocyclic aromatic compounds that are pivotal as flavor and aroma components in food and beverages, and also serve as important structural motifs in many pharmaceutical agents.[1][2] Their recovery from complex matrices is a frequent challenge due to their inherent chemical properties. Pyrazines are generally polar, volatile, and moderately soluble in water, which complicates their efficient extraction into organic solvents.[3][4]

This guide will walk you through the intricacies of solvent extraction for pyrazines, from fundamental principles to advanced troubleshooting, ensuring a robust and reproducible methodology.

Core Principles of Pyrazine Solvent Extraction

The success of any solvent extraction hinges on the partitioning of the target analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is paramount and should be guided by the "like dissolves like" principle, while also considering the solvent's polarity, boiling point for subsequent removal, and potential for co-extraction of impurities.

Key Properties of Pyrazine to Consider:
  • Polarity: The presence of two nitrogen atoms in the aromatic ring imparts polarity to the pyrazine molecule.[3]

  • Solubility: Pyrazines exhibit moderate solubility in water and good solubility in various organic solvents like alcohols and ether.[3][4]

  • Volatility: Pyrazines are volatile compounds, which is a critical consideration during sample concentration steps to avoid analyte loss.[2][3]

General Workflow for Enhancing Pyrazine Recovery

The following diagram outlines a systematic approach to optimizing the solvent extraction of pyrazines.

Pyrazine_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_separation Phase Separation & Cleanup cluster_analysis Analysis SamplePrep Sample Homogenization (e.g., grinding, blending) pH_Adjust pH Adjustment (optional, to suppress ionization) SamplePrep->pH_Adjust Extraction Liquid-Liquid Extraction (LLE) (multiple extractions recommended) pH_Adjust->Extraction Solvent_Selection Select Appropriate Solvent (e.g., Hexane, Ethyl Acetate, MTBE) Solvent_Selection->Extraction Salting_Out Salting-Out (optional) (add NaCl to aqueous phase) Extraction->Salting_Out if low recovery Phase_Separation Phase Separation (handle emulsions if formed) Extraction->Phase_Separation Salting_Out->Phase_Separation Washing Wash Organic Phase (e.g., with brine) Phase_Separation->Washing Drying Dry Organic Phase (e.g., with Na2SO4) Washing->Drying Concentration Solvent Evaporation (gentle heating, reduced pressure) Drying->Concentration Analysis Instrumental Analysis (e.g., GC-MS) Concentration->Analysis

Caption: A generalized workflow for the solvent extraction of pyrazines.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during pyrazine extraction in a question-and-answer format.

Issue 1: Low Recovery of Pyrazines

Q: I am experiencing consistently low recovery of my target pyrazine. What are the likely causes and how can I improve it?

A: Low recovery is a multifaceted problem that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Extraction: A single extraction is often insufficient. Effective liquid-liquid extraction of pyrazines from an aqueous solution typically requires multiple extraction steps with fresh solvent each time.[5][6][7]

    • Protocol: Perform at least three sequential extractions of your aqueous sample with the chosen organic solvent. Combine the organic extracts for subsequent processing.

  • Suboptimal Solvent Choice: The polarity of your solvent may not be ideal for your specific pyrazine derivative.

    • Recommendation: While hexane can be effective and selective, other solvents like methyl-t-butyl ether (MTBE) or ethyl acetate might offer better solubility for a broader range of pyrazines.[5][6][7] However, be aware that more polar solvents may also co-extract more impurities.[5][6][7]

  • pH Effects: The pH of your aqueous sample can influence the charge state of certain pyrazine derivatives, affecting their solubility in the organic phase. For acidic pyrazines, adjusting the sample pH to at least 2 units below the first pKa will promote the neutral form, enhancing its extraction into organic solvents.[8]

  • "Salting-Out" Effect: Increasing the ionic strength of the aqueous phase can decrease the solubility of pyrazines in it, thereby promoting their transfer to the organic phase.

    • Protocol: Add sodium chloride (NaCl) to your aqueous sample to the point of saturation before extraction. This is a common technique to improve the extraction efficiency of water-soluble organic compounds.[9][10]

  • Analyte Loss During Concentration: Pyrazines are volatile. Aggressive solvent evaporation techniques can lead to significant loss of your target compounds.

    • Best Practice: Concentrate your extract under a gentle stream of nitrogen or by using a rotary evaporator with carefully controlled temperature and pressure.

Issue 2: Emulsion Formation

Q: An emulsion has formed at the interface of my aqueous and organic layers, preventing clean separation. What should I do?

A: Emulsions are a common nuisance in liquid-liquid extractions, often caused by the presence of surfactants or high concentrations of matrix components.[9] Breaking an emulsion is key to a successful extraction.

Preventative Measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the mechanical energy that can lead to emulsion formation while still allowing for sufficient interfacial contact.[9]

Methods to Break an Emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for some time (e.g., 10-20 minutes). Sometimes, the layers will separate on their own.[11]

  • "Salting Out": Add saturated brine (a solution of NaCl in water). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing surfactant-like molecules into one of the phases.[9][10][11]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to dissolve the emulsifying agents.[9]

  • Physical Disruption:

    • Gently stir the emulsion with a glass rod.[11]

    • Filter the entire mixture through a plug of glass wool or phase separation paper.[9][10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.[9]

The following flowchart illustrates a decision-making process for handling emulsions.

Emulsion_Troubleshooting Start Emulsion Formed Wait Let it stand (10-20 min) Start->Wait Check1 Separated? Wait->Check1 AddBrine Add Saturated Brine (Salting Out) Check1->AddBrine No Success Proceed with Extraction Check1->Success Yes Check2 Separated? AddBrine->Check2 Centrifuge Centrifuge Check2->Centrifuge No Check2->Success Yes Check3 Separated? Centrifuge->Check3 Filter Filter through glass wool/ phase separation paper Check3->Filter No Check3->Success Yes Filter->Success ReEvaluate Re-evaluate Protocol (e.g., gentler mixing, different solvent) Filter->ReEvaluate If still persistent

Caption: A decision tree for troubleshooting emulsion formation.

Issue 3: Co-extraction of Impurities

Q: My final extract contains a high level of impurities that are interfering with my analysis. How can I improve the selectivity of my extraction?

A: Co-extraction of matrix components is a common challenge. Here are some strategies to enhance the purity of your pyrazine extract:

  • Solvent Selection: The choice of solvent has a significant impact on selectivity. For instance, when extracting pyrazines from a reaction mixture, using hexane as the solvent can prevent the co-extraction of more polar impurities like imidazoles.[5][6] In contrast, solvents like MTBE or ethyl acetate may co-extract these impurities, necessitating further cleanup steps.[5][6]

  • Washing the Organic Extract: After extraction, wash the combined organic phases with brine. This helps to remove any remaining water-soluble impurities.[12]

  • Solid-Phase Extraction (SPE) Cleanup: For complex matrices, a post-extraction cleanup step using SPE can be highly effective.

    • Protocol: Pass the organic extract through a silica gel column. Silica can retain polar impurities like imidazoles, while allowing the less polar pyrazines to elute.[5][6] A solvent system such as a 90/10 mixture of hexane and ethyl acetate can be used for elution.[5][7]

Advanced and Alternative Extraction Techniques

While liquid-liquid extraction is a workhorse technique, other methods can offer advantages in terms of efficiency, selectivity, and reduced solvent consumption.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds like pyrazines.[13] It involves the use of a fused silica fiber coated with a stationary phase that is exposed to the headspace of the sample or directly immersed in it.

  • Advantages: High sensitivity, minimal sample preparation, and no solvent waste.

  • Key Parameters for Optimization:

    • Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its ability to adsorb a wide range of volatile compounds, including pyrazines.[13][14]

    • Extraction Time and Temperature: These parameters need to be optimized to ensure equilibrium is reached between the sample matrix, the headspace, and the fiber coating.[14][15]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[16][17] Supercritical CO₂ is non-toxic, non-flammable, and its solvating power can be tuned by adjusting the temperature and pressure.

  • Advantages: Environmentally friendly ("green") technique, high selectivity, and the solvent is easily removed by depressurization.

  • Application to Pyrazines: Supercritical CO₂ has been shown to be an effective solvent for extracting pyrazines from natural materials.[1][18] The solubility of pyrazines in supercritical CO₂ can be achieved at modest pressures.[1]

Data Summary Table

The following table summarizes the properties of common solvents used for pyrazine extraction.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Comments
Hexane0.1690.655Good for selective extraction of less polar pyrazines; minimizes co-extraction of polar impurities.[5][6]
Ethyl Acetate4.4770.902A more polar solvent that can extract a wider range of pyrazines, but may also extract more impurities.[5][6]
Dichloromethane (DCM)3.1401.33Effective but has environmental and health concerns.
Methyl-t-butyl ether (MTBE)2.5550.740A good alternative to diethyl ether with lower peroxide-forming tendency. Can co-extract some impurities.[5][6]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE) of Pyrazines
  • Sample Preparation: Homogenize your sample as required. If your sample is aqueous, proceed to the next step. If it is a solid, disperse it in water.

  • pH Adjustment (Optional): If you are targeting acidic or basic pyrazines, adjust the pH of the aqueous sample to ensure they are in their neutral form.

  • Salting-Out (Optional but Recommended): Add solid NaCl to the aqueous sample until saturation.

  • First Extraction: Transfer the aqueous sample to a separatory funnel. Add an appropriate volume of your chosen organic solvent (e.g., hexane or ethyl acetate).

  • Mixing: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[9]

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower layer (aqueous or organic, depending on the solvent density) into a beaker. Drain the upper layer into a separate flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 4-7) at least two more times with fresh portions of the organic solvent.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined extract with an equal volume of brine to remove residual water-soluble impurities.[12]

  • Drying: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate.

  • Concentration: Carefully filter the dried organic extract to remove the drying agent. Concentrate the solvent using a rotary evaporator or a gentle stream of nitrogen. Be mindful of the volatility of pyrazines.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a Pyrazine Extract
  • Column Preparation: Secure a silica gel SPE cartridge to a vacuum manifold.

  • Conditioning: Condition the cartridge by passing a few column volumes of your elution solvent (e.g., 90:10 hexane/ethyl acetate) through it.

  • Loading: Load your crude pyrazine extract (dissolved in a minimal amount of a non-polar solvent like hexane) onto the top of the cartridge.

  • Elution: Slowly pass the elution solvent through the cartridge, collecting the eluate. The pyrazines will elute while more polar impurities are retained on the silica.

  • Concentration: Concentrate the collected eluate as described in the LLE protocol.

References

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating matrix effects to ensure the accuracy and reliability of your analytical data.

Introduction to Matrix Effects

In the realm of LC-MS/MS, the "matrix" refers to all components within a sample other than the analyte of interest.[1] When these components co-elute with your target pyrazines, they can interfere with the ionization process in the mass spectrometer's source, leading to a phenomenon known as the matrix effect.[2][3] This effect can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][3] Both scenarios compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]

The primary culprits behind matrix effects are often endogenous components from the biological sample, such as phospholipids, salts, proteins, and metabolites.[5][6] Exogenous substances, including anticoagulants or dosing vehicles, can also contribute.[6] For pyrazine analysis in complex matrices like food, beverages, or biological fluids, understanding and addressing these effects is paramount for generating trustworthy data.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your LC-MS/MS analysis of pyrazines, providing a systematic approach to diagnosis and resolution.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Symptom: You observe significant variability in your quality control (QC) samples and a lack of accuracy in your results across different sample lots.

Probable Cause: Undiagnosed and uncompensated matrix effects are likely suppressing or enhancing the ionization of your target pyrazines inconsistently.

Solution Pathway:

  • Qualitative Assessment with Post-Column Infusion: First, visualize the regions of ion suppression or enhancement in your chromatogram. This technique involves infusing a constant flow of your pyrazine standard post-column while injecting a blank, extracted matrix sample.[4][7] A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of a matrix effect.[3][8]

  • Quantitative Assessment with Post-Extraction Spiking: To quantify the extent of the matrix effect, compare the response of your pyrazine standard in a neat solution to its response when spiked into a blank matrix extract at the same concentration.[4][9]

    • Matrix Factor (MF) = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.[5]

  • Implement Mitigation Strategies: Based on the severity of the matrix effect, proceed with one or more of the mitigation strategies detailed in the "Mitigation Strategies" section below.

Issue 2: Internal Standard Fails to Compensate for Matrix Effects

Symptom: Despite using an internal standard (IS), your results remain inaccurate and imprecise.

Probable Cause: The chosen internal standard is not experiencing the same matrix effect as your target pyrazine. This can happen even with stable isotope-labeled internal standards (SIL-IS) if there are slight chromatographic shifts (isotope effect) causing them to not co-elute perfectly.[5][10]

Solution Pathway:

  • Verify Co-elution: Meticulously check that the analyte and the IS have identical retention times.[5]

  • Assess IS Matrix Effect: Evaluate the matrix factor for your internal standard independently. If it shows a significantly different or more variable suppression/enhancement profile than the analyte, it is not a suitable choice.[5]

  • Consider a Different IS: If co-elution is perfect but compensation is still poor, it's possible that the matrix is affecting the ionization of the analyte and IS differently. In such rare cases, exploring a different SIL-IS or an analogue internal standard might be necessary.

Issue 3: Loss of Sensitivity Over an Analytical Run

Symptom: You observe a gradual decrease in the signal intensity of your analytes and internal standard over the course of a long sample sequence.

Probable Cause: Accumulation of non-volatile matrix components, particularly phospholipids in plasma or serum samples, on the analytical column or in the MS source.[11] These can elute erratically in subsequent injections, causing unpredictable ion suppression.[11][12]

Solution Pathway:

  • Improve Sample Cleanup: This is the most effective way to address this issue. Implement more rigorous sample preparation techniques to remove interfering matrix components.[13]

    • Phospholipid Removal (PLR): Use specialized plates or cartridges designed to selectively remove phospholipids from biological samples.[11][14]

    • Solid-Phase Extraction (SPE): This technique offers higher selectivity for removing interferences compared to simple protein precipitation.[5][13]

    • Liquid-Liquid Extraction (LLE): Can be effective in separating analytes from interfering matrix components.[13]

  • Optimize Chromatography:

    • Divert Flow: Use a diverter valve to direct the flow to waste during the elution of highly retained, interfering matrix components.

    • Column Washing: Incorporate a robust column wash step at the end of each injection to elute strongly retained matrix components.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between absolute and relative matrix effects?

A1:

  • Absolute Matrix Effect refers to the direct impact of the matrix on the analyte's signal, observed as suppression or enhancement when comparing the response in the matrix to that in a neat solvent.

  • Relative Matrix Effect describes the variability of the absolute matrix effect across different sources or lots of the same matrix (e.g., plasma from different individuals). Regulatory guidelines often require the assessment of matrix effects in at least six different lots of the matrix to evaluate this variability.[6]

Q2: Can I just dilute my samples to mitigate matrix effects?

A2: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[15][16] However, this approach is only feasible if the resulting analyte concentration remains well above the lower limit of quantitation (LLOQ) of your assay.[15]

Q3: When should I use matrix-matched calibration versus the standard addition method?

A3:

  • Matrix-Matched Calibration is suitable when you have access to a representative blank matrix that is free of the analyte.[13] You prepare your calibration standards in this blank matrix, so both standards and samples experience similar matrix effects.[2][13]

  • Standard Addition is the method of choice when a true blank matrix is unavailable (e.g., for endogenous pyrazines) or when the matrix composition is highly variable between samples.[17][18] This technique involves adding known amounts of the analyte to aliquots of the actual sample, creating a calibration curve within each sample's unique matrix.[17][19]

Q4: Are stable isotope-labeled internal standards (SIL-IS) a guaranteed solution for matrix effects?

A4: SIL-IS are considered the "gold standard" for compensating for matrix effects because they co-elute with the analyte and are affected similarly by ionization suppression or enhancement.[4][20][21] However, they are not foolproof. As mentioned in the troubleshooting guide, chromatographic separation due to the isotope effect can occur, leading to inadequate compensation.[10] Additionally, SIL-IS can be expensive and may not be commercially available for all pyrazines.[21][22]

Mitigation Strategies: A Comparative Overview

Choosing the right strategy to combat matrix effects depends on the nature of your sample, the analyte, and the resources available.

StrategyPrincipleAdvantagesDisadvantages
Sample Preparation
DilutionReduces the concentration of all matrix components.[15]Simple, fast, and inexpensive.[16]May compromise method sensitivity if significant dilution is required.[15]
Protein Precipitation (PPT)Removes proteins from biological samples.[13]Simple and fast.[23]Ineffective at removing other matrix components like phospholipids, often leading to significant matrix effects.[24]
Liquid-Liquid Extraction (LLE)Partitions the analyte into an immiscible solvent, leaving interferences behind.[13]Can provide cleaner extracts than PPT.[25]Analyte recovery can be low, especially for polar compounds; can be labor-intensive.[24]
Solid-Phase Extraction (SPE)Selectively retains the analyte on a solid sorbent while matrix components are washed away.[13]Highly selective, leading to very clean extracts and reduced matrix effects.[5][24]Can be more time-consuming and requires method development.[23]
Phospholipid Removal (PLR)Employs specialized sorbents to selectively remove phospholipids.[11][14]Very effective for plasma and serum samples; simple workflow.[11][12]Specific to phospholipid interference.
Chromatographic Optimization
Gradient ModificationAdjusting the mobile phase gradient to chromatographically separate the analyte from interfering matrix components.[16][22]Can be highly effective without altering sample prep.[26]May increase run times; may not resolve all interferences.[22]
Calibration Strategies
Stable Isotope-Labeled IS (SIL-IS)An isotopically labeled version of the analyte is added to all samples and standards to normalize for signal variations.[20]The most robust method for compensation as the IS and analyte behave almost identically.[4][10]Can be expensive; not always commercially available; potential for isotopic chromatographic separation.[10][21][22]
Matrix-Matched CalibrantsCalibration standards are prepared in a blank matrix similar to the samples.[13]Effectively compensates for consistent matrix effects.[2]Requires a true blank matrix; may not account for inter-sample matrix variability.[19]
Standard AdditionKnown amounts of analyte are added directly to sample aliquots to create a sample-specific calibration curve.[17][18]Ideal for complex or variable matrices where a blank is unavailable; directly accounts for each sample's unique matrix effect.[17][19]Labor-intensive as each sample requires multiple analyses; cannot correct for translational matrix effects (background interference).[18][27]

Visual Workflows and Diagrams

Decision Tree for Matrix Effect Mitigation

This diagram outlines a logical workflow for identifying and addressing matrix effects.

MatrixEffectWorkflow cluster_mitigation Mitigation Options start Start: Inaccurate or Irreproducible Results qual_assess Step 1: Qualitative Assessment (Post-Column Infusion) start->qual_assess quant_assess Step 2: Quantitative Assessment (Post-Extraction Spike) qual_assess->quant_assess Matrix Effect Observed? YES end_no_effect End: No Significant Matrix Effect qual_assess->end_no_effect NO mitigation Step 3: Mitigation Strategies quant_assess->mitigation Quantify Severity sample_prep Optimize Sample Prep (SPE, LLE, PLR) chromatography Optimize Chromatography (Gradient, Column) calibration Implement Advanced Calibration (SIL-IS, Standard Addition) re_evaluate Re-evaluate Matrix Effect end_ok End: Method Validated re_evaluate->end_ok Acceptable end_fail Still Unacceptable re_evaluate->end_fail end_fail->mitigation Iterate/Combine Strategies sample_prep->re_evaluate chromatography->re_evaluate calibration->re_evaluate

Caption: A systematic workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Mechanism of Ion Suppression in ESI

This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in the electrospray ionization (ESI) source.

IonSuppression cluster_source ESI Droplet cluster_gas_phase Gas Phase Ions Analyte A+ Evaporation Solvent Evaporation & Droplet Fission Matrix M+ Analyte2 A+ Matrix2 M+ Analyte3 A+ Matrix3 M+ Analyte_Gas A+ MS_Inlet To Mass Analyzer Analyte_Gas->MS_Inlet Matrix_Gas M+ Matrix_Gas->MS_Inlet Matrix_Gas2 M+ Matrix_Gas2->MS_Inlet ESI_Tip LC Eluent (Analyte + Matrix) ESI_Tip->Analyte ESI_Tip->Matrix Evaporation->Analyte_Gas Evaporation->Matrix_Gas Evaporation->Matrix_Gas2 Suppressed_Analyte Suppressed Signal MS_Inlet->Suppressed_Analyte Competition for charge and surface access leads to reduced analyte ions

References

Validation & Comparative

Unambiguous Structural Confirmation of Ethyl 3-methylpyrazine-2-carboxylate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity and progress. In this guide, we delve into the structural confirmation of Ethyl 3-methylpyrazine-2-carboxylate, a heterocyclic compound of interest, utilizing the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will not only detail the interpretation of a full suite of 2D NMR experiments but also provide a comparative analysis against other common analytical techniques, offering a comprehensive perspective on why 2D NMR is an indispensable tool in the modern chemistry laboratory.

The Subject: this compound

This compound is a substituted pyrazine, a class of aromatic heterocyclic compounds that are integral to the flavor and fragrance industry and also serve as important scaffolds in medicinal chemistry.[1] Given the potential for isomeric substitution on the pyrazine ring, unambiguous confirmation of the substituent positions is critical to ensure the compound's identity and purity.

The structure is:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

This guide will walk through a hypothetical, yet scientifically plausible, set of NMR data to demonstrate how 2D NMR techniques provide definitive structural proof.

The Power of 2D NMR in Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, they can often be ambiguous for complex molecules or isomers. 2D NMR spectroscopy extends the utility of NMR by introducing a second frequency dimension, which allows for the visualization of correlations between different nuclei.[2] This is paramount for piecing together the molecular puzzle. For a molecule like this compound, the key 2D NMR experiments for structural confirmation are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds.[3] This helps to establish proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C) through one-bond couplings.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[4] This is crucial for connecting different spin systems and identifying quaternary carbons.

Hypothetical NMR Data and Interpretation

Let us consider a synthesized sample of what is believed to be this compound dissolved in deuterated chloroform (CDCl₃).

1D NMR Data

A preliminary analysis of the 1D ¹H and ¹³C NMR spectra provides the initial pieces of the puzzle.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration J (Hz) ¹³C Chemical Shift (δ, ppm)
H-58.52d1H2.5C-5
H-68.45d1H2.5C-6
-OCH₂CH₃4.45q2H7.1-OCH₂CH₃
-CH₃2.80s3H--CH₃
-OCH₂CH₃1.42t3H7.1-OCH₂CH₃
C=O----C=O
C-2----C-2
C-3----C-3

From the 1D data, we can identify the ethyl ester and a methyl group. The two doublets in the aromatic region suggest two adjacent protons on the pyrazine ring. However, this alone does not definitively place the methyl and ester groups at the C-3 and C-2 positions, respectively.

2D NMR Data Interpretation

The COSY spectrum reveals the coupling relationships between protons.

Caption: COSY correlations for this compound.

  • A cross-peak between the signals at 8.52 ppm (H-5) and 8.45 ppm (H-6) confirms that these two aromatic protons are adjacent to each other.

  • A cross-peak between the quartet at 4.45 ppm (-OCH₂-) and the triplet at 1.42 ppm (-OCH₂CH₃) confirms the presence of the ethyl group.

  • The methyl singlet at 2.80 ppm shows no COSY correlations, as expected for a methyl group attached to a quaternary carbon on the aromatic ring.

The HSQC spectrum definitively assigns each proton to its directly attached carbon.

Table 2: Key HSQC Correlations

¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Assignment
8.52144.1H-5 to C-5
8.45142.8H-6 to C-6
4.4562.0-OCH₂- to its carbon
2.8022.5-CH₃ to its carbon
1.4214.2-OCH₂CH₃ to its carbon

The HSQC data allows for the unambiguous assignment of the protonated carbons.

The HMBC spectrum is the most informative for elucidating the complete carbon skeleton by revealing long-range (2-3 bond) correlations.

Caption: Key HMBC correlations for structural elucidation.

  • H-5 (8.52 ppm) shows correlations to C-3 (151.0 ppm) and C-6 (142.8 ppm) . The correlation to C-6 is a two-bond coupling, and the correlation to C-3 is a three-bond coupling.

  • H-6 (8.45 ppm) shows correlations to C-2 (148.5 ppm) and C-5 (144.1 ppm) . The correlation to C-5 is a two-bond coupling, and the correlation to C-2 is a three-bond coupling.

  • The methyl protons (2.80 ppm) show crucial correlations to C-2 (148.5 ppm) and C-3 (151.0 ppm) . This definitively places the methyl group at position 3, adjacent to position 2.

  • The methylene protons of the ethyl group (4.45 ppm) show correlations to the ester carbonyl carbon (165.3 ppm) and to C-2 (148.5 ppm) , confirming the attachment of the ethyl ester group at the C-2 position.

The combination of these HMBC correlations provides incontrovertible evidence for the structure of this compound.

Experimental Protocols

NMR Sample Preparation: A 5-10 mg sample of the synthesized this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra were hypothetically acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was used. Key parameters include a spectral width of 16 ppm, 16 scans, a relaxation delay of 2 seconds, and an acquisition time of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment was performed with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

  • COSY: A gradient-selected COSY experiment was run with a spectral width of 16 ppm in both dimensions, 2 scans per increment, 256 increments in the indirect dimension, and a relaxation delay of 1.5 seconds.

  • HSQC: A gradient-selected HSQC experiment optimized for a one-bond J(CH) of 145 Hz was used. The spectral width was 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension. 4 scans per increment and 256 increments were collected.

  • HMBC: A gradient-selected HMBC experiment was optimized for a long-range J(CH) of 8 Hz. The spectral width was 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension. 8 scans per increment and 256 increments were collected.

Comparative Analysis with Other Techniques

While 2D NMR is exceptionally powerful, it is prudent to consider other analytical techniques for structural confirmation.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

Technique Principle Advantages for this Molecule Disadvantages for this Molecule
2D NMR Spectroscopy Measures nuclear spin correlations in a magnetic field.Provides detailed connectivity information in solution, allowing for unambiguous isomer differentiation. Non-destructive.Requires a relatively larger amount of sample compared to mass spectrometry. Can be time-consuming for data acquisition and analysis.
X-ray Crystallography Determines the arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam.[5]Provides the absolute, three-dimensional structure with high precision.Requires a suitable single crystal, which can be difficult and time-consuming to grow. The solid-state structure may not always represent the solution-state conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Fragmentation patterns can provide structural clues.High sensitivity, requiring very little sample. Provides accurate molecular weight. Fragmentation can help identify functional groups.[6]Can be difficult to distinguish between isomers that have identical molecular weights and similar fragmentation patterns. Fragmentation analysis can be complex to interpret definitively for structural isomers.

For this compound, while MS would confirm the molecular formula and X-ray crystallography would provide the definitive solid-state structure, 2D NMR offers the most practical and comprehensive method for unambiguous structural confirmation in the solution phase, which is often more relevant to the compound's intended application.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the power and necessity of 2D NMR spectroscopy in modern chemical research. Through the systematic interpretation of COSY, HSQC, and HMBC spectra, the connectivity of the entire molecule can be pieced together with a high degree of confidence, resolving any ambiguities that may arise from 1D NMR alone. When compared to other techniques, 2D NMR provides an unparalleled level of detail about the solution-state structure in a non-destructive manner, solidifying its role as an essential tool for scientists and researchers in the field.

References

A Comparative Analysis of Synthetic Routes to Pyrazine Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazine Esters

Pyrazine esters are a class of heterocyclic compounds of paramount importance in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and biological activities to these molecules. Pyrazinamide, an ester derivative, remains a cornerstone in the treatment of tuberculosis.[3] The diverse applications of pyrazine esters have spurred the development of a wide array of synthetic strategies, from classical condensation reactions to modern transition-metal-catalyzed cross-couplings and C-H functionalization.[1][4][5]

This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to pyrazine esters. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the synthesis of these vital compounds.

I. Classical Synthetic Routes: The Foundation of Pyrazine Chemistry

The earliest methods for pyrazine synthesis, developed in the late 19th century, remain relevant for their simplicity and utility in preparing a range of substituted pyrazines. These routes typically involve the condensation of α-amino ketones or their precursors.

A. The Staedel-Rugheimer Pyrazine Synthesis (1876)

This foundational method involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.[3][5][6]

Mechanism:

The reaction proceeds through three key steps:

  • Nucleophilic Substitution: Ammonia displaces the halide from the 2-haloacetophenone to form an α-amino ketone.

  • Condensation: Two molecules of the α-amino ketone condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is oxidized to the aromatic pyrazine. This oxidation can be achieved using various oxidizing agents, including air, copper(II) sulfate, or mercury(I) oxide.[3]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Staedel-Rugheimer Synthesis

  • Step 1: Synthesis of α-Aminoacetophenone. To a solution of 2-chloroacetophenone (10 mmol) in ethanol (50 mL), add a large excess of aqueous ammonia (28%, 100 mL). Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Condensation and Oxidation. After completion of the initial reaction, the mixture containing the α-amino ketone is gently refluxed in the presence of air for 12 hours. Alternatively, a solution of copper(II) sulfate (5 mol%) in water can be added to facilitate the oxidation.

  • Step 3: Isolation and Purification. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,5-diphenylpyrazine.

Note: Yields for this classical method can be variable, often in the range of 30-60%, depending on the substrate and reaction conditions.

B. The Gutknecht Pyrazine Synthesis (1879)

A versatile and widely used method, the Gutknecht synthesis involves the cyclization of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[6][7][8][9] This approach offers greater flexibility in the synthesis of unsymmetrically substituted pyrazines.

Mechanism:

  • Formation of α-Oximino Ketone: A ketone is treated with nitrous acid (generated from sodium nitrite and a mineral acid) to form an α-oximino ketone.[3]

  • Reduction: The α-oximino ketone is reduced to the corresponding α-amino ketone using reducing agents like zinc in acetic acid or through catalytic hydrogenation.[3]

  • Dimerization and Oxidation: The resulting α-amino ketone undergoes self-condensation to form a dihydropyrazine, which is then oxidized to the pyrazine.[3][8]

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine via Gutknecht Synthesis

  • Step 1: Synthesis of 2-Oximinopropan-2-one. To a stirred solution of acetone (100 mmol) in glacial acetic acid (50 mL), slowly add a solution of sodium nitrite (110 mmol) in water (20 mL) while maintaining the temperature below 10 °C. Stir the reaction mixture for 2 hours at room temperature.

  • Step 2: Reduction to 1-Aminopropan-2-one. The solution containing the α-oximino ketone is carefully added to a suspension of zinc dust (200 mmol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL) at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Step 3: Dimerization, Oxidation, and Esterification. The reaction mixture is cooled, filtered to remove excess zinc, and the filtrate is made alkaline with a concentrated sodium hydroxide solution. The liberated 1-aminopropan-2-one is extracted with diethyl ether. The ether extract is dried and concentrated. The crude aminoketone is then dissolved in ethanol and allowed to stand at room temperature for 24 hours to facilitate dimerization and air oxidation to 2,5-dimethylpyrazine. To obtain the corresponding ester, the resulting pyrazine can be carboxylated and then esterified. A more direct route to a pyrazine ester would involve starting with an appropriate keto-ester.

Note: This method generally provides moderate to good yields, typically in the range of 40-70%.

II. Modern Synthetic Routes: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of pyrazine esters, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of complex structures.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds and have been successfully applied to the synthesis of aryl- and heteroaryl-substituted pyrazine esters.[10]

Mechanism (Suzuki-Miyaura Coupling):

The catalytic cycle involves three key steps:[11][12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with a halopyrazine (e.g., 2-chloropyrazine) to form a Pd(II) intermediate.[12]

  • Transmetalation: An organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired pyrazine product.[11][12]

DOT Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (R-R') Product (R-R') Reductive Elimination->Product (R-R') Halopyrazine (R-X) Halopyrazine (R-X) Halopyrazine (R-X)->Oxidative Addition Organoboron (R'-B(OR)2) Organoboron (R'-B(OR)2) Organoboron (R'-B(OR)2)->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-(p-tolyl)pyrazine-5-carboxylate via Suzuki-Miyaura Coupling

  • Materials: Methyl 2-chloropyrazine-5-carboxylate, p-tolylboronic acid, palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), potassium carbonate (K2CO3), 1,4-dioxane, and water.

  • Procedure: To a flame-dried Schlenk flask, add methyl 2-chloropyrazine-5-carboxylate (1 mmol), p-tolylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), and PPh3 (8 mol%). The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (5 mL) and a degassed 2M aqueous solution of K2CO3 (2 mL) are then added. The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrazine ester.

Note: This method often provides high yields (typically >80%) and demonstrates excellent functional group tolerance.

B. C-H Functionalization Reactions

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex organic molecules, including pyrazine esters. This approach avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps.

Rhodium catalysts are effective for the directed C-H activation of heterocycles.[13][14][15][16] While direct C-H carbonylation of pyrazines to esters is still an area of active research, related C-H functionalizations provide a pathway to these valuable compounds.

Mechanism:

The mechanism of rhodium-catalyzed C-H activation typically involves a concerted metalation-deprotonation (CMD) pathway.[13] A directing group on the pyrazine substrate coordinates to the rhodium center, bringing a specific C-H bond in close proximity for activation. The resulting rhodacycle can then react with various coupling partners.

DOT Diagram: General Rhodium-Catalyzed C-H Activation

Rh_CH_Activation Substrate Substrate Coordination Coordination Substrate->Coordination Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->Coordination Rh-Substrate Complex Rh-Substrate Complex Coordination->Rh-Substrate Complex C-H Activation (CMD) C-H Activation (CMD) Rh-Substrate Complex->C-H Activation (CMD) Rhodacycle Intermediate Rhodacycle Intermediate C-H Activation (CMD)->Rhodacycle Intermediate Reaction with Coupling Partner Reaction with Coupling Partner Rhodacycle Intermediate->Reaction with Coupling Partner Reaction with Coupling Partner->Rh(III) Catalyst Regeneration Functionalized Product Functionalized Product Reaction with Coupling Partner->Functionalized Product

Caption: General mechanism of rhodium-catalyzed C-H activation.

Iridium-catalyzed C-H borylation is a powerful method for the regioselective introduction of a boronate ester group onto a heterocyclic ring.[17][18][19][20] The resulting pyrazine boronate ester can then be converted to a pyrazine ester through subsequent oxidation and esterification or by palladium-catalyzed carbonylation.

Mechanism:

The catalytic cycle is believed to involve an Ir(III)/Ir(V) or an Ir(I)/Ir(III) pathway. The active iridium catalyst reacts with a diboron reagent and the pyrazine substrate, leading to the formation of a borylated pyrazine and regeneration of the catalyst.[17]

Experimental Protocol: Two-Step Synthesis of Methyl Pyrazine-2-carboxylate via Iridium-Catalyzed Borylation

  • Step 1: Iridium-Catalyzed C-H Borylation of Pyrazine. In a nitrogen-filled glovebox, a vial is charged with [Ir(cod)OMe]2 (1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%), and bis(pinacolato)diboron (B2pin2) (1.2 equiv). Pyrazine (1 mmol) and anhydrous hexane (2 mL) are added. The vial is sealed and heated at 80 °C for 16 hours. The reaction mixture is then cooled, and the solvent is removed under vacuum.

  • Step 2: Oxidation and Esterification. The crude pyrazine boronate ester is dissolved in a mixture of methanol and aqueous sodium hydroxide. The solution is cooled to 0 °C, and an oxidizing agent such as hydrogen peroxide is added dropwise. After the oxidation is complete, the mixture is acidified, and the resulting pyrazine-2-carboxylic acid is extracted. The carboxylic acid is then esterified using standard methods, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid.

Note: This two-step process offers excellent regioselectivity and functional group compatibility, with good to high yields for the borylation step.

III. Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with new methodologies continually being developed. Photoredox catalysis and biocatalysis represent two exciting frontiers in the synthesis of pyrazine esters.

A. Photoredox Catalysis

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. While still an emerging area for pyrazine ester synthesis, photoredox-mediated reactions hold significant promise for the development of novel and sustainable synthetic routes.[21]

B. Biocatalysis

Enzymes offer a highly selective and environmentally friendly approach to organic synthesis. Lipases, for example, can be used to catalyze the esterification of pyrazine carboxylic acids or the amidation of pyrazine esters with high efficiency and selectivity under mild, aqueous conditions.[22][23]

Experimental Protocol: Biocatalytic Synthesis of Ethyl Pyrazine-2-carboxylate

  • Materials: Pyrazine-2-carboxylic acid, ethanol, and immobilized Candida antarctica lipase B (CALB).

  • Procedure: To a suspension of pyrazine-2-carboxylic acid (1 mmol) in ethanol (10 mL), add immobilized CALB (50 mg). The reaction mixture is shaken at 40 °C for 48 hours.

  • Work-up and Purification: The enzyme is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield the desired ester.

Note: Biocatalytic methods are noteworthy for their green credentials and high selectivity, often providing excellent yields.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular pyrazine ester will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact.

Synthetic Route Key Features Advantages Disadvantages Typical Yields
Staedel-Rugheimer Synthesis Condensation of α-amino ketones from 2-haloacetophenones.Simple, uses readily available starting materials.Harsh reaction conditions, often low to moderate yields, limited scope.30-60%
Gutknecht Synthesis Cyclization of α-amino ketones from α-oximino ketones.Versatile for substituted pyrazines, good yields.Multi-step process, use of potentially hazardous reagents.40-70%
Palladium-Catalyzed Cross-Coupling Coupling of halopyrazines with organoboron or organotin reagents.High yields, excellent functional group tolerance, broad scope.Cost of palladium catalysts, potential for metal contamination.>80%
C-H Functionalization (Rh, Ir) Direct activation and functionalization of C-H bonds.High atom economy, reduces synthetic steps.Often requires directing groups, regioselectivity can be a challenge.Good to excellent
Biocatalysis Enzyme-catalyzed esterification or amidation.Mild reaction conditions, high selectivity, environmentally friendly.Limited substrate scope for some enzymes, longer reaction times.Good to excellent

V. Conclusion and Future Outlook

The synthesis of pyrazine esters has evolved significantly from the classical condensation methods to the highly efficient and selective transition-metal-catalyzed and biocatalytic approaches of today. While classical methods remain valuable for their simplicity, modern techniques offer unparalleled precision and versatility, enabling the synthesis of increasingly complex and functionally diverse pyrazine-containing molecules.

Future developments in this field will likely focus on the discovery of more sustainable and cost-effective catalytic systems, the expansion of the substrate scope of C-H functionalization reactions, and the application of novel technologies such as flow chemistry and photoredox catalysis to further enhance the efficiency and environmental compatibility of pyrazine ester synthesis. The continued innovation in synthetic methodology will undoubtedly fuel further discoveries and applications of this important class of heterocyclic compounds.

VI. References

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds.

  • What are the mechanism of reaction in preparing pyrazine? - ResearchGate. (2014).

  • Gutknecht Condensation - CoLab. (2010).

  • The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery and Impact on Science - Benchchem.

  • Gutknecht Pyrazine Synthesis.

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). The Chemical Record.

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH.

  • Chapter IV Section A (General introduction and synthetic background) - NBU-IR.

  • IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant - Chemistry | Illinois. (2022).

  • Suzuki reaction - Wikipedia.

  • (PDF) Greener approach toward one pot route to pyrazine synthesis - ResearchGate. (2025).

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed. (2017).

  • Gutknecht Pyrazine Synthesis.

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters.

  • Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process | Request PDF - ResearchGate.

  • Iridium-catalyzed C-H Borylation of Pyridines - PubMed. (2014).

  • Suzuki Coupling - Organic Chemistry Portal.

  • Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization - ResearchGate.

  • Iridium-catalyzed C–H borylation of pyridines - RSC Publishing.

  • Possible mechanism for the formation of pyrazine 2a - ResearchGate.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022).

  • Technical Support Center: Synthesis of Pyrazine Derivatives - Benchchem.

  • Iridium-catalyzed C-H borylation of substituted pyridines - ACS Fall 2025.

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).

  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources - ResearchGate. (2025).

  • Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed. (2023).

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (2025).

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC - NIH. (2011).

  • Iridium-Catalyzed Borylation - DumeleLAB.

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. (2024).

  • 6.2.2. Pyrazines.

  • ChemInform Abstract: Gutknecht Pyrazine Synthesis | Request PDF - ResearchGate. (2025).

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

  • Experiments on the synthesis of pyrazine nucleosides - PubMed.

  • Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis - RSC Publishing.

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

  • A Biocatalytic Hydrogenation of Carboxylic Acids - ResearchGate. (2025).

  • JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents.

  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - Oriental Journal of Chemistry.

References

A Comparative Guide to Pyrazine Flavor Compounds: The Unique Profile of Ethyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, pyrazines stand out for their significant contribution to the desirable roasted, nutty, and savory aromas of many food products and pharmaceuticals.[1] These heterocyclic aromatic compounds, primarily formed during Maillard reactions and fermentation, are pivotal in defining the sensory profiles of everyday consumables.[2] This guide offers an in-depth comparison of Ethyl 3-methylpyrazine-2-carboxylate against other notable pyrazine flavor compounds, providing researchers, scientists, and drug development professionals with objective data and experimental insights to inform their applications.

The Pyrazine Family: An Overview of Key Flavor Contributors

Pyrazines are a diverse class of compounds with varying sensory attributes depending on their substitution patterns. While many share a common "roasted" characteristic, the specific alkyl, acyl, or alkoxy groups attached to the pyrazine ring dictate the nuanced flavor profiles. This guide will focus on a comparative analysis of this compound alongside three other widely utilized pyrazines: 2-Acetylpyrazine, 2,3,5-Trimethylpyrazine, and 2-Ethyl-3-methylpyrazine.

This compound: A Unique Flavor Profile

This compound (CAS No. 25513-92-2) is a distinct member of the pyrazine family, characterized by its ester functional group. While less ubiquitous than some of its alkylated counterparts, its unique chemical structure imparts a specific and valuable sensory profile.

Organoleptic Properties: The flavor and aroma of this compound are often described as having roasted, nutty, and slightly fruity or sweet undertones. The presence of the ethyl carboxylate group can contribute a subtle rum-like or estery note, differentiating it from the more common earthy and roasted profiles of many other pyrazines.

Comparative Analysis: Performance Metrics of Key Pyrazines

A direct comparison of flavor compounds requires an evaluation of several key performance indicators. This section presents a summary of available data for this compound and its counterparts.

Compound Chemical Structure Flavor Profile Odor Threshold in Water (ppb) Boiling Point (°C) Solubility
This compound C₈H₁₀N₂O₂Roasted, nutty, slightly sweet, fruity, rum-likeData not readily available239.8 ± 35.0 (Predicted)Soluble in ethanol; sparingly soluble in water.
2-Acetylpyrazine C₆H₆N₂OPopcorn, nutty, bready, roasted cereal~1 (in water)162-164Soluble in water and organic solvents.
2,3,5-Trimethylpyrazine C₇H₁₀N₂Nutty, baked potato, roasted peanut, cocoa, earthy400[3]171-172Soluble in water and organic solvents.
2-Ethyl-3-methylpyrazine C₇H₁₀N₂Nutty, peanut, musty, corn-like, raw, earthy, bready[4]0.4 (Flavor)[3]169-171Soluble in water[5] and organic solvents.[6]

Note: The odor threshold for this compound is not widely reported in public literature, highlighting a gap in current sensory data for this specific compound. The provided boiling point is a predicted value.

Experimental Protocols for Comprehensive Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for comparing flavor compounds. The following sections detail methodologies for sensory and analytical evaluation.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a robust method for quantifying the sensory attributes of a product using a trained panel.[7][8]

Objective: To develop a comprehensive sensory profile of pyrazine compounds and quantify the intensity of their flavor attributes.

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-12 individuals based on their sensory acuity and descriptive abilities.[7]

    • Conduct extensive training sessions (20-40 hours) to develop a consensus on sensory terminology and the use of intensity scales.[9]

    • Utilize reference standards to anchor the sensory attributes. For example, roasted almonds for "nutty," freshly made popcorn for "popcorn," and dark roast coffee for "roasted."

  • Lexicon Development:

    • Through a series of sessions, the panel collectively develops a list of descriptive terms for the aroma, flavor, and aftertaste of the pyrazine samples.

    • The panel leader facilitates this process to ensure a comprehensive and non-redundant lexicon.

  • Data Collection:

    • Prepare solutions of each pyrazine compound at various concentrations in a neutral solvent (e.g., deionized water or a specific food matrix).

    • Present the samples to the panelists in a randomized, blind order.

    • Panelists independently rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").[7]

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Perform statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences in the sensory profiles of the compounds.[7]

    • Visualize the results using spider web plots to provide a clear comparison of the flavor profiles.[7]

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Homogenization Homogenization/Extraction Internal_Standard Internal Standard Spiking Homogenization->Internal_Standard Injection Injection (Splitless) Internal_Standard->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection Identification Identification (Mass Spectra & Retention Time) Detection->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Ethyl 3-methylpyrazine-2-carboxylate (EMPC). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.

Introduction: The Significance of Quantifying this compound

This compound is a heterocyclic compound belonging to the pyrazine class. Pyrazine derivatives are significant structural motifs in numerous pharmaceutical agents and are known for their diverse biological activities.[1][2] Accurate and reliable quantification of EMPC is paramount for quality control, stability testing, and ensuring the safety and efficacy of pharmaceutical products.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] This guide will explore the validation of a primary analytical method, High-Performance Liquid Chromatography (HPLC), and compare its performance against two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). All validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation.[4][5][6]

The Workhorse: High-Performance Liquid Chromatography (HPLC) Validation

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds. For a molecule like EMPC, a reversed-phase HPLC method with UV detection is a logical starting point.

The "Why": Causality in Method Design

  • Column Choice (C18): A C18 column is selected for its hydrophobic stationary phase, which effectively retains moderately polar compounds like EMPC from a polar mobile phase.

  • Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water is chosen for its excellent solvating properties and UV transparency. A gradient elution is often preferred over an isocratic one to ensure sharp peaks and efficient separation from potential impurities.[1]

  • UV Detection: The aromatic pyrazine ring in EMPC contains a chromophore that absorbs UV light, making UV detection a simple and effective quantification method.[7] The detection wavelength (e.g., 270-280 nm) is selected based on the absorbance maximum of EMPC to ensure maximum sensitivity.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] The following steps provide a self-validating system where the successful outcome of one test supports the integrity of the next.

1. Specificity/Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of EMPC.

    • Analyze a sample of pure EMPC standard.

    • Analyze a spiked sample containing EMPC and known related substances or impurities.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on an EMPC sample. Analyze the stressed samples to ensure that degradation product peaks are resolved from the main EMPC peak.

  • Trustworthiness Check: Peak purity analysis using a photodiode array (PDA) detector should be performed. A spectrally pure peak for EMPC in the presence of its degradants confirms the method's specificity.

2. Linearity:

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response.

  • Protocol:

    • Prepare a stock solution of EMPC reference standard of known concentration.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration and perform a linear regression analysis.

  • Trustworthiness Check: An acceptable linearity is typically indicated by a correlation coefficient (R²) of ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy (as % Recovery):

  • Objective: To assess the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo (matrix) sample.

    • Spike the placebo with known amounts of EMPC at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analyze the spiked samples and calculate the percentage of the analyte recovered.

  • Trustworthiness Check: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%). This experiment validates the linearity data by confirming that the proportional response holds true in a representative matrix.

4. Precision (as % RSD):

  • Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of EMPC at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Trustworthiness Check: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that the method can reliably detect and quantify, respectively.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Trustworthiness Check: The LOQ should be validated for accuracy and precision to prove its reliability.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Intentionally vary parameters such as mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

  • Trustworthiness Check: The system suitability parameters (e.g., peak tailing, resolution, theoretical plates) should remain within acceptable limits, demonstrating the method's reliability during routine use.

Comparative Analysis: HPLC vs. Alternatives

While HPLC is a robust primary method, certain analytical challenges may necessitate alternative approaches. Here, we compare our validated HPLC method with GC-MS and qNMR.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[8] It offers exceptional sensitivity and selectivity, making it the gold standard for trace-level analysis and impurity identification.[8][9]

  • When to Choose GC-MS:

    • Trace Analysis: When quantifying very low levels of EMPC or its impurities, far below the LOQ of a standard HPLC-UV method.

    • Complex Matrices: For analyzing EMPC in complex matrices like food products, where its characteristic nutty or roasted aroma is a key flavor component.[10][11]

    • Impurity Identification: The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities or degradation products.[12]

  • Key Validation Considerations:

    • Sample Preparation: Volatility is key. Headspace or Solid-Phase Microextraction (HS-SPME) might be employed for sample introduction to minimize matrix effects.[10]

    • Selectivity: Achieved through both chromatographic separation (retention time) and mass spectral data (monitoring specific ion fragments). This is a significant advantage over UV detection.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that quantifies analytes without the need for an identical reference standard of the compound itself.[13][14] The signal area in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity or concentration when compared to a certified internal standard.[14][15]

  • When to Choose qNMR:

    • Reference Standard Qualification: When certifying the purity of a newly synthesized batch of EMPC reference material.

    • Absence of a Specific Standard: For quantifying impurities for which no reference standard is available.[13]

    • Orthogonal Technique: As a fundamentally different (orthogonal) method to confirm results obtained by chromatography, adding a higher level of confidence in the data.[15][16]

  • Key Validation Considerations:

    • Internal Standard Selection: The internal standard must be stable, of high purity, and have a signal that is resolved from all analyte signals.[17]

    • Experimental Parameters: Critical parameters like pulse sequence, relaxation delay (D1), and number of scans must be carefully optimized to ensure accurate integration.

The following table summarizes the typical performance characteristics of the three methods for the analysis of this compound. Data is illustrative and serves as a reference for what can be achieved with optimized and validated methods.

Parameter Validated HPLC-UV Validated GC-MS Validated qNMR
Primary Use Routine QC, Assay, PurityTrace Analysis, Impurity IDPurity of Reference Standards, Orthogonal Check
Specificity Good (based on RT and UV)Excellent (RT and Mass Spectra)Excellent (Unique chemical shifts)
Sensitivity (LOQ) ~0.1 µg/mL~1-10 ng/mL~0.1-1 mg/mL (lower sensitivity)
Precision (%RSD) < 1.5%< 5% (at trace levels)< 1.0%
Accuracy (% Recovery) 98.5% - 101.5%95% - 105%99.0% - 101.0% (as Purity)
Sample Throughput HighMediumLow
Cost per Sample LowMedium-HighHigh
Reference Standard Requires specific EMPC std.Requires specific EMPC std.Requires certified internal std. only

Visualizing the Validation Workflow

A logical, step-wise process is crucial for successful method validation. The following diagram illustrates the typical workflow, emphasizing the foundational nature of specificity and linearity.

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability cluster_3 Phase 4: Finalization Specificity Specificity & Selectivity (Forced Degradation, Blanks) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Establishes resolution Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines range for testing Precision Precision (Repeatability, Intermediate) Accuracy->Precision Confirms precision across range Limits LOD & LOQ Precision->Limits Informs sensitivity calculation Robustness Robustness (Parameter Variation) Limits->Robustness Defines operational boundaries Report Validation Report & Method Finalization Robustness->Report

Caption: A typical workflow for analytical method validation.

Conclusion and Recommendations

The validation of an analytical method for this compound requires a systematic approach grounded in scientific principles and regulatory guidelines.

  • High-Performance Liquid Chromatography (HPLC) remains the recommended primary method for routine quality control, assay, and purity testing due to its high throughput, precision, and cost-effectiveness. Its validation, following the detailed protocol, provides a trustworthy and self-validating system.

  • Gas Chromatography-Mass Spectrometry (GC-MS) should be considered the method of choice for trace-level quantification or for the definitive identification of unknown volatile impurities, particularly in complex sample matrices.

  • Quantitative NMR (qNMR) serves as an indispensable tool for the absolute purity determination of reference standards and as an orthogonal technique to provide an independent confirmation of chromatographic results, thereby enhancing the overall trustworthiness of the analytical data package.

The selection of the most appropriate method depends on the specific analytical objective. A well-defined analytical target profile, considering the required sensitivity, selectivity, and purpose of the measurement, will guide the scientist to the most suitable and robust technique.

References

A Senior Scientist's Guide to Assessing the Cross-Reactivity of Pyrazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] However, the very electronic and structural features that make pyrazine derivatives effective can also lead to interactions with multiple biological targets. This phenomenon, known as cross-reactivity or polypharmacology, can be a double-edged sword: it may enhance therapeutic efficacy against complex diseases or lead to unforeseen off-target toxicity.[3][4] This guide provides drug development professionals with a comprehensive framework for evaluating the cross-reactivity of pyrazine derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key biological assays, present a comparative data analysis, and offer a logical workflow for systematic profiling, ensuring a robust and self-validating assessment of compound selectivity.

The Strategic Imperative: Understanding Pyrazine Cross-Reactivity

Pyrazine and its derivatives are six-membered heterocyclic rings that are integral to a wide array of clinically successful drugs, particularly in oncology and immunology.[1][2][5] Their utility stems from their ability to act as bioisosteres for other aromatic systems and their capacity to form crucial hydrogen bonds within the ATP-binding pockets of enzymes like protein kinases.[1]

However, this success comes with a critical caveat. The conserved nature of ATP-binding sites across hundreds of human kinases makes achieving absolute selectivity a formidable challenge.[6] A pyrazine-based inhibitor designed for a specific kinase may interact with dozens of others, a phenomenon that is not inherently negative. This multi-target engagement, or polypharmacology, can be beneficial for complex multifactorial diseases like cancer, where hitting multiple nodes in a signaling network can lead to greater efficacy.[4][7]

Conversely, unintended interactions can lead to adverse effects.[3][4] For instance, inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias, while off-target kinase inhibition can disrupt essential cellular processes.[8][9] Therefore, a rigorous and systematic assessment of cross-reactivity is not just a regulatory hurdle but a fundamental component of rational drug design.[10][11][12]

A Tiered Approach to Cross-Reactivity Profiling

A logical, tiered screening approach is the most efficient method for characterizing the selectivity of a novel pyrazine derivative. This strategy allows for the rapid elimination of promiscuous compounds and focuses resources on the most promising candidates.

The workflow begins with broad, high-throughput biochemical assays against large panels of targets and progressively moves toward more complex, physiologically relevant cellular and functional assays for a smaller number of compounds.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation & Safety cluster_2 Tier 3: In-depth Profiling A Primary Target Assay (e.g., Kinase Activity) B Large-Panel Screen (e.g., KINOMEscan®, >400 kinases) A->B Initial Hit C Cellular Target Engagement (e.g., Western Blot for p-Substrate) B->C Selective Hits D Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) C->D Validate On-Target Activity E hERG Safety Assay (Automated Patch Clamp) D->E Assess General Toxicity F Orthogonal Assays (e.g., Cellular Thermal Shift Assay) E->F Confirm Safety Profile G Phenotypic Screening (e.g., Proliferation, Migration Assays) F->G Confirm Target & Explore MOA

Caption: A tiered workflow for assessing pyrazine derivative cross-reactivity.

Key Methodologies for Cross-Reactivity Assessment

The choice of assay is critical for generating reliable and translatable data.[13] Biochemical assays offer high throughput and direct measurement of compound-target interaction, while cell-based assays provide insights into a compound's activity in a more physiological context.[14][15]

Biochemical Kinase Assays (e.g., ADP-Glo™)

Expertise & Causality: Kinases are the most common targets for pyrazine derivatives.[1] Assays that measure kinase activity by detecting ADP production are universal, as ADP is the common product of all kinase reactions.[16][17] The ADP-Glo™ assay is a robust, luminescence-based system with high sensitivity, making it ideal for screening and profiling.[18] It's performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then quantified by a luciferase reaction.[16][18][19] This two-step process minimizes interference from the initial high concentration of ATP, ensuring a high signal-to-background ratio.[18]

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of test compound (e.g., a pyrazine derivative) in 1X kinase reaction buffer.

    • Add 2.5 µL of a mixture containing the target kinase and its specific substrate.

    • Add 5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[19]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light.[19]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[19]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition = vehicle; 100% inhibition = no enzyme or potent inhibitor).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Competition Binding Assays (e.g., KINOMEscan™)

Expertise & Causality: To gain a broad view of selectivity, profiling against a large panel of kinases is essential. Competition binding assays like KINOMEscan™ provide a powerful platform for this.[20][21] Unlike activity assays, these measure the ability of a compound to displace a known ligand from the kinase's active site.[22][23] This method is independent of ATP, substrates, and enzyme activity, allowing for the screening of hundreds of kinases, including lipid and atypical kinases, under a single, standardized condition.[20][21][23] This provides a comprehensive and unbiased look at the compound's "kinome-wide" interaction profile.

hERG Safety Assay (Automated Patch Clamp)

Expertise & Causality: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[8] Regulatory agencies like the FDA mandate hERG liability assessment.[24][25] Automated patch clamp electrophysiology is the gold-standard method for this.[8] It directly measures the flow of ions through hERG channels in living cells, providing a functional readout of inhibition.[8] The use of standardized voltage protocols is crucial for obtaining reproducible and reliable data for regulatory submission.[24][25]

Detailed Protocol: Automated hERG Patch Clamp Assay

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

    • Harvest cells and prepare a single-cell suspension in the appropriate extracellular solution.

  • Assay Execution (e.g., on a QPatch or SyncroPatch system):

    • The instrument automatically traps individual cells and forms a high-resistance "gigaseal" to isolate the cell membrane patch.

    • Whole-cell configuration is established to allow electrical access to the cell's interior.

  • Voltage Protocol and Baseline Recording:

    • Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarizing step where the peak "tail current" is measured.[25]

    • Record a stable baseline current in the presence of vehicle (e.g., 0.1% DMSO).

  • Compound Application:

    • Sequentially perfuse the cells with increasing concentrations of the pyrazine derivative.

    • Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes).

  • Data Acquisition and Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition versus concentration to determine the IC₅₀ value. A positive control (e.g., E-4031 or Cisapride) must be run to validate assay sensitivity.[8][25]

Comparative Analysis: A Pyrazine Derivative Case Study

To illustrate the principles discussed, let's consider a hypothetical pyrazine-based kinase inhibitor, "PZ-1," designed to target Aurora Kinase A (AURKA), a key regulator of mitosis.

Cross-Reactivity Data for PZ-1

The following table summarizes the profiling data for PZ-1 against its primary target and a selection of key off-targets identified from a broad kinase panel screen.

TargetAssay TypeResult (IC₅₀)Biological Relevance
AURKA ADP-Glo™ Activity15 nM On-Target, Anti-proliferative
AURKBADP-Glo™ Activity45 nMOff-Target, Mitotic Defects
SRCADP-Glo™ Activity850 nMOff-Target, Cell Growth/Survival
VEGFR2ADP-Glo™ Activity1.2 µMOff-Target, Anti-angiogenesis
hERGPatch Clamp> 30 µMSafety, Cardiac Liability

Data is illustrative and based on typical profiles observed for pyrazine-based kinase inhibitors.

Interpreting the Data

The data reveals that PZ-1 is a potent inhibitor of its intended target, AURKA. However, it also shows activity against the closely related AURKB (3-fold less potent) and weaker activity against SRC and VEGFR2. Critically, the hERG IC₅₀ is over 2000-fold higher than the on-target IC₅₀, suggesting a low risk of cardiac toxicity.[26] This profile indicates that PZ-1 is a relatively selective compound with a good preliminary safety window. The moderate activity against AURKB is a common feature for Aurora inhibitors and may even contribute to efficacy.

Visualizing the Impact: Signaling Pathways

Understanding the on- and off-target effects requires placing them in the context of cellular signaling.

G cluster_on_target On-Target Pathway (Mitosis) cluster_off_target Off-Target Pathway (Cell Survival) AURKA AURKA Plk1 Plk1 AURKA->Plk1 Mitosis Mitotic Progression Plk1->Mitosis SRC SRC STAT3 STAT3 SRC->STAT3 Survival Cell Survival STAT3->Survival PZ1 PZ-1 (Pyrazine Derivative) PZ1->AURKA Potent Inhibition (IC50 = 15 nM) PZ1->SRC Weak Inhibition (IC50 = 850 nM)

Caption: On-target vs. off-target activity of the pyrazine derivative PZ-1.

Conclusion: From Data to Decision

The systematic study of cross-reactivity is indispensable in the development of pyrazine derivatives. It transforms the concept of selectivity from a simple number into a multi-dimensional profile that informs safety, efficacy, and the potential for polypharmacology. By employing a tiered screening approach, utilizing robust and relevant biological assays, and interpreting data within the context of cellular pathways, researchers can make informed decisions, mitigate risks, and ultimately design safer and more effective medicines. The methodologies and principles outlined in this guide provide a self-validating framework to achieve this critical goal.

References

The Efficacy of Ethyl 3-methylpyrazine-2-carboxylate as a Fragrance Ingredient: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance and flavor chemistry, pyrazines represent a cornerstone for creating captivating nutty, roasted, and gourmand scent profiles. This guide provides an in-depth technical comparison of Ethyl 3-methylpyrazine-2-carboxylate against key alternative pyrazine derivatives. Designed for researchers, scientists, and product development professionals, this document delves into the chemical properties, synthesis, and olfactory performance of these compounds, supported by experimental data and established evaluation protocols. Our objective is to equip you with the critical insights necessary for informed ingredient selection in your next formulation.

Introduction to this compound: A Profile

This compound is a heterocyclic aromatic compound that contributes a characteristic nutty and roasted aroma. Its chemical structure, featuring a pyrazine ring with methyl and ethyl carboxylate substituents, is key to its olfactory properties.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • Appearance: Typically a colorless to pale yellow liquid.

  • Odor Profile: Nutty, roasted, cocoa, and slightly bready.

The synthesis of pyrazine derivatives often involves the condensation of α-dicarbonyl compounds with diamines, a process known as the Gutknecht pyrazine synthesis. Variations of this method allow for the introduction of different substituents, thereby modulating the resulting aroma profile.

Comparative Analysis of Alternative Pyrazine Fragrance Ingredients

The selection of a fragrance ingredient is a multi-faceted decision, balancing olfactory profile, performance, and stability. Here, we compare this compound with three widely used pyrazine alternatives.

2-Ethyl-3-methylpyrazine

A closely related and highly popular pyrazine, 2-Ethyl-3-methylpyrazine, offers a powerful and versatile nutty and roasted aroma.[1][2][3][4]

  • Odor Profile: Described as having burnt, woody, nutty, caramel, and filbert notes.[2] It is also characterized by nutty, roasted, hazelnut, oily, and peanut tastes.[2]

  • Applications: Widely used in the reconstitution of coffee, chocolate, and hazelnut notes, as well as other cooked and grilled food aromas.[3]

2-Acetylpyrazine

This pyrazine is renowned for its strong popcorn-like, nutty, and bready aroma.

  • Odor Profile: Possesses a characteristic popcorn, nutty, corn chip, and bread crust aroma with hints of chocolate and hazelnut coffee.[5]

  • Applications: Frequently used to create almond, praline, chocolate, coffee, and rice notes in fragrance and flavor compositions.[6]

2,3,5-Trimethylpyrazine

A key component in many roasted and savory flavor profiles, 2,3,5-Trimethylpyrazine offers a distinct baked potato and nutty character.

  • Odor Profile: Characterized by nutty, baked potato, roasted peanut, and cocoa notes.

  • Applications: Essential for creating authentic chocolate, baked, and caramel flavors, and is also valuable in a wide range of savory applications, particularly for meat flavors.[7]

2-Isobutyl-3-methoxypyrazine

Known for its intensely green and earthy aroma, this pyrazine offers a different dimension to the nutty and roasted profiles of the other alternatives.

  • Odor Profile: Exhibits a powerful green bell pepper, earthy, and slightly nutty character.[8]

  • Applications: Used in trace amounts to enhance green and herbal notes in fragrances.

Quantitative Performance Data: A Comparative Overview

The efficacy of a fragrance ingredient is not solely determined by its scent profile but also by its performance metrics, such as odor detection threshold, substantivity, and stability. The following table summarizes available data for the compared pyrazine derivatives.

Fragrance IngredientOdor Detection Threshold (in water)Substantivity (Longevity on Smelling Strip)General Stability
This compound Data not readily availableData not readily availableExpected to have good stability typical of pyrazines, but specific data is limited.
2-Ethyl-3-methylpyrazine ~2 ppm[3]ModerateStable in perfumes and diverse functional bases.
2-Acetylpyrazine ~62 ppb[6]Up to 400 hours at 10% in dipropylene glycol[5]Stable in perfumes and diverse functional bases.[6]
2,3,5-Trimethylpyrazine ~0.02-0.04 ppbModerateDemonstrates excellent stability when stored in sealed containers away from light and excessive heat.[7]
2-Isobutyl-3-methoxypyrazine Extremely low (in the ng/L range)HighGenerally stable, particularly in high pH conditions.[9][10]

Experimental Protocols for Efficacy Evaluation

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail methodologies for sensory analysis, substantivity, and stability testing.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

This protocol is designed to identify and quantify the aromatic attributes of the pyrazine derivatives.

Objective: To create a detailed sensory profile for each pyrazine ingredient.

Materials:

  • This compound and alternative pyrazines, diluted to 0.1% in an appropriate solvent (e.g., dipropylene glycol).

  • Odor-free smelling strips.

  • Glass vials with PTFE-lined caps.

  • Sensory evaluation booths with controlled lighting and ventilation.[11]

Procedure:

  • Panelist Selection and Training: Select a panel of 10-12 individuals screened for their olfactory acuity and ability to describe scents.[11] Train the panel on a range of nutty and roasted aroma standards to develop a common lexicon.[12]

  • Sample Preparation: Prepare coded, randomized samples of each diluted pyrazine.

  • Evaluation: Each panelist dips a smelling strip into a vial, removes it, and evaluates the odor at intervals (initial, 15 minutes, 1 hour, 4 hours).

  • Data Collection: Panelists rate the intensity of agreed-upon sensory attributes (e.g., nutty, roasted, cocoa, green, burnt) on a 15-point intensity scale.

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine significant differences in the sensory profiles of the compounds.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Coded & Randomized) Panelist_Selection->Sample_Prep Leads to Evaluation Olfactory Evaluation at Intervals Sample_Prep->Evaluation For Data_Collection Data Collection (Intensity Ratings) Evaluation->Data_Collection Generates Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Input for

Sensory evaluation workflow diagram.
Substantivity Assessment: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This instrumental technique provides an objective measure of the longevity of a fragrance on a substrate.

Objective: To quantify the release of pyrazine compounds from a fabric substrate over time.

Materials:

  • Pyrazine solutions (1% in ethanol).

  • Cotton swatches.

  • Headspace vials (20 mL).

  • Headspace autosampler.

  • GC-MS system.[13][14]

Procedure:

  • Sample Preparation: Apply a standardized amount of each pyrazine solution to a cotton swatch and place it in a headspace vial.

  • Incubation and Sampling: Equilibrate the vials at a set temperature (e.g., 32°C to simulate skin temperature) and sample the headspace at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • GC-MS Analysis: Analyze the collected headspace samples to identify and quantify the concentration of the pyrazine compound.

  • Data Analysis: Plot the concentration of each pyrazine in the headspace as a function of time to determine its evaporation profile and substantivity.

Stability Testing: Accelerated Aging Study

This protocol assesses the chemical stability of the fragrance ingredients under stressed conditions.[15][16][17][18][19]

Objective: To evaluate the degradation of pyrazine compounds over time at elevated temperatures.[15]

Materials:

  • Pyrazine solutions in a representative fragrance base.

  • Ovens set to 40°C and 50°C.

  • GC-MS system.

Procedure:

  • Sample Preparation: Prepare solutions of each pyrazine in the fragrance base and store them in sealed glass vials.

  • Storage: Place the vials in the ovens and also store a control set at room temperature in the dark.

  • Sampling and Analysis: At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove samples from each storage condition and analyze them by GC-MS to determine the concentration of the pyrazine.

  • Data Analysis: Compare the concentration of the pyrazine in the aged samples to the control to determine the extent of degradation.

Stability_Testing_Workflow cluster_setup Setup cluster_storage Storage cluster_analysis Analysis Sample_Prep Prepare Pyrazine Solutions in Fragrance Base Storage_Conditions Store at Room Temp (Control), 40°C, and 50°C Sample_Prep->Storage_Conditions Sampling Sample at Time Intervals Storage_Conditions->Sampling GCMS_Analysis GC-MS Analysis for Concentration Sampling->GCMS_Analysis Data_Analysis Compare to Control for Degradation Assessment GCMS_Analysis->Data_Analysis

Accelerated stability testing workflow.

Conclusion and Recommendations

This compound is a valuable fragrance ingredient for creating nutty and roasted aromas. However, for applications requiring exceptional potency and longevity, alternatives such as 2-acetylpyrazine and 2-isobutyl-3-methoxypyrazine may offer superior performance, as indicated by their lower odor thresholds and reported high substantivity.

The choice of the most suitable pyrazine derivative will ultimately depend on the specific requirements of the fragrance formulation, including the desired olfactory profile, performance characteristics, and cost considerations. The experimental protocols outlined in this guide provide a robust framework for conducting a comprehensive and data-driven evaluation to inform this critical decision-making process. It is recommended that product developers conduct their own internal evaluations using these or similar methodologies to ensure the selected ingredient meets their specific performance and stability criteria.

References

A Comparative Study of the Antioxidant Activity of Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antioxidant activity of pyrazine derivatives, intended for researchers, scientists, and professionals in the field of drug development. Pyrazine, a nitrogen-containing heterocyclic ring, is a structural motif found in numerous biologically active compounds.[1] Its derivatives have garnered significant interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and, notably, antioxidant activities.[1][2][3] This guide delves into the structure-activity relationships that govern the antioxidant potential of these compounds and provides detailed protocols for commonly employed antioxidant assays to facilitate reproducible and reliable evaluation.

The Chemical Rationale for Antioxidant Activity in Pyrazine Derivatives

The antioxidant capacity of pyrazine derivatives is intrinsically linked to their chemical structure. The pyrazine ring itself, being an electron-deficient system, can influence the electronic properties of its substituents. The primary mechanisms by which these compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

The presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, on the pyrazine ring or on appended aromatic systems is crucial for antioxidant activity. These groups can readily donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reactions. For instance, studies on pyrazine analogues of chalcones have shown that derivatives with a guaiacyl-like ring (containing hydroxyl and methoxy groups) exhibit significant radical scavenging potential.[2][3]

Computational studies, employing Density Functional Theory (DFT), have provided deeper insights into these mechanisms. Such analyses help in understanding the bond dissociation energies, ionization potentials, and electron transfer enthalpies, which are critical parameters for predicting antioxidant efficacy.[4] These theoretical investigations aid in the rational design of novel pyrazine derivatives with enhanced antioxidant properties.

Comparative Analysis of Antioxidant Activity

To provide a clear comparison of the antioxidant potential of various pyrazine derivatives, this section summarizes experimental data from peer-reviewed literature. The most common in vitro assays used for this purpose are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), Trolox Equivalent Antioxidant Capacity (TEAC), or Ferric Reducing Ability values. A lower IC50 value indicates higher antioxidant activity.

Derivative ClassSpecific Compound/DerivativeAssayAntioxidant Activity (IC50/TEAC/FRAP Value)Reference CompoundReference ValueSource
Chalcone-Pyrazine Hybrids Guaiacyl-substituted pyrazine analogue (4c)DPPHIC50: 39 µMVitamin CIC50: 15 µM[2][3]
Guaiacyl-substituted pyrazine analogue (4e)DPPHIC50: 46 µMVitamin CIC50: 15 µM[2][3]
Guaiacyl-substituted pyrazine analogue (4a)DPPHIC50: 186 µMVitamin CIC50: 15 µM[2][3]
Pyrrolo[2,3-b]quinoxaline Derivatives Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a)DPPH0.283–0.325 mMQuercetin0.033 mM[5][6]
Quinoxaline Derivatives Substituted Quinoxaline (1G)DPPHExhibited marked scavenging effectAscorbic Acid-[3]
Substituted Quinoxaline (1D)DPPHExhibited marked scavenging effectAscorbic Acid-[3]
Substituted Quinoxaline (1F)DPPHExhibited marked scavenging effectAscorbic Acid-[3]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

In-Depth Experimental Protocols

The following section provides detailed, step-by-step methodologies for the three most common antioxidant assays. Understanding the principles and executing these protocols with precision are paramount for obtaining reliable and comparable data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

Principle: The DPPH radical is a stable free radical that has a deep violet color in solution with a maximum absorbance at around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine, and the solution turns yellow.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix sample/standard dilutions with DPPH solution DPPH_sol->Mix Sample_sol Prepare stock solutions of pyrazine derivatives and standard (e.g., Ascorbic Acid) Serial_dil Perform serial dilutions of samples and standard Serial_dil->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure_abs Measure absorbance at 517 nm Incubate->Measure_abs Calc_inhib Calculate percentage of radical scavenging activity Measure_abs->Calc_inhib Calc_IC50 Determine IC50 value from dose-response curve Calc_inhib->Calc_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the pyrazine derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (usually methanol) to prepare stock solutions. From these, create a series of dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test sample or standard solution.

    • Add the DPPH solution to each well/cuvette to initiate the reaction.

    • A blank sample containing only the solvent and DPPH solution should be prepared as a negative control.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes. The incubation time can be optimized based on the reaction kinetics of the compounds being tested.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS, and the decrease in absorbance is proportional to the antioxidant concentration.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare 7 mM ABTS solution Generate_radical Mix ABTS and potassium persulfate solutions and incubate in the dark for 12-16 hours to generate ABTS•+ ABTS_stock->Generate_radical K2S2O8_stock Prepare 2.45 mM potassium persulfate solution K2S2O8_stock->Generate_radical Adjust_abs Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm Generate_radical->Adjust_abs Mix Mix sample/standard dilutions with the adjusted ABTS•+ solution Adjust_abs->Mix Sample_sol Prepare dilutions of pyrazine derivatives and Trolox standard Sample_sol->Mix Incubate Incubate at room temperature for a specific time (e.g., 6 minutes) Mix->Incubate Measure_abs Measure absorbance at 734 nm Incubate->Measure_abs Calc_TEAC Calculate Trolox Equivalent Antioxidant Capacity (TEAC) Measure_abs->Calc_TEAC FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_buffer Prepare 300 mM acetate buffer (pH 3.6) FRAP_reagent Prepare fresh FRAP reagent by mixing acetate buffer, TPTZ, and FeCl3 solutions (10:1:1, v/v/v) Acetate_buffer->FRAP_reagent TPTZ_sol Prepare 10 mM TPTZ solution in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol Prepare 20 mM FeCl3 solution FeCl3_sol->FRAP_reagent Mix Mix sample/standard dilutions with the FRAP reagent FRAP_reagent->Mix Sample_sol Prepare dilutions of pyrazine derivatives and FeSO4 standard Sample_sol->Mix Incubate Incubate at 37°C for a specific time (e.g., 30 minutes) Mix->Incubate Measure_abs Measure absorbance at 593 nm Incubate->Measure_abs Calc_FRAP Calculate FRAP value from the FeSO4 standard curve Measure_abs->Calc_FRAP

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-tubercular, anti-cancer, antimicrobial, and anti-inflammatory effects.[2][3] The development of potent and selective pyrazine-based therapeutics is greatly accelerated by computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR serves as a critical tool in modern drug discovery, enabling the prediction of a compound's biological activity from its molecular structure, thereby saving significant time and resources by prioritizing the synthesis of the most promising candidates.[4][5]

This guide provides an in-depth comparison of various QSAR methodologies applied to pyrazine compounds, supported by experimental data and field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply QSAR for the rational design of novel pyrazine-based therapeutic agents.

Core Concepts in QSAR Modeling: The Foundation of Predictive Drug Design

QSAR modeling is predicated on the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties.[5] A robust QSAR model can elucidate the key structural features that govern activity, guiding the optimization of lead compounds. The development of a QSAR model is a multi-step process, grounded in statistical rigor and thorough validation.

The Pillars of a QSAR Study:
  • Dataset Curation: A reliable QSAR model begins with a high-quality dataset of compounds with experimentally determined biological activities (e.g., IC₅₀, MIC). The dataset must be structurally diverse and span a significant range of activity values.

  • Molecular Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, topological, and hydrophobic properties. These can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D fields (e.g., CoMFA/CoMSIA).[6]

  • Model Building: Statistical methods are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more recently, machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM).[7][8][9]

  • Rigorous Validation: This is the most critical step to ensure the model's predictive power and robustness.

    • Internal Validation: Techniques like Leave-One-Out cross-validation (q²) assess the model's stability and predictive ability on the training set.

    • External Validation: The model's true predictive power is tested on an external set of compounds that were not used in model development (predictive r², r²pred).[10]

    • Applicability Domain (AD): Defines the chemical space in which the model can make reliable predictions.[10]

Below is a generalized workflow illustrating the key stages of a QSAR study.

QSAR Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Validation & Application DataCollection Dataset Collection (Structures & Activities) DataCuration Data Curation & Splitting (Training/Test Set) DataCollection->DataCuration StructureOpt Structure Optimization & Alignment DataCuration->StructureOpt DescriptorCalc Descriptor Calculation (2D, 3D, etc.) StructureOpt->DescriptorCalc FeatureSelection Feature Selection DescriptorCalc->FeatureSelection ModelBuilding Model Building (MLR, PLS, ML) FeatureSelection->ModelBuilding InternalValidation Internal Validation (Cross-validation, q²) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set, r²pred) InternalValidation->ExternalValidation ModelInterpretation Model Interpretation (Contour Maps) ExternalValidation->ModelInterpretation VirtualScreening Virtual Screening & New Compound Design ModelInterpretation->VirtualScreening

Caption: A generalized workflow for developing and applying a QSAR model.

Comparative Analysis of QSAR Models for Pyrazine Derivatives

The versatility of the pyrazine scaffold has led to its investigation against a wide array of biological targets. This section compares QSAR studies across different therapeutic areas, highlighting the methodologies and key structural insights derived.

Anti-Tubercular Activity

Pyrazinamide is a first-line drug for treating tuberculosis, making the pyrazine nucleus a critical pharmacophore in the development of new anti-tubercular agents.[11] QSAR studies have been instrumental in optimizing this scaffold for enhanced potency against Mycobacterium tuberculosis.

Various studies have employed both 2D and 3D-QSAR approaches. For instance, a study on 5-methylpyrazine-2-carbohydrazide derivatives utilized Multiple Linear Regression (MLR) for 2D-QSAR and k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) for 3D-QSAR, developing statistically significant models for predicting anti-tubercular activity.[12] Another key finding in the structure-activity relationship (SAR) of pyrazine carboxamides was the importance of iodine substitution at the 3rd position of an N-phenyl ring for antimycobacterial activity.[13] In silico studies, including pharmacophore mapping and inverse docking, have suggested that some novel pyrazine hybrids may exert their anti-tubercular effect by targeting the pantothenate synthetase enzyme.[14]

Study Focus QSAR Method(s) Key Statistical Parameters Key Descriptors/Structural Insights Reference
Pyrazine CarboxamidesSAR AnalysisMIC < 2 mg/LImportance of iodine substitution on the N-phenyl ring for activity.[13]
Pyrazine HybridsShape-based similarity, Pharmacophore mapping, Inverse dockingMIC ≤ 6.25 µg/mlPantothenate synthetase identified as a potential target.[14]
Pyrazine-2-carbonyl DerivativesDocking StudiesIC₅₀ = 1.35 to 2.18 μMMolecular interactions reveal suitability for further development.[11]
Oxadiazole-ligated pyrroles2D-QSAR (MLR), 3D-QSAR (kNN-MFA)Statistically significant models (values not specified)Identification of key structural fragments required for activity.[12]
Anti-Cancer Activity

Pyrazine derivatives have shown significant potential as anti-cancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction.[1][2] QSAR has been pivotal in identifying the structural requirements for potent anti-proliferative effects.

A notable study on pyrazine derivatives as antiproliferative agents against the BGC823 cell line compared MLR and ANN models. The results indicated that the ANN model, with a (9-4-1) architecture, was more significant and predictive than the traditional MLR model.[7][15] For targeting specific proteins like the Epidermal Growth Factor Receptor (EGFR), 3D-QSAR methods such as CoMFA and CoMSIA are frequently used. These models generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions, providing direct guidance for structural modification.[16] For example, studies on pyrazole-thiazolinone derivatives as EGFR inhibitors showed that the electrostatic field was highly correlated with activity.[16]

Study Focus QSAR Method(s) Key Statistical Parameters Key Descriptors/Structural Insights Reference
Antiproliferative (BGC823)MLR, ANNANN model was superior to MLR.NBO charges, dipole moments, heats of formation.[7][15]
EGFR Kinase InhibitorsCoMFA, CoMSIA, GA-MLRCoMSIA: r²=0.851, q²=0.740; CoMFA: r²=0.862, q²=0.644Electrostatic fields are a major contributor to activity.[16]
Bruton's Tyrosine Kinase (BTK) InhibitorsGaussian and Field-based 3D-QSARGaussian: q²=0.67, r²=0.93; Field-based: q²=0.60, r²=0.92Steric and hydrophobic interactions are significant for enhancing activity.[5][17]
General Antitumor2D-QSARNot specifiedDipole moment, LUMO energy, and heat of formation were key descriptors.[18]

The diagram below illustrates the general principle of 3D-QSAR, where the structural features of pyrazine derivatives are correlated with their biological activity against a target like a protein kinase.

3D_QSAR_Concept cluster_ligands Aligned Pyrazine Derivatives cluster_fields Molecular Fields cluster_model QSAR Model L1 Molecule 1 (High Activity) Steric Steric Field L1->Steric Electrostatic Electrostatic Field L1->Electrostatic L2 Molecule 2 (Low Activity) L2->Steric L2->Electrostatic L3 Molecule 3 (Moderate Activity) L3->Steric L3->Electrostatic PLS PLS Analysis Steric->PLS Electrostatic->PLS Contour Contour Map Generation PLS->Contour Design Design of New Potent Inhibitors Contour->Design Guides

Caption: Conceptual flow of a 3D-QSAR study for designing new inhibitors.

Antimicrobial Activity

Beyond tuberculosis, pyrazine derivatives have demonstrated broad-spectrum antimicrobial activity.[19][20] QSAR helps in understanding the structural features that confer potency against various bacterial and fungal strains. For instance, a series of pyrazine-2-carbohydrazide derivatives were synthesized and evaluated against Gram-positive and Gram-negative bacteria. The study suggested that increasing the lipophilicity (logP value) by condensing the hydrazide with aromatic aldehydes could lead to higher intracellular concentrations and overcome resistance.[19] Molecular docking studies on pyrazine-piperazine derivatives identified GlcN-6-P synthase as a potential target for their antibacterial action.[20]

Methodology Deep Dive: A Step-by-Step QSAR Protocol

To ensure scientific integrity and reproducibility, a QSAR study must follow a systematic and validated protocol. Here, we outline a self-validating workflow for developing a predictive 3D-QSAR model.

Objective: To develop a 3D-QSAR (CoMFA/CoMSIA) model for a series of pyrazine derivatives acting as kinase inhibitors.

Protocol:

  • Dataset Preparation:

    • Step 1.1: Compile a dataset of at least 30-40 pyrazine analogues with their corresponding IC₅₀ values for the target kinase.

    • Step 1.2: Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a linear distribution of the activity data.

    • Step 1.3: Divide the dataset into a training set (~75-80% of compounds) for model generation and a test set (~20-25%) for external validation. This division should be done rationally to ensure that the structural diversity and activity range are represented in both sets.

  • Molecular Modeling and Alignment:

    • Step 2.1: Draw the 2D structures of all compounds and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.[10]

    • Step 2.2: Align all molecules to a common template. This is a crucial step. It can be done by superimposing on a common substructure (ligand-based alignment) or by docking all molecules into the target protein's active site and using the docked pose (receptor-based alignment).[5] The choice depends on whether the target structure is known.

  • CoMFA and CoMSIA Field Calculation:

    • Step 3.1: Place the aligned molecules in a 3D grid box.

    • Step 3.2 (CoMFA): At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (e.g., sp³ carbon with +1 charge) and each molecule. These energy values become the descriptors.[10]

    • Step 3.3 (CoMSIA): In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. CoMSIA uses a Gaussian function, which avoids the extreme values seen at close atomic positions in CoMFA.[10][21]

  • Model Building and Statistical Analysis:

    • Step 4.1: Use Partial Least Squares (PLS) analysis to correlate the calculated field descriptors (independent variables) with the pIC₅₀ values (dependent variable).[10]

    • Step 4.2: Perform a Leave-One-Out (LOO) cross-validation to determine the optimal number of components and calculate the cross-validated correlation coefficient (q²). A q² > 0.6 is generally considered indicative of a good predictive model.[10]

    • Step 4.3: Generate the final non-cross-validated model using the optimal number of components and calculate the conventional correlation coefficient (r²).

  • Model Validation:

    • Step 5.1 (External Validation): Use the developed model to predict the pIC₅₀ values for the test set compounds. Calculate the predictive r² (r²pred) between the experimental and predicted activities. An r²pred > 0.6 is desirable for a model with good external predictability.[10]

    • Step 5.2 (Y-Randomization): Scramble the biological activity data multiple times and rebuild the QSAR model with the scrambled data. The resulting models should have very low q² and r² values, confirming that the original model is not due to a chance correlation.[21]

  • Interpretation and Application:

    • Step 6.1: Visualize the results as 3D contour maps. These maps show regions where modifications to the molecule would be expected to increase or decrease activity. For example, a green contour in a CoMFA steric map indicates a region where bulky groups are favored, while a blue contour in an electrostatic map indicates where positive charges are favored.

    • Step 6.2: Use the insights from the contour maps to design novel pyrazine derivatives with potentially improved activity.

Conclusion and Future Outlook

Quantitative Structure-Activity Relationship modeling is an indispensable tool in the rational design of pyrazine-based therapeutics. By systematically comparing different QSAR approaches—from 2D-MLR to 3D-CoMFA/CoMSIA and modern machine learning techniques—researchers can gain deep insights into the molecular features governing biological activity.[7] This guide has demonstrated the successful application of QSAR in elucidating the SAR of pyrazine derivatives for anti-tubercular, anti-cancer, and antimicrobial applications.

References

A Guide to Inter-Laboratory Comparison for the Quantification of Ethyl 3-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of Ethyl 3-methylpyrazine-2-carboxylate. Designed for researchers, analytical scientists, and quality assurance professionals, this document details the scientific rationale behind the experimental design, provides validated methodologies, and offers a blueprint for data analysis and interpretation. By synthesizing established analytical principles with practical insights, this guide aims to enhance the accuracy, reliability, and comparability of analytical measurements for this key flavor and aroma compound across different laboratories.

Introduction: The Imperative for Accurate Quantification

This compound is a member of the pyrazine chemical class, which is renowned for its significant contribution to the desirable nutty, roasted, and savory aromas of many thermally processed foods and beverages.[1][2] These compounds are primarily formed through the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[1] The specific structure and concentration of pyrazine derivatives, including esters like this compound, are critical to the final sensory profile of products such as coffee, cocoa, baked goods, and roasted nuts.[1][3][4]

Given their potent aroma profiles and low odor thresholds, even minute variations in the concentration of these pyrazines can lead to significant differences in product quality and consumer perception.[5] For researchers in drug development, where pyrazine derivatives may be investigated for their physiological effects, precise quantification is equally critical. Therefore, the ability to reliably and consistently measure the concentration of this compound is paramount for quality control, product development, and scientific research.

Inter-laboratory comparisons are a cornerstone of analytical science, serving as a vital tool for assessing the proficiency of laboratories and the comparability of analytical methods.[6] Participation in such studies is a key requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025. This guide outlines a robust framework for an ILC focused on this compound, addressing the nuances of sample preparation, analytical methodology, and statistical evaluation.

Designing the Inter-Laboratory Comparison (ILC)

The design of an ILC must be meticulous to ensure that the results are statistically meaningful and provide a true reflection of inter-laboratory performance. This involves the careful preparation of a homogenous test material, the selection of an appropriate analytical method, and a clear protocol for all participants.

Test Material Selection and Preparation

The choice of matrix for the test material is critical and should be relevant to the common applications of the analyte. For this compound, a non-carbonated, filtered hydroalcoholic solution (e.g., 10% ethanol in water) serves as an excellent blind matrix. This matrix is relatively simple, minimizing interferences while being pertinent to the analysis of alcoholic beverages where pyrazines are often found.[7]

A stock solution of high-purity this compound (assuming commercial availability from a specialty chemical supplier, as is common for related compounds) is prepared in ethanol. This stock is then used to spike the hydroalcoholic solution to a target concentration relevant to its typical occurrence in food and beverages. For this hypothetical study, a target concentration of 50 µg/L is chosen. The spiked solution is then homogenized and aliquoted into sealed, amber glass vials to ensure stability and prevent photodegradation. A subset of these samples is analyzed by a reference laboratory to establish a consensus value and to confirm the homogeneity and stability of the test material prior to distribution.

Selection of Analytical Methodology

For the analysis of volatile and semi-volatile organic compounds like pyrazines in food and beverage matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique due to its high sensitivity and specificity.[3][6][8] To enhance sensitivity and minimize matrix effects, a headspace solid-phase microextraction (HS-SPME) sample preparation method is selected. This solvent-free technique is efficient for extracting and concentrating volatile analytes from a sample's headspace.[4][8]

The following HS-SPME-GC-MS method is proposed for this ILC, based on established methods for similar pyrazine compounds.[8][9]

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 10 mL Test Material in 20 mL Vial Salt Add 3g NaCl Sample->Salt IS Spike with Internal Standard (e.g., 2-methoxy-3-isopropylpyrazine-d3) Salt->IS Equilibrate Equilibrate at 60°C for 15 min IS->Equilibrate Expose Expose SPME Fiber (DVB/CAR/PDMS) for 30 min Equilibrate->Expose Desorb Desorb in GC Inlet (250°C) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection (SIM/Scan) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Result (µg/L) Quantify->Report

Detailed Experimental Protocols

Adherence to a standardized protocol is crucial for minimizing variability arising from methodological differences between laboratories.

Reagents and Standards
  • This compound analytical standard: Purity ≥98%.

  • Internal Standard (IS): 2-methoxy-3-isopropylpyrazine-d3 (or a suitable alternative with similar chemical properties and a distinct mass spectrum).

  • Methanol and Ethanol: HPLC or GC grade.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Deionized Water: Type 1.

Preparation of Calibration Standards
  • Prepare a 1000 mg/L stock solution of this compound in ethanol.

  • Prepare a 10 mg/L working standard solution by diluting the stock solution with the 10% ethanol matrix.

  • Create a series of calibration standards (e.g., 5, 10, 25, 50, 75, 100 µg/L) by serial dilution of the working standard solution in the 10% ethanol matrix.

  • Prepare an internal standard stock solution (e.g., 100 mg/L in methanol) and a spiking solution (e.g., 1 mg/L in deionized water).

Sample Preparation and HS-SPME Procedure
  • Pipette 10 mL of each calibration standard, quality control sample, and ILC test material into separate 20 mL headspace vials.

  • Add 3 g of NaCl to each vial. The addition of salt increases the ionic strength of the aqueous solution, which enhances the partitioning of volatile analytes into the headspace.

  • Spike each vial with a fixed volume (e.g., 50 µL) of the internal standard spiking solution to achieve a final concentration of 50 µg/L.

  • Immediately seal the vials with PTFE-faced silicone septa.

  • Place the vials in a heating block or autosampler agitator set to 60°C and allow them to equilibrate for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

GC-MS Instrumental Analysis
  • Gas Chromatograph (GC):

    • Injection Port: 250°C, splitless mode for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 250°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: A combination of full scan (m/z 40-300) for qualitative confirmation and Selected Ion Monitoring (SIM) for enhanced sensitivity and accurate quantification.

      • SIM Ions for this compound (hypothetical): m/z 166 (molecular ion), 137, 121.

      • SIM Ions for IS (hypothetical): m/z 169 (molecular ion), 154.

Data Analysis and Performance Evaluation

Upon receipt of results from all participating laboratories, the data is statistically analyzed to assess performance.

Calculation of Results

Each laboratory will construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the ILC test material is then calculated using the linear regression equation derived from this curve.

Statistical Evaluation

The performance of each laboratory is evaluated using z-scores, a widely accepted statistical measure in proficiency testing. The z-score is calculated as follows:

z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (the robust mean or median of all participants' results).

  • σ is the standard deviation for proficiency assessment (often a target standard deviation set by the ILC provider).

The interpretation of z-scores is standardized:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

G cluster_data_flow ILC Data Evaluation Logic LabResults Receive Results from Participating Laboratories AssignedValue Calculate Assigned Value (X) (Robust Mean/Median) LabResults->AssignedValue StdDev Determine Standard Deviation (σ) LabResults->StdDev ZScore Calculate Z-Score for Each Lab z = (x - X) / σ AssignedValue->ZScore StdDev->ZScore Performance Interpret Z-Score ZScore->Performance Satisfactory |z| ≤ 2.0 Satisfactory Performance->Satisfactory Questionable 2.0 < |z| < 3.0 Questionable Performance->Questionable Unsatisfactory |z| ≥ 3.0 Unsatisfactory Performance->Unsatisfactory

Presentation of Hypothetical ILC Results

Clear and concise presentation of the results is essential for participants to understand their performance relative to their peers.

Table 1: Hypothetical Results for the Quantification of this compound (Assigned Value X = 52.5 µg/L; Target Standard Deviation σ = 5.0 µg/L)

Laboratory CodeReported Value (µg/L)z-scorePerformance Evaluation
Lab-0151.8-0.14Satisfactory
Lab-0258.21.14Satisfactory
Lab-0345.1-1.48Satisfactory
Lab-0465.02.50Questionable
Lab-0553.50.20Satisfactory
Lab-0649.9-0.52Satisfactory
Lab-0755.10.52Satisfactory
Lab-0836.2-3.26Unsatisfactory
Lab-0950.5-0.40Satisfactory
Lab-1054.30.36Satisfactory

Conclusion and Best Practices

This guide has outlined a comprehensive and scientifically rigorous approach to conducting an inter-laboratory comparison for the quantification of this compound. The causality behind the experimental choices, such as the selection of a simplified matrix, the use of HS-SPME for sample preparation, and GC-MS for analysis, is rooted in the need to minimize extraneous variables and focus on the core analytical competency of the participating laboratories.

For laboratories that receive questionable or unsatisfactory z-scores, a thorough root cause analysis is imperative. This should include a review of:

  • Calibration Standards: Accuracy of preparation, potential for degradation.

  • Instrument Performance: GC column integrity, MS detector sensitivity, and tuning.

  • Sample Preparation: Consistency in pipetting, sealing of vials, and SPME fiber condition.

  • Data Processing: Correct peak integration and application of the calibration curve.

By participating in well-designed ILCs, laboratories can gain confidence in their analytical results, identify areas for improvement, and contribute to a higher standard of data quality across the scientific community. This self-validating system of external proficiency testing is indispensable for ensuring the trustworthiness of analytical data in research, industry, and regulatory settings.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-methylpyrazine-2-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 3-methylpyrazine-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Before any handling or disposal begins, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a flammable liquid and is harmful if swallowed. It is also known to cause skin and eye irritation.[1] The vapor may cause respiratory irritation.[1]

Key Hazard Information:

Hazard ClassificationDescriptionSource
Physical Hazards Flammable liquid and vapor.[1]
Health Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
Environmental Hazards While not classified as environmentally hazardous, large or frequent spills can have a harmful effect on the environment.[1]

Given these hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact, which can cause irritation. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection Flame-retardant lab coat worn over long pants and closed-toe shoes.Protects skin from accidental splashes and provides a layer of protection in case of fire.
Respiratory Protection Use in a well-ventilated area is typically sufficient. If aerosolization or heating is possible, or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of vapors that can cause respiratory tract irritation.

Spill Management: A Swift and Safe Response

Accidents happen. A well-rehearsed spill response plan is a critical component of laboratory safety. The appropriate response will depend on the scale of the spill.

Minor Spills (less than 100 mL)

A minor spill is one that can be safely managed by trained laboratory personnel without the need for an emergency response team.

Step-by-Step Minor Spill Cleanup Protocol:

  • Alert Colleagues: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Eliminate Ignition Sources: Turn off any nearby hot plates, burners, or other potential sources of ignition.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE listed in Section 2.

  • Contain the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to dike the spill and prevent it from spreading.

  • Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to scoop the contaminated absorbent into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and label it appropriately for disposal.

  • Ventilate: Allow the area to ventilate thoroughly.

Major Spills (greater than 100 mL or any spill you are not comfortable handling)
  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your supervisor and any other personnel in the vicinity.

  • Isolate the Area: Close the doors to the laboratory to contain the vapors.

  • Call for Emergency Assistance: Contact your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response number.

  • Provide Information: Be prepared to provide the name of the chemical, the approximate quantity spilled, and the location.

Waste Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste in accordance with all federal, state, and local regulations.[1] Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a flammable liquid hazardous waste.

Waste Containerization

Proper containerization is the first step in compliant waste disposal.

  • Container Selection: Use a designated, chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid, Irritant).

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible materials can lead to dangerous reactions.

Disposal of Bulk/Unused Chemical
  • Transfer: Carefully transfer the unwanted this compound into the designated hazardous waste container in a fume hood.

  • Seal and Label: Securely close the container and ensure the label is complete and accurate.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.

Disposal of Contaminated Materials

All materials that have come into contact with this compound, including absorbent materials from spills, contaminated gloves, and empty containers, must be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, labeled hazardous waste container.

  • Empty Containers: "Empty" containers of this chemical must also be treated as hazardous waste, as residual liquid and vapor can remain. Do not rinse the container into the sink. Place the empty, capped container in the solid hazardous waste stream.

  • Disposal: Follow the same storage and pickup procedures as for bulk chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework: Ensuring Compliance

The disposal of hazardous waste is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA). States may have more stringent regulations. It is the responsibility of the waste generator to ensure compliance with all applicable laws.

Transportation of this hazardous waste must also comply with Department of Transportation (DOT) regulations, which include specific requirements for packaging, labeling, and shipping papers.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to the guidelines outlined in this document, laboratory professionals can confidently manage this chemical waste stream, protecting themselves, their colleagues, and the environment. Always consult your institution's specific policies and EHS office for guidance tailored to your location.

References

Navigating the Safe Handling of Ethyl 3-methylpyrazine-2-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Ethyl 3-methylpyrazine-2-carboxylate, a key component in various research and development applications, requires a comprehensive understanding of its potential hazards to ensure safe laboratory practices. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and procedural steps for handling this compound, grounded in established safety protocols.

Understanding the Risks: The "Why" Behind the "What"

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] These hazards necessitate a multi-faceted approach to personal protection, where each piece of equipment serves a specific and critical function in mitigating exposure. The core principle is to create a barrier between the researcher and the chemical, preventing contact through all potential routes: dermal (skin), ocular (eyes), and respiratory.

Essential Personal Protective Equipment: Your Barrier Against Exposure

The selection of appropriate PPE is the first line of defense. The following table summarizes the recommended equipment for handling this compound, based on information from multiple safety data sheets.[1][3][4][5][6]

Body PartRecommended PPERationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is also recommended.[1][3]Protects against splashes of the liquid, which can cause serious eye irritation.[1]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.[1][7]
Body Laboratory coat or chemical-resistant apron. Flame-retardant and anti-static protective clothing is also advised.[3]Protects against accidental spills and splashes on clothing and skin. Given the flammable nature of the compound, flame-retardant properties are crucial.[1][8]
Respiratory Use in a well-ventilated area is mandatory. If ventilation is inadequate or if there is a risk of inhaling vapors, a NIOSH/MSHA-approved respirator should be worn.[1][3]Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself. This ensures that the user is fully protected before handling the chemical and avoids cross-contamination upon removal of the gear.

Donning PPE: The Proper Sequence

The following diagram illustrates the correct order for putting on your personal protective equipment.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat/Apron Respirator 2. Respirator (if required) Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Figure 1: Recommended sequence for donning PPE.
  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position your eye and face protection comfortably.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The goal is to touch the potentially contaminated exterior of the equipment as little as possible.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Lab Coat/Apron Goggles->Lab_Coat Respirator 4. Respirator Lab_Coat->Respirator

Figure 2: Recommended sequence for doffing PPE.
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the appropriate waste container.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat/Apron: Unbutton and remove by folding it inward, containing any potential contamination.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container.[1][8]

  • Spills: In the event of a spill, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth.[1] The contaminated absorbent material should then be collected and placed in a sealed, labeled container for disposal as hazardous waste.[1][8][9] Do not allow the spilled material to enter drains or watercourses.[1][7]

  • Unused Chemical: Dispose of unused this compound and its container in accordance with local, regional, national, and international regulations.[1][10] Never return spilled material to the original container for re-use.[1]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.

References

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Ethyl 3-methylpyrazine-2-carboxylate

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